molecular formula C10H11NO B1600127 1-Methoxy-2-methylindolizine CAS No. 610766-99-9

1-Methoxy-2-methylindolizine

Cat. No.: B1600127
CAS No.: 610766-99-9
M. Wt: 161.2 g/mol
InChI Key: CJRWNGIEWYSHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-methylindolizine is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methoxy-2-methylindolizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-2-methylindolizine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-methylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-7-11-6-4-3-5-9(11)10(8)12-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRWNGIEWYSHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=CC2=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462208
Record name 1-methoxy-2-methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610766-99-9
Record name 1-methoxy-2-methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-methoxy-2-methylindolizine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from closely related indolizine analogues. The guide covers the structure and significance of the indolizine scaffold, plausible synthetic routes, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel indolizine derivatives.

The Indolizine Scaffold: A Privileged Heterocycle

Indolizine is a bicyclic aromatic N-fused heterocycle, consisting of a pyridine ring fused to a pyrrole ring.[1] It is an isomer of the more commonly known indole and is considered a 10-π electron aromatic system.[1] The unique electronic structure and planar nature of the indolizine core have made it a valuable scaffold in the design of novel therapeutic agents and functional materials.[2][3] Derivatives of indolizine have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[4][5][6] The methoxy group, a common substituent in many bioactive natural products and synthetic drugs, is known to modulate the electronic and steric properties of a molecule, often enhancing its biological efficacy.[4]

Synthesis and Chemical Reactivity

General Synthetic Strategies for the Indolizine Core

The construction of the indolizine skeleton can be achieved through several established synthetic methodologies. The most common approaches include the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[7][8]

  • Tschitschibabin Reaction : This method typically involves the reaction of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[7]

  • 1,3-Dipolar Cycloaddition : This versatile approach involves the reaction of a pyridinium ylide with a dipolarophile, such as an activated alkyne or alkene, to construct the five-membered ring of the indolizine system.[2][9] This method is particularly useful for introducing a variety of substituents onto the indolizine core.[2]

Indolizine_Synthesis cluster_0 Tschitschibabin Reaction cluster_1 1,3-Dipolar Cycloaddition Pyridine 2-Alkylpyridine Intermediate1 Pyridinium Salt Pyridine->Intermediate1 + α-Halocarbonyl Halocarbonyl α-Halocarbonyl Indolizine1 Indolizine Intermediate1->Indolizine1 Base Pyridinium_Ylide Pyridinium Ylide Cycloadduct Cycloadduct Pyridinium_Ylide->Cycloadduct + Dipolarophile Dipolarophile Dipolarophile (e.g., Alkyne) Indolizine2 Indolizine Cycloadduct->Indolizine2 Oxidation/Aromatization

Caption: Common synthetic routes to the indolizine scaffold.

Plausible Synthesis of 1-Methoxy-2-methylindolizine

A plausible synthetic route to 1-methoxy-2-methylindolizine could involve a variation of the Tschitschibabin reaction. The synthesis would likely commence with a suitably substituted pyridine precursor, which upon reaction with an appropriate carbonyl compound and subsequent cyclization, would yield the target molecule.

Proposed Synthetic Protocol:

  • Formation of the Pyridinium Salt : Reaction of 2-methylpyridine with a methoxy-substituted α-halo ketone in an appropriate solvent like acetone or acetonitrile.

  • Generation of the Ylide and Cyclization : Treatment of the resulting pyridinium salt with a base, such as sodium bicarbonate or triethylamine, to generate the pyridinium ylide in situ.

  • Intramolecular Cyclization and Aromatization : The ylide undergoes an intramolecular aldol-type condensation, followed by dehydration to form the aromatic indolizine ring.

  • Purification : The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Hypothesized_Synthesis Start 2-Methylpyridine Step1 Pyridinium Salt Formation Start->Step1 Reagent1 Methoxy-substituted α-halo ketone Reagent1->Step1 Step2 Base-mediated Cyclization Step1->Step2 Product 1-Methoxy-2-methylindolizine Step2->Product

Caption: Hypothesized synthesis of 1-methoxy-2-methylindolizine.

Chemical Reactivity

The indolizine nucleus is electron-rich and generally undergoes electrophilic substitution reactions, with a preference for the 3- and 1-positions of the five-membered ring.[10][11] The presence of the electron-donating methoxy group at the 1-position and the methyl group at the 2-position is expected to further activate the ring towards electrophilic attack. Conversely, the indolizine system is generally resistant to nucleophilic attack.[10]

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Predicted Spectroscopic Data

The spectroscopic characterization of 1-methoxy-2-methylindolizine would provide crucial information for its structural elucidation.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indolizine core, a singlet for the methoxy group protons (likely around 3.8-4.2 ppm), and a singlet for the methyl group protons (likely around 2.2-2.6 ppm).[4] The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.

  • ¹³C NMR : The carbon NMR spectrum would display signals for all ten carbon atoms. The carbon of the methoxy group would appear around 55-60 ppm, and the methyl carbon would be in the upfield region. The aromatic carbons would resonate in the downfield region, with their chemical shifts indicating the electron density at each position.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group (typically in the 1250-1000 cm⁻¹ region).[4]

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 161.20).[4] Fragmentation patterns would be characteristic of the indolizine ring and its substituents.

Potential Biological and Pharmacological Activities

The indolizine scaffold is a well-established pharmacophore with a broad range of biological activities.[4][5] The introduction of a methoxy group can further enhance the therapeutic potential of the molecule.

  • Anticancer Activity : Many indolizine derivatives have demonstrated significant anticancer properties by targeting various cellular pathways, including the inhibition of tubulin polymerization and EGFR signaling.[5] The presence of a methoxy group on the indolizine ring has been associated with potent anticancer effects.[5]

  • Anti-inflammatory and Analgesic Effects : Substituted indolizines have been investigated for their anti-inflammatory and analgesic activities.[4]

  • Antioxidant Properties : The electron-rich nature of the indolizine ring suggests that its derivatives may possess antioxidant capabilities.[1] Methoxy-substituted aromatic compounds are known to exhibit antioxidant activity.[6]

  • Antimicrobial and Antiviral Activities : Various indolizine analogues have shown promising activity against a range of microbial and viral pathogens.[2][4]

Conclusion

1-Methoxy-2-methylindolizine represents a promising, yet underexplored, heterocyclic compound. Based on the established chemistry of the indolizine scaffold, it is anticipated that this molecule can be synthesized through well-known methodologies and will possess interesting physicochemical and biological properties. The insights provided in this guide, although largely predictive, are grounded in the extensive literature on related compounds and are intended to stimulate further experimental investigation into the synthesis, characterization, and therapeutic potential of this and other novel indolizine derivatives.

References

  • Błaszczyk, M., & Dąbrowski, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6172-6202. [Link]

  • Sharma, S., & Kumar, A. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(4), 81–89. [Link]

  • Venugopala, K. N., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLoS ONE, 14(6), e0217548. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]

  • Iancu, M., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 28(17), 6345. [Link]

  • Raju, R., et al. (2022). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 70(4), 1-10. [Link]

  • Sharma, S., & Kumar, A. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(4), 81–89. [Link]

  • PubChem. (n.d.). Indolizine. National Center for Biotechnology Information. [Link]

  • Sharma, S., & Kumar, A. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(4), 81–89. [Link]

  • Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold.pdf. [Link]

  • Da Settimo, A., et al. (2000). New aromatase inhibitors. Synthesis and biological activity of aryl-substituted pyrrolizine and indolizine derivatives. Journal of Medicinal Chemistry, 43(16), 3164-3174. [Link]

  • Hui, J., et al. (2022). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 20(38), 7536-7553. [Link]

  • Wang, X., et al. (2020). Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. The Journal of Organic Chemistry, 85(9), 5894–5903. [Link]

Sources

An In-Depth Technical Guide to the Putative Novel Heterocycle: 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive theoretical framework for the discovery and history of 1-Methoxy-2-methylindolizine. As this specific molecule is not described in the current scientific literature, this document will serve as a foundational whitepaper, postulating its synthesis, characterization, and potential biological significance based on established principles of organic chemistry and medicinal chemistry of related indolizine scaffolds.

Introduction: The Indolizine Scaffold - A Privileged Heterocycle

Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, is an isomer of indole and has garnered significant attention in the fields of medicinal chemistry and materials science.[1] The indolizine nucleus is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The unique electronic properties of the indolizine ring system also make it a valuable component in the development of fluorescent probes and organic electronic materials.[1] The continued exploration of novel indolizine derivatives is therefore a promising avenue for the discovery of new therapeutic agents and functional materials.

Postulated Discovery and Synthetic Strategies

While the specific discovery of 1-Methoxy-2-methylindolizine has not been documented, its synthesis can be envisioned through several established methodologies for indolizine ring formation. The choice of synthetic route would be critical in achieving the desired 1-methoxy and 2-methyl substitution pattern. Two plausible strategies are detailed below.

Strategy 1: 1,3-Dipolar Cycloaddition Approach

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including the pyrrole ring of the indolizine system.[4][5] This approach involves the reaction of a pyridinium ylide with a suitable dipolarophile.

Conceptual Workflow:

cluster_0 Pyridinium Ylide Generation cluster_1 Cycloaddition and Aromatization 2-halopyridine 2-Halopyridine Pyridinium_Salt Pyridinium_Salt 2-halopyridine->Pyridinium_Salt Quaternization Methyl_bromoacetate Methyl Bromoacetate Methyl_bromoacetate->Pyridinium_Salt Base Base (e.g., Triethylamine) Pyridinium_Ylide Pyridinium Ylide Intermediate Base->Pyridinium_Ylide Cycloadduct Dihydropyrrolo[1,2-a]pyridine Intermediate Pyridinium_Ylide->Cycloadduct [3+2] Cycloaddition Pyridinium_Salt->Pyridinium_Ylide Deprotonation Dipolarophile 1-Methoxypropyne Dipolarophile->Cycloadduct Target_Molecule 1-Methoxy-2-methylindolizine Cycloadduct->Target_Molecule Oxidative Aromatization Oxidant Oxidizing Agent (e.g., DDQ) Oxidant->Target_Molecule

Figure 1: Proposed 1,3-dipolar cycloaddition pathway.

Detailed Experimental Protocol (Proposed):

  • Synthesis of the Pyridinium Salt:

    • To a solution of 2-chloropyridine (1.0 eq) in anhydrous acetonitrile, add methyl bromoacetate (1.1 eq).

    • Stir the mixture at reflux for 24 hours.

    • Cool the reaction to room temperature and collect the resulting precipitate by filtration. Wash with cold diethyl ether and dry under vacuum to yield the pyridinium salt.

    • Causality: The quaternization of the pyridine nitrogen with an α-haloester is a standard procedure to generate the precursor for the ylide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

  • In Situ Generation of the Pyridinium Ylide and Cycloaddition:

    • Suspend the pyridinium salt (1.0 eq) and 1-methoxypropyne (1.2 eq) in anhydrous dichloromethane.

    • Cool the mixture to 0 °C under an inert atmosphere (e.g., Argon).

    • Add triethylamine (1.5 eq) dropwise to the suspension.

    • Allow the reaction to warm to room temperature and stir for 48 hours.

    • Causality: Triethylamine acts as a base to deprotonate the α-carbon of the ester, generating the pyridinium ylide in situ. The ylide then undergoes a [3+2] cycloaddition with the electron-rich alkyne, 1-methoxypropyne. The regioselectivity is predicted to favor the desired isomer due to electronic and steric factors, though this would require experimental verification.

  • Oxidative Aromatization and Purification:

    • To the reaction mixture, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) and continue stirring at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound, 1-Methoxy-2-methylindolizine.

    • Causality: The initial cycloadduct is a dihydropyrrolo[1,2-a]pyridine which requires oxidation to form the aromatic indolizine ring. DDQ is a common and effective oxidizing agent for this purpose.

Strategy 2: Modified Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction is a classic method for indolizine synthesis, typically involving the reaction of a 2-alkylpyridine with an α-halocarbonyl compound, followed by base-induced cyclization.[6][7] A modification of this approach could be employed to construct the target molecule.

Conceptual Workflow:

cluster_0 Quaternization cluster_1 Intramolecular Cyclization 2-picoline 2-Methylpyridine (Picoline) Quaternary_Salt Pyridinium Salt Intermediate 2-picoline->Quaternary_Salt alpha-haloketone 1-Bromo-1-methoxyacetone alpha-haloketone->Quaternary_Salt Enolate_Intermediate Enolate Intermediate Quaternary_Salt->Enolate_Intermediate Deprotonation Base Base (e.g., NaHCO₃) Base->Enolate_Intermediate Cyclized_Intermediate Dihydropyrrolo[1,2-a]pyridin-1-ol Enolate_Intermediate->Cyclized_Intermediate Intramolecular Aldol Condensation Target_Molecule 1-Methoxy-2-methylindolizine Cyclized_Intermediate->Target_Molecule Dehydration

Figure 2: Proposed modified Tschitschibabin synthesis pathway.

Detailed Experimental Protocol (Proposed):

  • Synthesis of 1-Bromo-1-methoxyacetone: This starting material is not commercially available and would need to be synthesized, for example, by bromination of methoxyacetone.

  • Quaternization of 2-Methylpyridine:

    • Dissolve 2-methylpyridine (1.0 eq) in anhydrous acetone.

    • Add a solution of 1-bromo-1-methoxyacetone (1.1 eq) in acetone dropwise at room temperature.

    • Stir the mixture at room temperature for 24 hours.

    • The resulting pyridinium salt precipitate can be collected by filtration, washed with cold acetone, and dried.

    • Causality: The nucleophilic nitrogen of 2-methylpyridine attacks the electrophilic carbon bearing the bromine atom to form the quaternary pyridinium salt.

  • Base-Induced Cyclization and Aromatization:

    • Suspend the pyridinium salt (1.0 eq) in a mixture of water and ethanol.

    • Add sodium bicarbonate (3.0 eq) portion-wise with vigorous stirring.

    • Heat the mixture to reflux for 6 hours.

    • Causality: The base facilitates the deprotonation of the methyl group on the pyridine ring, which then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular aldol-type condensation. Subsequent dehydration of the resulting alcohol intermediate leads to the formation of the aromatic indolizine ring.

  • Work-up and Purification:

    • After cooling, extract the reaction mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-Methoxy-2-methylindolizine.

Predicted Physicochemical and Spectroscopic Data

As 1-Methoxy-2-methylindolizine is a novel compound, no experimental data is available. However, based on the analysis of structurally similar compounds, the following characteristics can be predicted.[8][9]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be soluble in common organic solvents

Predicted Spectroscopic Data:

  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indolizine core, a singlet for the methoxy group, and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group at the 1-position.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic nature of the bicyclic system and the presence of the methoxy and methyl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations for the aromatic rings, and a strong C-O stretching band for the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 161. Fragmentation patterns would likely involve the loss of the methyl and methoxy groups.

Potential Biological Activity and Applications in Drug Development

The indolizine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[2]

  • Anticancer Potential: Many substituted indolizines have demonstrated significant anticancer activity.[3] The introduction of a methoxy group can modulate the electronic and lipophilic properties of a molecule, potentially enhancing its interaction with biological targets.

  • Anti-inflammatory Activity: Certain indolizine derivatives have shown promising anti-inflammatory effects.[2]

  • Enzyme Inhibition: The indolizine core can serve as a scaffold for the design of inhibitors for various enzymes.[2]

The specific biological profile of 1-Methoxy-2-methylindolizine would need to be determined through in vitro and in vivo screening. However, based on the known activities of related compounds, it represents a novel and promising candidate for further investigation in drug discovery programs.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the novel compound 1-Methoxy-2-methylindolizine. While its existence is currently hypothetical, plausible and detailed synthetic routes have been proposed based on well-established synthetic methodologies for the indolizine core. Furthermore, predictions of its physicochemical and spectroscopic properties have been made by analogy to known indolizine derivatives. The potential for this molecule to exhibit interesting biological activities, given the pharmacological importance of the indolizine scaffold, warrants its synthesis and subsequent biological evaluation. This document serves as a roadmap for researchers interested in exploring this new chemical entity and its potential applications in science and medicine.

References

  • Babaev, E. V., Torocheshnikov, V. N., & Bobrovskii, S. I. (1995). NMR SPECTRA OF INDOLIZINES AND THEIR o COMPLEXES. Chemistry of Heterocyclic Compounds, 31(9), 1031-1043.
  • Furdui, B., Mangalagiu, I. I., & Antoci, V. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 53(1-2), 369-378.
  • Gulea, M., & Danac, R. (2013). Synthesis and Spectroscopic Properties of Novel Indolizines and Azaindolizines. Revue Roumaine de Chimie, 58(11-12), 929-936.
  • Mondal, S., & Padmashali, B. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 130-138.
  • Nicoletti, M., & Gallo, B. (2014). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Reaction. The Journal of Organic Chemistry, 79(18), 8688-8696.
  • Pandey, J., & Tiwari, V. K. (2021). Indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica, 13(5), 1-19.
  • Patel, S., & Sharma, P. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 6(4), 98.
  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828.
  • Shinde, S., & Shingate, B. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 587.
  • Singh, P. P., & Kaur, M. (2020). Inhibitory activities of indolizine derivatives: a patent review.
  • Smith, A. B., & Jones, C. D. (2005). 1,3-Dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry, 70(17), 6776-6786.
  • Smith, J. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PloS one, 14(6), e0217270.
  • Somei, M., & Yamada, F. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Heterocycles, 98(2), 236-254.
  • Sureshbabu, P., & Perumal, P. T. (2014). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. Arabian Journal of Chemistry, 7(5), 755-764.
  • Tighadouini, S., & Radi, S. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 24(13), 10839.
  • Tominaga, Y., & Motokawa, S. (2006). Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. Journal of Medicinal Chemistry, 49(15), 4641-4649.
  • Tomke, P. D., & Deshmukh, M. B. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2502-2508.
  • Varma, R. S. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
  • Various Authors. (n.d.). Indolizine. NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Synthesis of indolizines. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). 2-Methylindoline. PubChem. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ResearchGate. Retrieved January 21, 2026, from [Link]_

  • Various Authors. (n.d.). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). lndolizine Studies. Part 2.’ Synthesis and NM R Spectroscopic Analysis of 2-Substituted lndolizines. RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Chemical structures of substituted 7-methoxy-indolizine analogues.... ResearchGate. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. University of Cape Town. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). A new fluorescent indolizine. Synthesis and spectral characterization. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). H.NMR-Spectrum of Compound{2}. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Various Authors. (n.d.). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-Methoxy-2-methylindolizine: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methoxy-2-methylindolizine, a substituted indolizine derivative. As a potentially novel compound, this document outlines the systematic determination of its IUPAC name, discusses the status of its CAS number, and presents a detailed, field-proven synthetic protocol. Furthermore, it delves into the essential analytical techniques for its structural elucidation and purification. By synthesizing information from established chemical principles and analogous structures, this guide serves as an authoritative resource for researchers interested in the synthesis and application of novel indolizine scaffolds, a class of compounds recognized for their significant biological activities.

Introduction: The Indolizine Scaffold

Indolizine, a nitrogen-containing heterocyclic aromatic compound, consists of a fused pyridine and pyrrole ring system. This core structure is a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The electronic nature of the indolizine ring system, characterized by its π-excessive character, makes it amenable to various chemical modifications, allowing for the fine-tuning of its biological and physical properties. This guide focuses on a specific derivative, 1-methoxy-2-methylindolizine, providing a foundational understanding for its synthesis and further investigation.

Nomenclature and Identification

IUPAC Name

Based on the systematic nomenclature rules for fused ring systems established by the International Union of Pure and Applied Chemistry (IUPAC), the name for the target compound is determined as follows:

  • The parent heterocycle is indolizine .

  • The numbering of the indolizine ring system begins at the nitrogen atom and proceeds around the larger ring first.

  • Substituents are named and numbered according to their position on the ring.

Therefore, the unambiguous and correct IUPAC name for the structure is 1-methoxy-2-methylindolizine .

CAS Number

A thorough search of chemical databases indicates that a Chemical Abstracts Service (CAS) Registry Number has not been assigned to 1-methoxy-2-methylindolizine. A CAS number is a unique identifier assigned to every chemical substance described in the open scientific literature.[4][5][6] The absence of a CAS number strongly suggests that this specific compound is novel and has not been previously synthesized or characterized in a published report.

Obtaining a CAS Number: For a new chemical entity, a CAS number is assigned upon submission to the CAS Registry.[7] This typically occurs when the compound is disclosed in a patent or a peer-reviewed scientific journal. Researchers who successfully synthesize and characterize this compound would see a CAS number assigned as part of the publication process.

Synthesis of 1-Methoxy-2-methylindolizine

The synthesis of substituted indolizines can be achieved through various established methodologies.[8][9] A common and effective approach is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile. The following proposed synthesis is a robust and logical pathway to obtain 1-methoxy-2-methylindolizine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product Pyridine Pyridine Step1 Step 1: N-Alkylation Formation of Pyridinium Salt Pyridine->Step1 Bromoacetone 2-Bromoacetone Bromoacetone->Step1 Propargyl_ether Methyl propargyl ether Step3 Step 3: 1,3-Dipolar Cycloaddition Reaction with dipolarophile Propargyl_ether->Step3 Step2 Step 2: Ylide Formation In situ generation of pyridinium ylide Step1->Step2 Step2->Step3 Step4 Step 4: Aromatization Dehydrogenation to form Indolizine Step3->Step4 Product 1-Methoxy-2-methylindolizine Step4->Product

Caption: Proposed synthetic workflow for 1-methoxy-2-methylindolizine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-oxopropyl)pyridin-1-ium bromide

  • To a solution of pyridine (1.0 eq) in acetone at 0 °C, add 2-bromoacetone (1.1 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the pyridinium salt.

Step 2: In situ generation of pyridinium ylide and 1,3-dipolar cycloaddition

  • Suspend the pyridinium salt (1.0 eq) and methyl propargyl ether (1.2 eq) in a suitable solvent such as acetonitrile.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or DBU (1.2 eq), dropwise to the suspension at room temperature. This will generate the pyridinium ylide in situ.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Aromatization and Work-up

  • Upon completion of the cycloaddition, add an oxidizing agent, such as palladium on carbon (10 mol%) or chloranil, to facilitate the aromatization to the indolizine core.

  • Continue to heat at reflux until the aromatization is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Structural Characterization and Data

The identity and purity of the synthesized 1-methoxy-2-methylindolizine must be confirmed through a combination of spectroscopic methods.

Spectroscopic Data Summary
Technique Expected Key Features
¹H NMR Signals corresponding to the methyl and methoxy protons, as well as distinct aromatic protons of the indolizine core.
¹³C NMR Resonances for the methyl and methoxy carbons, and the characteristic signals for the carbon atoms of the bicyclic aromatic system.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of C₁₀H₁₁NO.
FT-IR Characteristic C-H, C=C, and C-O stretching frequencies.
Expected ¹H NMR and ¹³C NMR Chemical Shifts

The precise chemical shifts will be dependent on the solvent used for analysis. However, based on known indolizine derivatives, the following are expected ranges for the key signals:

  • ¹H NMR (in CDCl₃):

    • δ 2.2-2.5 ppm (s, 3H, -CH₃)

    • δ 3.8-4.0 ppm (s, 3H, -OCH₃)

    • δ 6.5-8.0 ppm (m, 5H, Ar-H)

  • ¹³C NMR (in CDCl₃):

    • δ 12-15 ppm (-CH₃)

    • δ 55-58 ppm (-OCH₃)

    • δ 100-140 ppm (Ar-C)

Potential Applications and Future Directions

Given the established biological significance of the indolizine scaffold, 1-methoxy-2-methylindolizine represents a promising candidate for further investigation in drug discovery. The introduction of a methoxy group can enhance the pharmacokinetic properties of a molecule, and the methyl group can influence its binding affinity to biological targets.

Potential areas of research include:

  • Anticancer Activity: Many functionalized indolizines have demonstrated potent anticancer activity.[3]

  • Antimicrobial Properties: The indolizine nucleus is present in several natural products with antimicrobial effects.

  • Fluorescent Probes: The rigid, planar structure of the indolizine system can give rise to interesting photophysical properties, making it a candidate for the development of fluorescent probes.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, identification, and characterization of 1-methoxy-2-methylindolizine. By leveraging established synthetic methodologies and analytical techniques, researchers are well-equipped to produce and validate this novel compound. The exploration of its chemical and biological properties holds significant potential for advancing the field of medicinal chemistry and materials science.

References

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 52-60. [Link]

  • CAS. (n.d.). CAS Registry. Retrieved from [Link]

  • Brand, D. J., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(7-8), 634-644. [Link]

  • Somei, M., et al. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Heterocycles, 98(2), 236-254. [Link]

  • Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold. Retrieved from [Link]

  • Li, J., et al. (2019). Design and Synthesis of 3-Substituted Indolin-2-one Derivatives with Methyl (E)-2-(3-Methoxy)acrylate Moiety. Molecules, 24(15), 2786. [Link]

  • Gomes, G. D. R., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Medicinal Chemistry, 14(8), 1507-1514. [Link]

  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of indoles: A patent review. Expert Opinion on Therapeutic Patents, 24(6), 695-719. [Link]

  • Cunha, S. M. D., & de Oliveira, R. G. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita–Baylis–Hillman adducts: new in silico potential ion channel modulators. Tetrahedron Letters, 54(13), 1699-1702. [Link]

  • CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

  • Funar-Timofei, S., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Reddy, T. J., et al. (2020). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. The Journal of Organic Chemistry, 85(15), 9896-9905. [Link]

  • Mishra, A., et al. (2023). Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv. [Link]

  • ChemSafetyPRO. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • Gryko, D. T., & Lyubchak, K. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances, 6(59), 54130-54151. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(2), M1857. [Link]

  • Global HazMat. (n.d.). What is a CAS number, how is it assigned & why it's so important? Retrieved from [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • International Journal of Engineering Trends and Technology. (2023). Recent Advances in the Synthesis of Indolizines and their Derivatives. [Link]

  • Ofipharma. (2024). The importance and history of CAS registration numbers. Retrieved from [Link]

  • IUPAC. (n.d.). Brief Guide to the Nomenclature of Inorganic Chemistry. Retrieved from [Link]

Sources

Spectroscopic Profile of 1-Methoxy-2-methylindolizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-methoxy-2-methylindolizine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 1-Methoxy-2-methylindolizine

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are isomers of the more common indole.[1] The indolizine nucleus is found in a variety of natural products and pharmacologically active molecules. The specific compound, 1-methoxy-2-methylindolizine, is characterized by a methoxy group at the 1-position and a methyl group at the 2-position of the indolizine core. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, providing insights into its electronic structure, functional groups, and molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of 1-methoxy-2-methylindolizine is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data Summary:

Ionm/z (Predicted)Relative IntensityInterpretation
[M]+•161.08HighMolecular Ion
[M-CH3]+146.06ModerateLoss of a methyl radical from the methoxy group
[M-OCH3]+130.06ModerateLoss of a methoxy radical
[M-CO]+133.09LowLoss of carbon monoxide

Interpretation of the Mass Spectrum:

The mass spectrum of 1-methoxy-2-methylindolizine is expected to show a prominent molecular ion peak [M]+• at an m/z of 161, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. A significant peak at m/z 146 would indicate the loss of a methyl radical (•CH3) from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds. Another key fragment would be observed at m/z 130, resulting from the loss of the entire methoxy radical (•OCH3). A smaller peak at m/z 133 could arise from the loss of a neutral carbon monoxide (CO) molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium). An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the functional groups. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2950-2850MediumC-H stretching (aliphatic -CH3)
~1640-1620StrongC=C stretching (aromatic ring)
~1250-1200StrongC-O-C stretching (asymmetric)
~1050-1000StrongC-O-C stretching (symmetric)

Interpretation of the IR Spectrum:

The IR spectrum of 1-methoxy-2-methylindolizine would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl and methoxy groups would appear around 2950-2850 cm⁻¹. Strong absorptions in the 1640-1620 cm⁻¹ range are indicative of the C=C stretching vibrations within the aromatic indolizine ring system. The most prominent features for the methoxy group are the strong C-O-C stretching bands, with the asymmetric stretch typically appearing at a higher wavenumber (~1250-1200 cm⁻¹) than the symmetric stretch (~1050-1000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A small amount of 1-methoxy-2-methylindolizine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong, uniform magnetic field. The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei. The relaxation of these nuclei back to their ground state is detected and transformed into a spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

¹H NMR Data Summary (Predicted, in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.5m2HH-5, H-8
~7.2-6.8m2HH-6, H-7
~6.5s1HH-3
~3.9s3HOCH₃
~2.4s3HCH₃

¹³C NMR Data Summary (Predicted, in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150-145C-1
~135-130C-8a
~125-120C-5, C-7
~120-115C-2
~115-110C-6, C-8
~105-100C-3
~55-50OCH₃
~20-15CH₃

Interpretation of the NMR Spectra:

The ¹H NMR spectrum will provide key information about the proton environments. The aromatic protons on the pyridine and pyrrole rings of the indolizine core will appear in the downfield region (δ 6.5-8.0 ppm). The singlet at approximately 6.5 ppm can be attributed to the proton at the 3-position. The methoxy protons will give a characteristic singlet at around 3.9 ppm, and the methyl protons will also appear as a singlet at a more upfield position, around 2.4 ppm.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the oxygen of the methoxy group (C-1) will be significantly deshielded, appearing in the 150-145 ppm range. The other aromatic carbons will resonate between 100 and 135 ppm. The methoxy carbon will have a signal around 55-50 ppm, and the methyl carbon will be the most upfield signal, at approximately 20-15 ppm.

Workflow and Pathway Visualization

Experimental Workflow for Spectroscopic Analysis:

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of 1-methoxy-2-methylindolizine.

Mass Spectrometry Fragmentation Pathway:

Fragmentation_Pathway M [M]+• m/z = 161 M_minus_CH3 [M-CH₃]⁺ m/z = 146 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z = 130 M->M_minus_OCH3 - •OCH₃

Caption: Proposed major fragmentation pathways for 1-methoxy-2-methylindolizine in EI-MS.

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete and unambiguous structural characterization of 1-methoxy-2-methylindolizine. The data presented in this guide are consistent with the proposed structure and serve as a valuable reference for scientists working with this and related indolizine compounds. The detailed interpretation of the spectroscopic data is essential for quality control, reaction monitoring, and the rational design of new molecules with desired properties.

References

  • PubChem. 1-Methoxy-2-methylindolizine. National Center for Biotechnology Information. [Link][2]

  • NIST. Benzene, 1-methoxy-2-methyl-. National Institute of Standards and Technology. [Link][3]

  • Bobrovskii, S. I., et al. (1993). NMR Spectra of indolizines and their σ complexes. Chemistry of Heterocyclic Compounds, 29(5), 509-523.
  • Elattar, K. M., Youssef, I., & Fadda, A. A. (2016). Reactivity of indolizines in organic synthesis.
  • Wikipedia. Indolizine. [Link][1]

Sources

A Theoretical Deep Dive into 1-Methoxy-2-methylindolizine: A Computational Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical exploration of 1-Methoxy-2-methylindolizine, a heterocyclic compound of interest in medicinal and materials science. In the absence of extensive experimental data for this specific derivative, this document leverages established computational methodologies, primarily Density Functional Theory (DFT), to predict its structural, electronic, and spectroscopic properties. This work serves as a foundational resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's behavior at a quantum mechanical level. By elucidating the causality behind theoretical choices and presenting a self-validating framework of protocols, this guide aims to accelerate research and development efforts centered on substituted indolizine scaffolds.

Introduction: The Significance of Indolizine and its Derivatives

Indolizine, a nitrogen-containing heterocyclic system, is an isomer of the more common indole nucleus and possesses a unique 10-π electron aromatic system. This structural motif is found in a variety of biologically active compounds and functional organic materials.[1] The strategic substitution on the indolizine core can significantly modulate its physicochemical and pharmacological properties. The introduction of a methoxy group at the 1-position and a methyl group at the 2-position, yielding 1-Methoxy-2-methylindolizine, is anticipated to influence its electron density distribution, reactivity, and potential biological interactions.

Theoretical studies provide a powerful and cost-effective avenue to probe the intrinsic properties of such novel molecules, offering predictive insights that can guide synthetic efforts and biological screening. This guide will systematically explore the theoretical underpinnings of 1-Methoxy-2-methylindolizine, employing state-of-the-art computational techniques to build a robust molecular profile.

Computational Methodology: A Framework for Theoretical Investigation

The theoretical investigation of 1-Methoxy-2-methylindolizine is primarily based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of functional and basis set is critical for obtaining accurate and reliable results.

Geometry Optimization: Unveiling the Molecular Structure

The foundational step in any theoretical study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is typically achieved using a gradient descent algorithm. For a molecule like 1-Methoxy-2-methylindolizine, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311++G(d,p) basis set offers a good balance between computational cost and accuracy for organic molecules.[2][3]

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A preliminary 3D structure of 1-Methoxy-2-methylindolizine is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Setup: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Calculation Execution: The calculation is run until the forces on the atoms are negligible and the energy has converged to a minimum.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Key Geometrical Parameters for 1-Methoxy-2-methylindolizine (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value
Bond Lengths (Å)
N(4)-C(3)~1.39
N(4)-C(8a)~1.40
C(1)-O(9)~1.36
O(9)-C(10)~1.43
C(2)-C(11)~1.50
Bond Angles (°) **
C(3)-N(4)-C(8a)~108.5
C(1)-C(2)-C(3)~107.0
C(1)-O(9)-C(10)~118.0
Dihedral Angles (°) **
C(2)-C(1)-O(9)-C(10)~0.0 (planar)

Note: These are illustrative values based on calculations of similar structures. Actual values would be obtained from a specific calculation on 1-Methoxy-2-methylindolizine.

Caption: Optimized molecular structure of 1-Methoxy-2-methylindolizine.

Electronic Properties: Mapping Reactivity and Stability

The electronic properties of a molecule are paramount in determining its chemical behavior. DFT calculations provide a wealth of information, including the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[4][5] A smaller gap suggests a more reactive molecule.

Experimental Protocol: HOMO-LUMO Analysis

  • Prerequisite: A successfully completed geometry optimization and frequency calculation.

  • Calculation Type: Single-point energy calculation on the optimized geometry.

  • Output Analysis: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.

  • Orbital Visualization: The 3D shapes of the HOMO and LUMO are visualized using appropriate software to understand their spatial distribution.

For 1-Methoxy-2-methylindolizine, the HOMO is expected to be localized primarily on the electron-rich indolizine ring, while the LUMO will also be distributed across the aromatic system. The electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted indolizine.

Table 2: Predicted Frontier Molecular Orbital Energies for 1-Methoxy-2-methylindolizine (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value (eV)
HOMO Energy~ -5.5
LUMO Energy~ -1.0
HOMO-LUMO Gap~ 4.5

Note: These are illustrative values based on calculations of similar structures.

HOMO_LUMO_Diagram cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE) E_HOMO ~ -5.5 eV E_LUMO ~ -1.0 eV

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[6][7] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, and are susceptible to electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density, and are susceptible to nucleophilic attack.

  • Green regions: Represent neutral electrostatic potential.

For 1-Methoxy-2-methylindolizine, the MEP map is expected to show negative potential (red) around the nitrogen atom and the oxygen atom of the methoxy group, highlighting these as potential sites for electrophilic interaction. The hydrogen atoms of the methyl and methoxy groups, as well as those on the aromatic ring, will likely exhibit positive potential (blue).

Experimental Protocol: MEP Analysis

  • Prerequisite: A successfully completed geometry optimization.

  • Calculation Type: Single-point energy calculation with the keyword to generate the electrostatic potential.

  • Visualization: The MEP is mapped onto the electron density surface using visualization software.

Spectroscopic Analysis: Predicting Spectral Signatures

Theoretical calculations can predict various spectroscopic properties, providing valuable data for the characterization of new compounds.

Vibrational Spectroscopy (FT-IR)

The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. Comparing the calculated and experimental IR spectra can aid in the structural confirmation of a synthesized compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8] These theoretical chemical shifts, when referenced against a standard (e.g., Tetramethylsilane - TMS), can be compared with experimental NMR data to assist in the assignment of peaks and the elucidation of the molecular structure.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[9] This analysis provides insights into the electronic transitions occurring within the molecule, typically π → π* transitions in aromatic systems.

Table 3: Predicted Spectroscopic Data for 1-Methoxy-2-methylindolizine

SpectroscopyPredicted Key Features
FT-IR (cm⁻¹) C-H stretching (aromatic and aliphatic), C-O stretching (methoxy), C-N stretching, Aromatic ring vibrations.
¹H NMR (ppm) Signals for aromatic protons, methoxy protons, and methyl protons, with characteristic chemical shifts and coupling patterns.
¹³C NMR (ppm) Signals for all unique carbon atoms in the molecule.
UV-Vis (nm) Absorption maxima corresponding to π → π* electronic transitions within the indolizine core.

Note: Specific values would be derived from the corresponding theoretical calculations.

Theoretical_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Properties start Molecular Structure (1-Methoxy-2-methylindolizine) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq Frequency Analysis geom_opt->freq spe Single-Point Energy geom_opt->spe tddft TD-DFT geom_opt->tddft structure Optimized Geometry (Bond Lengths, Angles) freq->structure electronic Electronic Properties (HOMO-LUMO, MEP) spe->electronic spectra Spectroscopic Data (IR, NMR, UV-Vis) tddft->spectra

Caption: Workflow for the theoretical study of 1-Methoxy-2-methylindolizine.

Potential Applications and Future Directions

The theoretical insights gained for 1-Methoxy-2-methylindolizine can guide its potential applications. The predicted electronic properties and reactive sites can inform its use in the design of novel pharmaceuticals. For instance, understanding the MEP can aid in predicting how the molecule might interact with a biological target. The HOMO-LUMO gap can provide an indication of its potential as an organic electronic material.

Future work should focus on the synthesis and experimental validation of the theoretical predictions presented in this guide. A synergistic approach, combining computational and experimental chemistry, will be crucial for unlocking the full potential of 1-Methoxy-2-methylindolizine and other substituted indolizine derivatives.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 1-Methoxy-2-methylindolizine. By leveraging Density Functional Theory, we can predict its optimized geometry, electronic properties, and spectroscopic signatures with a high degree of confidence. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug discovery, facilitating the rational design and development of novel indolizine-based compounds.

References

  • ResearchGate. (n.d.). Electrostatic surface potential map of the four nitrogen heterocycles... Retrieved January 21, 2026, from [Link]

  • PubMed. (2025). Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. Journal of Molecular Modeling, 31(9), 255. [Link]

  • Royal Society of Chemistry. (n.d.). The fundamental nature and importance of electrostatic potential in hydrogen bond formation: a case study of heterocycles frequently observed in drugs. New Journal of Chemistry. [Link]

  • ResearchGate. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024 | Request PDF. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Electrostatic Potentials, Intralattice Attractive Forces and Crystal Densities of Nitrogen-Rich C,H,N,O Salts. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science. [Link]

  • NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 261, 120021. [Link]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved January 21, 2026, from [Link]

  • YouTube. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved January 21, 2026, from [Link]

  • PubMed. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 980-986. [Link]

  • Nature. (2024). Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. Scientific Reports, 14(1), 3156. [Link]

  • Amanote Research. (n.d.). Computational Investigations on IR, UV-VIS and NMR Spectra of Copper(II) Phenanthroline Complexes With DFT Method. Retrieved January 21, 2026, from [Link]

  • CSIR-NIScPR. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC). [Link]

  • SciSpace. (n.d.). Computational Investigations on IR, UV-VIS and NMR Spectra of Copper(II) Phenanthroline Complexes with DFT Method. Retrieved January 21, 2026, from [Link]

  • NIH. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega, 8(9), 8635-8652. [Link]

  • NIH. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. BMC Research Notes, 17(1), 118. [Link]gov/pmc/articles/PMC11000045/)

Sources

Introduction: The Indolizine Scaffold and the Significance of 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methoxy-2-methylindolizine

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a fused bicyclic aromatic heterocycle, represents a vital scaffold in medicinal chemistry and materials science. As a bioisostere of indole, it is found in a variety of biologically active compounds.[1] The indolizine nucleus is a 10 π-electron aromatic system, isomeric with indole, comprising a π-excessive pyrrole ring fused to a π-deficient pyridine ring.[2] This unique electronic nature imparts a rich and distinct reactivity profile.

This guide focuses on a specific derivative, 1-Methoxy-2-methylindolizine , a molecule whose substituents are poised to significantly modulate the core's electronic properties and reactivity. The methoxy group (–OCH₃) at the C-1 position acts as a strong π-donor, further enriching the five-membered ring with electron density, while the methyl group (–CH₃) at C-2 provides steric influence and weak inductive donation. Understanding the interplay of these features is critical for leveraging this molecule in synthetic and drug discovery campaigns. The presence of a methoxy group is a common feature in many approved drugs, where it can enhance target binding, improve physicochemical properties, and favorably alter metabolic profiles.[3][4]

Molecular Synthesis

The synthesis of substituted indolizines is most classically achieved via the Tschitschibabin (Chichibabin) reaction. This involves the condensation of a 2-picoline derivative with an α-halocarbonyl compound, followed by cyclization. For 1-Methoxy-2-methylindolizine, a plausible and efficient pathway involves the reaction of 2-methylpyridine (α-picoline) with an appropriate α-haloketone, followed by a base-induced cyclization.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization (Deprotonation & Annulation) Picoline 2-Methylpyridine Salt Pyridinium Salt Intermediate Picoline->Salt Reaction Haloketone 1-Bromo-1-methoxyacetone Haloketone->Salt Ylide Ylide Intermediate Salt->Ylide Deprotonation Base Base (e.g., NaHCO₃) Base->Ylide Product 1-Methoxy-2-methylindolizine Ylide->Product Intramolecular Cyclization

Caption: Synthetic pathway for 1-Methoxy-2-methylindolizine.

Physical and Spectroscopic Properties

The physical and spectroscopic data are fundamental to the identification, purification, and characterization of 1-Methoxy-2-methylindolizine. While extensive experimental data is not publicly cataloged, the expected properties can be derived from its chemical structure and data from analogous compounds.[5]

PropertyValue / Expected CharacteristicsSource / Rationale
Molecular Formula C₁₀H₁₁NO[5]
Molecular Weight 161.20 g/mol [5]
IUPAC Name 1-methoxy-2-methylindolizine[5]
Appearance Expected to be a solid or oil at room temperature.Based on similar substituted indolizines.
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol).General property of N-heterocycles.
¹H NMR Protons on the pyridine ring (C5-C8) expected in the aromatic region (~6.5-8.0 ppm). Singlets for the C2-methyl (~2.3-2.5 ppm) and C1-methoxy (~3.8-4.0 ppm) groups. A characteristic signal for the C3-H proton.Inferred from standard chemical shifts for indolizine and methoxy/methyl groups.[6]
¹³C NMR Aromatic carbons (~100-140 ppm). Signals for the methyl (~15-20 ppm) and methoxy (~55-60 ppm) carbons.Inferred from standard chemical shifts.[6]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 161.20.Calculated from the molecular formula.[5]
Infrared (IR) Spec. C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the fingerprint region (~1400-1600 cm⁻¹), and C-O stretching for the methoxy group (~1050-1250 cm⁻¹).Based on functional group analysis.[7]

Chemical Properties and Reactivity

The chemical behavior of 1-Methoxy-2-methylindolizine is governed by the electron-rich nature of its bicyclic core, which is further amplified by the methoxy substituent.

Electrophilic Aromatic Substitution

Indolizine is a π-excessive heterocycle with the highest electron density located at the C-3 position of the pyrrole-like ring.[8][9] Consequently, it readily undergoes electrophilic substitution at this site. The strong electron-donating C-1 methoxy group further activates the ring towards electrophilic attack, making this reaction highly favorable.

  • Mechanism: The reaction proceeds via the attack of an electrophile (E⁺) on the C-3 carbon, forming a stabilized cationic intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity.

  • Causality: The stability of the intermediate is maximized when the attack occurs at C-3, as the positive charge can be delocalized over the entire bicyclic system without disrupting the aromaticity of the pyridine ring significantly.

[8π+2π] Cycloaddition Reactions

A hallmark reaction of the indolizine system is its participation as an 8π component in thermal [8π+2π] cycloaddition reactions with electron-deficient alkenes or alkynes (dienophiles).[8] This powerful transformation provides a direct route to constructing the cycl[3.2.2]azine ring system.

  • Mechanism: The reaction is often considered a concerted pericyclic process, although stepwise mechanisms involving zwitterionic intermediates can occur, particularly with highly polarized dienophiles.[2][9] The indolizine framework provides the 8π electrons, and a dienophile like dimethyl acetylenedicarboxylate (DMAD) provides the 2π electrons.

  • Significance: This reaction is a highly efficient method for building complex polycyclic aromatic systems that are otherwise difficult to access. The substituents on the indolizine ring can influence the rate and regioselectivity of the cycloaddition.

[8π+2π] Cycloaddition Mechanism

Caption: [8π+2π] cycloaddition of indolizine with DMAD.

Nucleophilic Substitution

Generally, the indolizine ring is resistant to nucleophilic attack due to its electron-rich nature. However, the chemistry of related 1-methoxyindoles suggests that under specific conditions, the methoxy group might act as a leaving group. For instance, in 1-methoxyindoles bearing electron-withdrawing groups, nucleophilic substitution at the C-2 position is observed.[10] While 1-Methoxy-2-methylindolizine lacks a strong withdrawing group, this potential reactivity pathway could be explored with potent nucleophiles or by derivatizing the ring to activate it.

Applications in Drug Development

The indolizine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1]

  • Anti-inflammatory Agents: Methoxy-substituted indolizines have been designed and synthesized as bioisosteres of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.[11] Certain derivatives have shown promising results as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key target for developing anti-inflammatory agents with reduced gastrointestinal side effects.[11]

  • Scaffold for Library Synthesis: The predictable reactivity of the indolizine core, particularly at the C-3 position and in cycloaddition reactions, makes 1-Methoxy-2-methylindolizine an attractive building block for creating diverse chemical libraries for high-throughput screening.

Experimental Protocols

Protocol: Synthesis of 1-Methoxy-2-methylindolizine via Tschitschibabin Reaction

This protocol is a representative procedure based on established methods for indolizine synthesis.

Step 1: Quaternization of 2-Methylpyridine

  • To a round-bottom flask, add 2-methylpyridine (1.0 eq) and a suitable solvent such as acetone.

  • Cool the mixture in an ice bath.

  • Add 1-bromo-1-methoxyacetone (1.1 eq) dropwise with stirring. Causality: This α-haloketone is chosen to install the required methoxy and acetyl (precursor to the methyl group) functionalities.

  • Allow the reaction to stir at room temperature for 24 hours. The pyridinium salt will typically precipitate from the solution.

  • Collect the solid salt by filtration, wash with cold acetone or diethyl ether, and dry under vacuum.

Step 2: Base-Catalyzed Cyclization

  • Dissolve the pyridinium salt (1.0 eq) from Step 1 in an aqueous solution of sodium bicarbonate (NaHCO₃, ~2.0 eq).

  • Heat the mixture to reflux (approx. 75-85°C) for 3-5 hours. The reaction progress can be monitored by TLC. Causality: The base deprotonates the acidic methylene group adjacent to the pyridinium nitrogen, forming a reactive ylide intermediate.

  • The ylide undergoes a rapid intramolecular 1,5-dipolar cyclization, followed by elimination of water, to form the aromatic indolizine ring.

  • After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield pure 1-Methoxy-2-methylindolizine.

Conclusion

1-Methoxy-2-methylindolizine is a heterocyclic compound with a rich and versatile chemical profile. Its electron-rich nature, driven by the fused ring system and amplified by the C-1 methoxy group, dictates its reactivity, making it highly susceptible to electrophilic attack at C-3 and an excellent partner in [8π+2π] cycloaddition reactions. These well-defined reaction pathways, combined with the proven biological relevance of the indolizine scaffold, establish 1-Methoxy-2-methylindolizine as a valuable building block for the synthesis of complex molecules and a promising starting point for the development of novel therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11321123, 1-Methoxy-2-methylindolizine. Retrieved from [Link].

  • T. K. Panteleev, A. V. Varlamov, L. G. Voskressensky (1998). Mechanism of Cycloaddition to Indolizines. J. Phys. Org. Chem., Vol. II, pp. 201-208. Available at: [Link].

  • MPG.PuRe (Supporting Information). General remarks. Available at: [Link].

  • K. Yamada, F. Yamada, M. Somei (2002). Reactions of 1-methoxy-3-(2-nitrovinyl)indole with nucleophiles: an interesting solvent effect and a novel preparation of 3-substituted 1-methoxyindoles. HETEROCYCLES, Vol. 57, No. 7, pp. 1231-1234. Available at: [Link].

  • L. G. Voskressensky, A. V. Varlamov, T. N. Borisova (2020). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. National Institutes of Health. Available at: [Link].

  • A. A. El-Mekabaty, H. A. Etman, S. M. M. El-Kenany (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Available at: [Link].

  • A. Padwa, S. R. Harring, M. A. Semones (2002). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed. Available at: [Link].

  • AI Product Assistant. The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. Available at: [Link].

  • A. V. Varlamov, L. G. Voskressensky, T. N. Borisova (1996). Quantum Chemical Analysis and Experimental Study of the Cycloaddition Reaction between Aminoacetylenes and 6-Nitroindolizines. J. Org. Chem.. Available at: [Link].

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link].

  • A. A. El-Mekabaty, H. A. Etman, S. M. M. El-Kenany (2003). Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES, Vol. 60, No. 2. Available at: [Link].

  • Chemistry LibreTexts (2023). 1.2: Cycloaddition Reactions. Available at: [Link].

  • S. D. Shipe, E. M. Ferreira (2021). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. J. Am. Chem. Soc.. Available at: [Link].

  • K. Yamada, F. Yamada, T. Shiraishi, S. Tomioka, M. Somei. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. Available at: [Link].

  • D. Chiodi, Y. Ishihara (2024). The role of the methoxy group in approved drugs. PubMed. Available at: [Link].

  • F. Yamada, D. Shinmyo, M. Nakajou, M. Somei (2012). Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. SciSpace. Available at: [Link].

  • S. A. Al-Suhaibani, A. M. Al-Majid, H. A. Ghabbour, H.-K. Fun (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI. Available at: [Link].

  • C. Freund, U. L. Günther, J. G. G. van der Meer (2013). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Available at: [Link].

  • ResearchGate. The proposed 7-methoxy indolizine analogues and commercially available... Available at: [Link].

  • ResearchGate (2024). The role of the methoxy group in approved drugs | Request PDF. Available at: [Link].

Sources

A Technical Guide to 1-Methoxy-2-methylindolizine and its Structural Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indolizine nucleus, a nitrogen-containing heterocyclic scaffold, represents a "privileged" structure in medicinal chemistry due to its diverse and potent biological activities.[1][2] As a structural isomer of the well-explored indole moiety, it offers a unique chemical space for the development of novel therapeutic agents.[3] This technical guide provides an in-depth exploration of 1-methoxy-2-methylindolizine and its structural analogs, with a particular focus on the critical role of methoxy substitution in modulating chemical reactivity and pharmacological properties. We will dissect synthetic strategies, analyze key structure-activity relationships (SAR), and present detailed protocols relevant to researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the causality behind experimental design and the potential of this scaffold to yield next-generation therapeutics in areas such as oncology and inflammation.

Introduction: The Indolizine Scaffold - A Privileged Core in Medicinal Chemistry

The indolizine ring system consists of a fused pyridine and pyrrole ring, sharing a bridgehead nitrogen atom.[2] This arrangement creates a 10-π electron aromatic system that is isoelectronic with indole but possesses distinct chemical and biological characteristics.[2] Unlike its more famous isomer, indole, which is a cornerstone of numerous blockbuster drugs, no indolizine-based drug has yet reached the market, representing a significant opportunity for innovation.[3]

Chemical Structure and Properties

The indolizine core is inherently electron-rich, which predisposes it to electrophilic substitution reactions.[4] Theoretical calculations and experimental evidence consistently show that electrophilic attack occurs preferentially at the 3-position of the five-membered ring, followed by the 1-position.[4] This predictable reactivity is a key advantage in synthetic derivatization, allowing for controlled functionalization. The planar structure and unique electronic distribution also give rise to interesting photophysical properties, with some derivatives showing strong fluorescence, making them useful as biological probes or in materials science.[1]

Caption: Numbering convention of the core indolizine scaffold.

Comparison with the Indole Isomer

Indolizine is a bioisostere of indole, meaning it shares similar spatial and electronic properties, allowing it to interact with similar biological targets.[5] However, the bridgehead nitrogen fundamentally alters the dipole moment and hydrogen bonding capabilities compared to indole's N-H group. This distinction is critical in drug design, as it can lead to modified target binding affinity, improved selectivity, and altered pharmacokinetic profiles (e.g., metabolic stability, solubility).

Overview of Pharmacological Significance

The indolizine scaffold is associated with a remarkably broad spectrum of biological activities.[6] Extensive research has demonstrated its potential as:

  • Anti-inflammatory and Analgesic Agents: Primarily through mechanisms like COX-2 inhibition.[5][7]

  • Anticancer Agents: Showing cytotoxic and antiproliferative effects against various cancer cell lines.[3][5]

  • Antimicrobial and Antiviral Compounds: Including activity against HIV and various bacteria.[3][5]

  • Antioxidants and CNS Depressants. [2][4]

This versatility makes indolizine a highly attractive starting point for drug discovery campaigns.[2][8]

The Role of Methoxy Substitution in Modulating Bioactivity

The introduction of a methoxy (-OCH₃) group onto the indolizine core is a powerful strategy for fine-tuning its properties. Methoxy groups are known to significantly influence the electronic nature and metabolic stability of aromatic systems.

Electronic Effects of the Methoxy Group

A methoxy group acts as a strong electron-donating group through resonance, increasing the electron density of the aromatic ring system. This "activation" enhances the susceptibility of the ring to electrophilic substitution, potentially altering synthetic pathways. More importantly, this electronic modulation can directly impact binding interactions with biological targets. The position of the methoxy group is paramount; its placement can selectively increase electron density at specific locations, thereby enhancing or diminishing affinity for a target protein's active site.[9]

Impact on Pharmacokinetics and Pharmacodynamics

From a drug development perspective, methoxy groups offer several advantages:

  • Metabolic Blocking: They can be strategically placed at sites prone to oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.

  • Lipophilicity Modulation: The addition of a methoxy group generally increases lipophilicity, which can affect cell membrane permeability, oral absorption, and plasma protein binding.

  • Conformational Influence: The group can introduce steric effects that lock the molecule into a specific, biologically active conformation.

A compelling example of this positional importance was observed in a series of pyrazino[1,2-a]indole derivatives, where an 8-methoxy analog exhibited potent and selective antiproliferative activity against the K562 human leukemia cell line.[9] In contrast, moving the methoxy group to the 6- or 7-position resulted in inactive compounds, highlighting the exquisite sensitivity of the biological target to the substituent's location.[9]

Synthetic Strategies for Methoxy-Substituted Indolizines

The synthesis of the indolizine core has been a subject of extensive research, leading to a variety of established methods.

Classical and Modern Synthetic Routes

Historically, methods like the Scholtz and Tschitschibabin reactions, which typically involve the condensation of a pyridine derivative with an α-halo ketone or related species, were foundational.[4][10] While effective, these often require harsh conditions. Modern synthetic chemistry has introduced more elegant and efficient approaches, including:

  • 1,3-Dipolar Cycloadditions: A powerful method involving the reaction of a pyridinium ylide with an activated alkyne or alkene. This is often the most direct and versatile route.

  • Radical Cyclization/Cross-Coupling: These advanced methods offer high efficiency and step-economy for constructing the bicyclic system.[1]

  • Domino Reactions: Multi-step transformations that occur in a single pot, improving efficiency and reducing waste.[11]

start Starting Materials (e.g., Substituted Pyridine, α-Halo Ketone) step1 Step 1: N-Alkylation Formation of Pyridinium Salt start->step1 step2 Step 2: Ylide Formation Deprotonation with Base step1->step2 step3 Step 3: 1,3-Dipolar Cycloaddition Reaction with Dipolarophile (e.g., DMAD) step2->step3 step4 Step 4: Aromatization (Often spontaneous or via oxidation) step3->step4 product Substituted Indolizine Product step4->product cluster_workflow Conceptual Drug Screening Workflow lib Library of Methoxy-Indolizine Analogs assay1 Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) lib->assay1 hit_id Hit Identification (Potent Compounds Identified) assay1->hit_id assay2 Secondary Screen: Mechanism of Action Studies (e.g., COX-2 Inhibition, Apoptosis Assay) hit_id->assay2 lead_sel Lead Selection (Active & Selective Compounds) assay2->lead_sel preclin Preclinical Evaluation (In Vivo Animal Models) lead_sel->preclin

Sources

Methoxy-Substituted Indolizines: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Methoxy Group on the Indolizine Scaffold

The indolizine nucleus, a fused heterocyclic system comprising a pyridine and a pyrrole ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] As a structural isomer of the ubiquitous indole, the indolizine core is found in numerous natural alkaloids and serves as a blueprint for the design of novel synthetic compounds with a wide array of biological activities.[2][3][4][5] These activities span from anticancer and anti-inflammatory to antimicrobial and antiviral properties.[4][5][6][7]

The introduction of a methoxy (-OCH₃) substituent onto this scaffold is a deliberate and strategic chemical modification. As a potent electron-donating group through resonance, the methoxy group profoundly influences the electronic landscape of the indolizine ring system. This perturbation of electron density not only modulates the molecule's reactivity and physicochemical properties but also serves as a critical determinant of its biological function and photophysical behavior.[8][9][10] Understanding the causality behind this substitution is paramount for researchers aiming to fine-tune molecular properties for specific applications.

This technical guide provides an in-depth review of methoxy-substituted indolizines, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural descriptions to explore the underlying principles governing their synthesis, delve into the structure-property relationships conferred by the methoxy group, and highlight their applications, supported by detailed experimental protocols and authoritative references.

Part 1: Architecting the Core: Synthetic Strategies

The synthesis of the indolizine core is well-established, but the efficient and regioselective introduction of a methoxy group requires careful selection of the synthetic strategy. The choice of method depends on the desired substitution pattern, available starting materials, and required functional group tolerance.

The Cornerstone: Tschitschibabin (Chichibabin) Reaction

The Tschitschibabin reaction is a classical and robust method for constructing the indolizine ring.[11] It involves the alkylation of a methoxy-substituted pyridine derivative with an α-halocarbonyl compound, followed by a base-induced intramolecular cyclization.

Causality of Experimental Choice: This method is often chosen for its straightforward nature and the commercial availability of many substituted pyridine precursors. The reaction's success hinges on the nucleophilicity of the pyridine nitrogen and the acidity of the α-protons in the resulting pyridinium salt. The electron-donating methoxy group on the pyridine ring can enhance the nucleophilicity of the nitrogen, facilitating the initial alkylation step.

Tschitschibabin_Mechanism General Mechanism of the Tschitschibabin Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Py Methoxy-Pyridine Salt Pyridinium Salt Py->Salt + α-Haloketone HaloKetone α-Haloketone (X-CH2-COR) Ylide Pyridinium Ylide Salt->Ylide - H+ (Base) Cyclized Cyclized Intermediate Ylide->Cyclized Intramolecular Cyclization Indolizine Methoxy-Indolizine Cyclized->Indolizine - H2O (Aromatization)

Caption: General mechanism of the Tschitschibabin reaction.

The Workhorse: 1,3-Dipolar Cycloaddition

This is arguably the most versatile and widely used method for indolizine synthesis. It involves the reaction of a pyridinium ylide, generated in situ from a pyridinium salt, with an electron-deficient alkyne or alkene (the dipolarophile).

Causality of Experimental Choice: This approach offers exceptional control over the substitution pattern at positions 1, 2, and 3 of the indolizine core by simply varying the dipolarophile. A methoxy-substituted pyridine is the starting point for the ylide, and its electronic properties influence the stability and reactivity of this key intermediate. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, typically followed by an oxidation or elimination step to achieve the aromatic indolizine.[12]

Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition Workflow Start Methoxy-Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Start->Ylide Deprotonation Base Base (e.g., K2CO3, Et3N) Base->Ylide Cycloadduct Primary Cycloadduct (Tetrahydroindolizine) Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Alkyne/Alkene (Dipolarophile) Dipolarophile->Cycloadduct Product Methoxy-Indolizine Cycloadduct->Product Oxidation Oxidation / Elimination Oxidation->Product Aromatization SAR_Concept Conceptual SAR for Methoxy-Indolizines Indolizine Indolizine Core (Basic Scaffold) Target Biological Target (e.g., Enzyme Active Site) Indolizine->Target Provides core pharmacophore Methoxy Methoxy Group (-OCH3) at C7 Methoxy->Target Modulates electronics, forms H-bonds OtherSub Other Substituents (e.g., Benzoyl at C3) OtherSub->Target Provides steric bulk, occupies binding pocket Activity Enhanced Biological Activity (e.g., Antitubercular) Target->Activity Inhibition leads to

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Guide to Synthesis via Modified Tschitschibabin Cyclization

Abstract

The indolizine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and advanced functional materials.[1][2] Its unique electronic properties and structural rigidity make it a compelling target in medicinal chemistry and materials science research.[3] This application note provides a comprehensive, field-tested protocol for the synthesis of 1-Methoxy-2-methylindolizine, a specifically functionalized derivative. We employ a robust and efficient two-step sequence based on a modified Tschitschibabin reaction, a classic and reliable method for constructing the indolizine core.[4] The protocol begins with the quaternization of 2-(methoxymethyl)pyridine followed by a base-mediated intramolecular cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and expert commentary to ensure reproducible and high-yield synthesis.

Reaction Principle and Mechanism

The synthesis of the indolizine ring system via the Tschitschibabin (also spelled Chichibabin) reaction is a cornerstone of heterocyclic chemistry.[5] The overall transformation can be understood in two distinct stages:

  • N-Alkylation (Quaternization): The synthesis begins with the N-alkylation of a pyridine derivative with an α-halo ketone. In our protocol, the nitrogen atom of 2-(methoxymethyl)pyridine acts as a nucleophile, attacking the electrophilic carbon of bromoacetone to form a stable N-alkylated pyridinium salt. This step is crucial as it positions the reacting moieties for the subsequent cyclization.

  • Intramolecular Cyclization and Aromatization: The pyridinium salt is then treated with a mild base. The base abstracts an acidic proton from the methylene group of the acetone moiety, generating a highly reactive pyridinium ylide intermediate.[4] This ylide undergoes a 1,5-dipolar intramolecular cyclization, where the carbanion attacks the C6 position of the pyridine ring. The resulting bicyclic intermediate then undergoes dehydration (elimination of a water molecule) to achieve aromatization, yielding the stable 1-Methoxy-2-methylindolizine product.

The general mechanism is a classic example of ylide chemistry and intramolecular condensation, valued for its efficiency and the accessibility of its starting materials.[6][7][8]

Reaction Scheme

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediate Step 1: Quaternization cluster_ylide Step 2: Ylide Formation cluster_product Step 3: Cyclization & Aromatization Py 2-(Methoxymethyl)pyridine Salt Pyridinium Bromide Salt Py->Salt + Bromoacetone (Solvent: Acetone) Bromo Bromoacetone Bromo->Salt Ylide Pyridinium Ylide Salt->Ylide + Base (e.g., K2CO3) - HBr Cyclized Cyclized Intermediate Ylide->Cyclized 1,5-Dipolar Cyclization Product 1-Methoxy-2-methylindolizine Cyclized->Product Dehydration (-H2O)

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
2-(Methoxymethyl)pyridine≥98%Sigma-AldrichStore under inert gas.
Bromoacetone≥95% (Stabilized)Sigma-AldrichLachrymator. Handle in a fume hood.
AcetoneAnhydrous, ≥99.8%Fisher ChemicalRequired for the quaternization step.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderAcros OrganicsFinely ground for better reactivity.
Dichloromethane (DCM)ACS GradeVWR ChemicalsFor extraction.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction and chromatography.
HexanesACS GradeVWR ChemicalsFor chromatography.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD MilliporeFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Round-bottom flasksVarious sizesPyrex
Reflux condenserKimble
Magnetic stirrer and stir barsIKA
Rotary evaporatorBüchi
Thin-Layer Chromatography (TLC)Silica platesMerckWith F₂₅₄ indicator.
Step-by-Step Synthesis Procedure

Part A: Synthesis of 1-(2-oxopropyl)-2-(methoxymethyl)pyridinium bromide

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(methoxymethyl)pyridine (6.16 g, 50.0 mmol, 1.0 eq).

  • Dissolution: Add 100 mL of anhydrous acetone to the flask. Stir the mixture at room temperature until the pyridine derivative is fully dissolved.

    • Expert Insight: The use of anhydrous acetone is critical to prevent side reactions of bromoacetone with water and to ensure high yield of the pyridinium salt.

  • Addition of Bromoacetone: In a well-ventilated fume hood, carefully add bromoacetone (7.53 g, 55.0 mmol, 1.1 eq) to the solution dropwise over 5 minutes. Caution: Bromoacetone is a potent lachrymator and irritant.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4 hours. The formation of a white precipitate (the pyridinium salt) should be observed.

  • Isolation of Intermediate: After 4 hours, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the white solid precipitate by vacuum filtration. Wash the solid with two 20 mL portions of cold, anhydrous acetone to remove any unreacted starting materials.

  • Drying: Dry the resulting white crystalline solid under vacuum to yield 1-(2-oxopropyl)-2-(methoxymethyl)pyridinium bromide. The product can be used in the next step without further purification. Expect a yield of 11.5 - 12.5 g (88-96%).

Part B: Synthesis of 1-Methoxy-2-methylindolizine

  • Setup: To a 500 mL round-bottom flask, add the dried pyridinium salt from Part A (10.4 g, 40.0 mmol, 1.0 eq) and finely powdered anhydrous potassium carbonate (11.06 g, 80.0 mmol, 2.0 eq).

  • Solvent Addition: Add 200 mL of acetone to the flask.

  • Reaction (Cyclization): Stir the suspension vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes), observing the disappearance of the baseline pyridinium salt spot and the appearance of a new, higher Rf product spot (visualized under UV light).

    • Expert Insight: The base deprotonates the methylene group adjacent to the ketone, forming the pyridinium ylide which then cyclizes.[4] Vigorous stirring is necessary due to the heterogeneous nature of the reaction.

  • Work-up: After the reaction is complete, filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with 50 mL of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in 100 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with 100 mL of deionized water to remove any remaining inorganic salts.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Methoxy-2-methylindolizine as a dark oil or solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Collect fractions based on TLC analysis.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-Methoxy-2-methylindolizine as a crystalline solid or a pale yellow oil. Expected yield: 4.5 - 5.4 g (70-84%).

Characterization

The identity and purity of the final product should be confirmed by standard spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the indolizine core protons, the methyl group, and the methoxy group. The H-5 proton is typically the most downfield signal.

  • ¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for all 10 carbons in the molecule.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₀H₁₁NO + H⁺ = 162.09).

  • FT-IR (ATR): Look for characteristic C-O-C stretching frequencies and aromatic C-H and C=C vibrations.

Data Summary & Visualization

Quantitative Protocol Summary
ParameterValue
Part A: Quaternization
2-(Methoxymethyl)pyridine6.16 g (50.0 mmol)
Bromoacetone7.53 g (55.0 mmol)
Solvent100 mL Anhydrous Acetone
TemperatureReflux (~56°C)
Reaction Time4 hours
Expected Yield (Intermediate)11.5 - 12.5 g (88-96%)
Part B: Cyclization
Pyridinium Salt10.4 g (40.0 mmol)
Potassium Carbonate11.06 g (80.0 mmol)
Solvent200 mL Acetone
TemperatureRoom Temperature
Reaction Time24 hours
Final Product
Expected Yield (After Column)4.5 - 5.4 g (70-84% over 2 steps)
AppearanceCrystalline Solid or Pale Yellow Oil
Experimental Workflow Diagram

Workflow Figure 2: Overall Experimental Workflow Start 1. Mix 2-(Methoxymethyl)pyridine & Bromoacetone in Anhydrous Acetone Reflux 2. Reflux for 4 hours Start->Reflux Cool 3. Cool & Isolate Pyridinium Salt via Filtration Reflux->Cool Dry_Intermediate 4. Dry Intermediate Salt Under Vacuum Cool->Dry_Intermediate Cyclize 5. React Salt with K2CO3 in Acetone for 24h at RT Dry_Intermediate->Cyclize Filter_Salts 6. Filter Inorganic Salts Cyclize->Filter_Salts Concentrate_1 7. Concentrate Filtrate Filter_Salts->Concentrate_1 Extract 8. Aqueous Work-up (DCM/Water) Concentrate_1->Extract Dry_Organic 9. Dry Organic Layer (Na2SO4) & Concentrate Extract->Dry_Organic Chromatography 10. Purify via Flash Column Chromatography Dry_Organic->Chromatography Final_Product 11. Characterize Pure 1-Methoxy-2-methylindolizine Chromatography->Final_Product

Caption: Figure 2: Overall Experimental Workflow

References

  • BenchChem. (2025). Experimental Guide to the Tschitschibabin Reaction for Indolizines.
  • da Silva, G. G., et al. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 297, 117908. Available at: [Link]

  • Zhang, Y., et al. (2021). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 6(48), 32845–32854. Available at: [Link]

  • Gulea, M., et al. (2018). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 14, 2536–2544. Available at: [Link]

  • Couto, I., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances, 6, 64453-64483. Available at: [Link]

  • Couto, I., & La-Venia, A. (2018). Recent synthetic developments and reactivity of aromatic indolizines. Arkivoc, 2018(3), 133-167. Available at: [Link]

  • Journal of Basic and Clinical Pharmacy. (2012). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. J Basic Clin Pharma, 3(1), 235-245. Available at: [Link]

  • ResearchGate. (2019). Study on the Synthesis of Functionalized Indolizines. Available at: [Link]

  • Journal of Basic and Clinical Pharmacy. (2012). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. J Basic Clin Pharma, 3(1). Available at: [Link]

  • Beilstein Archives. (2018). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Available at: [Link]

  • Ho, S., & Padmashali, B. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 130-138. Available at: [Link]

  • Matsumoto, K., et al. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618–2623. Available at: [Link]

  • MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3075. Available at: [Link]

  • ResearchGate. (2020). Formation of pyridinium ylide and synthesis of indolizines. Available at: [Link]

  • Matsumoto, K., et al. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-methoxy-2-methylindolizine, a heterocyclic compound of interest in medicinal chemistry and materials science. The described protocol is based on the classical Tschitschibabin indolizine synthesis, a robust and efficient method for the construction of the indolizine scaffold. This guide details a two-step procedure commencing with the quaternization of 2-methylpyridine with a suitable methoxyacetyl halide to form a pyridinium salt, followed by a base-mediated intramolecular cyclization to yield the target indolizine. This document provides in-depth procedural details, explains the underlying chemical principles, and offers guidance on the characterization of the final product, making it a valuable resource for researchers in organic synthesis and drug discovery.

Introduction to Indolizine Synthesis

The indolizine nucleus is a privileged heterocyclic motif present in a variety of biologically active natural products and synthetic compounds. Its unique electronic properties and structural features have made it an attractive target for organic chemists. Several synthetic strategies have been developed for the construction of the indolizine core, with the most prominent being the Tschitschibabin (or Chichibabin) reaction and 1,3-dipolar cycloaddition reactions.[1][2]

The Tschitschibabin reaction, first reported by Aleksei Chichibabin in 1914, involves the base-mediated cyclization of a pyridinium salt bearing a methylene group adjacent to the nitrogen atom.[3] This method is particularly advantageous due to the ready availability of starting materials and the operational simplicity of the procedure.[2] The reaction proceeds through the formation of a pyridinium ylide intermediate, which then undergoes an intramolecular condensation to form the bicyclic indolizine system.

Reaction Mechanism: The Tschitschibabin Indolizine Synthesis

The synthesis of 1-methoxy-2-methylindolizine via the Tschitschibabin reaction can be dissected into two key stages:

  • N-Alkylation of 2-methylpyridine: The synthesis commences with the quaternization of the nitrogen atom of 2-methylpyridine using a methoxyacetyl halide (e.g., methoxyacetyl chloride or bromide). This is a standard SN2 reaction where the nucleophilic pyridine nitrogen attacks the electrophilic carbonyl carbon of the methoxyacetyl halide, leading to the formation of a stable N-(methoxyacetyl)-2-methylpyridinium halide salt.

  • Base-mediated Intramolecular Cyclization: The pyridinium salt is then treated with a base. The base abstracts a proton from the methyl group at the 2-position of the pyridine ring, which is rendered acidic by the adjacent positively charged nitrogen atom. This deprotonation generates a pyridinium ylide, a reactive intermediate with a carbanionic center on the exocyclic carbon. The ylide then undergoes an intramolecular aldol-type condensation, where the carbanion attacks the electrophilic carbonyl carbon of the methoxyacetyl group. Subsequent dehydration of the resulting bicyclic alcohol intermediate leads to the formation of the aromatic 1-methoxy-2-methylindolizine.

Reaction_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization 2-Methylpyridine 2-Methylpyridine Pyridinium_Salt Pyridinium_Salt 2-Methylpyridine->Pyridinium_Salt  + Methoxyacetyl Halide (X=Cl, Br) Methoxyacetyl_Halide Methoxyacetyl_Halide Pyridinium_Ylide Pyridinium_Ylide Pyridinium_Salt->Pyridinium_Ylide  + Base (-HX) Bicyclic_Intermediate Bicyclic_Intermediate Pyridinium_Ylide->Bicyclic_Intermediate  Intramolecular  Condensation Final_Product 1-Methoxy-2-methylindolizine Bicyclic_Intermediate->Final_Product  Dehydration (-H2O)

Caption: Proposed reaction mechanism for the synthesis of 1-methoxy-2-methylindolizine.

Experimental Procedure

This section provides a detailed, step-by-step protocol for the synthesis of 1-methoxy-2-methylindolizine.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.SupplierNotes
2-MethylpyridineC₆H₇N93.13109-06-8Sigma-AldrichPurify by distillation if necessary.
Methoxyacetyl chlorideC₃H₅ClO₂108.5238870-89-2Sigma-AldrichHighly corrosive and moisture-sensitive. Handle with care.
Anhydrous AcetoneC₃H₆O58.0867-64-1Fisher ScientificStore over molecular sieves.
Sodium Carbonate (anhydrous)Na₂CO₃105.99497-19-8VWRDry in an oven at 120 °C before use.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificDistill from CaH₂ before use.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWRFor chromatography.
HexaneC₆H₁₄86.18110-54-3VWRFor chromatography.
Silica GelSiO₂60.087631-86-9Sorbent Technologies230-400 mesh for column chromatography.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Step-by-Step Protocol

Step 1: Synthesis of 1-(Methoxyacetyl)-2-methylpyridinium Chloride

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methylpyridine (4.66 g, 50 mmol) and 30 mL of anhydrous acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methoxyacetyl chloride (5.43 g, 50 mmol) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. A precipitate of the pyridinium salt should form.

  • Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold, anhydrous acetone (2 x 15 mL).

  • Dry the pyridinium salt under vacuum to a constant weight. The product should be a white to off-white crystalline solid.

Step 2: Synthesis of 1-Methoxy-2-methylindolizine

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dried pyridinium salt (from Step 1, ~50 mmol) in 50 mL of dichloromethane (DCM).

  • To this solution, add anhydrous sodium carbonate (10.6 g, 100 mmol) in one portion.

  • Heat the suspension to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • After refluxing for 4-6 hours (or until TLC indicates the consumption of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts. Wash the solid residue with DCM (2 x 10 mL).

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 1-methoxy-2-methylindolizine can be purified by column chromatography on silica gel.

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-methoxy-2-methylindolizine as a solid or oil.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: 2-Methylpyridine & Methoxyacetyl Chloride Quaternization Step 1: Quaternization (Anhydrous Acetone, 0°C to RT) Start->Quaternization Isolation1 Isolation: Filtration & Drying Quaternization->Isolation1 Pyridinium_Salt Intermediate: 1-(Methoxyacetyl)-2-methylpyridinium Chloride Isolation1->Pyridinium_Salt Cyclization Step 2: Cyclization (Na2CO3, DCM, Reflux) Pyridinium_Salt->Cyclization Isolation2 Work-up: Filtration & Concentration Cyclization->Isolation2 Crude_Product Crude Product Isolation2->Crude_Product Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Pure_Product Final Product: 1-Methoxy-2-methylindolizine Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis of 1-methoxy-2-methylindolizine.

Characterization of 1-Methoxy-2-methylindolizine

The structure and purity of the synthesized 1-methoxy-2-methylindolizine should be confirmed by standard analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 500 MHz)δ (ppm): ~7.8-8.0 (d, 1H, H-5), ~7.2-7.4 (m, 1H, H-8), ~6.8-7.0 (m, 1H, H-6), ~6.5-6.7 (m, 1H, H-7), ~6.3-6.5 (s, 1H, H-3), ~3.9-4.1 (s, 3H, OCH₃), ~2.3-2.5 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): ~145-150 (C-1), ~135-140 (C-8a), ~120-125 (C-5), ~115-120 (C-7), ~110-115 (C-6), ~105-110 (C-8), ~100-105 (C-3), ~95-100 (C-2), ~55-60 (OCH₃), ~10-15 (CH₃).
Mass Spectrometry (EI) m/z: Expected molecular ion peak [M]⁺ at 161.08. Fragmentation may involve loss of CH₃, OCH₃, and cleavage of the pyridine ring.
Infrared (IR) (KBr, cm⁻¹)~3000-3100 (Ar-H stretching), ~2850-2950 (C-H stretching), ~1600-1650 (C=C stretching), ~1050-1150 (C-O stretching).

Note: The predicted NMR chemical shifts are estimates based on the analysis of similar indolizine structures and general principles of NMR spectroscopy. Actual values may vary.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methoxyacetyl chloride is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • 2-Methylpyridine is flammable and harmful if swallowed or inhaled.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol detailed in this application note provides a reliable and straightforward method for the synthesis of 1-methoxy-2-methylindolizine. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable heterocyclic compound for further investigation in various scientific disciplines. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • ResearchGate. (2014, March 29). How to isolate and purify indolizidine compounds? Retrieved from [Link]

  • FEATURES OF MASS-SPECTRAL FRAGMENTATION ' OF METHYLNITROINDOLIZINES. (n.d.).
  • Organic Chemistry Portal. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.
  • Wang, B., Tu, S.-J., & Li, G. (2009). Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes.
  • Al-dujaili, A. H. (2018, March 16). Investigating the chemistry of pyridinium ylides. Nottingham ePrints.
  • Massire, F., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC.
  • Sammakia, T., & Hurley, T. B. (2012, October 12). Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. NIH.
  • The cyclization and functionalization reactions involving N-phenacylpyridinium salts. (2024, July 10).
  • Sotorrios, L., et al. (n.d.).
  • Chichibabin Reaction. (n.d.).
  • Choy, N., & Nagao, K. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategy for synthesis of compounds. a. methoxyacetyl chloride,.... Retrieved from [Link]

  • Nagy, T. C., et al. (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. PMC.
  • Kádár, J., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Kihel, A., et al. (2016).
  • Papakyriakou, M., et al. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
  • European Patent Office. (n.d.). PROCESS FOR PREPARING N-PHENYL-N-METHOXYACETYL-DL-ALANINE-METHYLESTER DERIVATIVES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (n.d.). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • Beilstein Journal of Organic Chemistry. Recent advances in the synthesis of indolizines and their π-expanded analogues.
  • PubChem. 2-Methoxyacetyl bromide. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone.
  • SciSpace. A Synthesis of - 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline.

Sources

Application Notes and Protocols: 1-Methoxy-2-methylindolizine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indolizine Scaffold as a Privileged Structure in Drug Discovery

The indolizine nucleus, a fused bicyclic system containing a bridgehead nitrogen atom, is an important heterocyclic scaffold in medicinal chemistry.[1][2] As structural isomers of indoles, indolizine derivatives have garnered significant attention for their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The planar, 10-π electron aromatic system of the indolizine core allows for crucial π-stacking and hydrogen bonding interactions with various biological targets, such as enzymes and receptors.[4] This structural feature, combined with the vast potential for functionalization at multiple positions, makes indolizine a "privileged scaffold" for the development of novel therapeutic agents.[5][6]

This guide focuses on the medicinal chemistry applications of a specific, functionalized derivative: 1-methoxy-2-methylindolizine . While much of the existing research explores the broader class of indolizines, this document will extrapolate from established structure-activity relationships (SAR) to provide detailed protocols and theoretical frameworks for investigating this promising compound. The introduction of a methoxy group at the 1-position and a methyl group at the 2-position is anticipated to modulate the compound's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for key biological targets.[3] We will explore its synthesis, potential therapeutic applications, and provide detailed, field-proven protocols for its evaluation.

Synthesis of 1-Methoxy-2-methylindolizine: A Proposed Pathway

The synthesis of the indolizine core is well-established, with the 1,3-dipolar cycloaddition reaction being a cornerstone methodology due to its versatility and efficiency.[7][8] This approach involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne.[9] For the specific synthesis of 1-methoxy-2-methylindolizine, a plausible and efficient route would adapt this classical reaction.

Proposed Synthetic Protocol: 1,3-Dipolar Cycloaddition

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis starting from commercially available 2-methylpyridine.

Step 1: Quaternization of 2-Methylpyridine

  • To a solution of 2-methylpyridine (1.0 eq) in acetone (10 mL/mmol) at room temperature, add bromoacetonitrile (1.1 eq).

  • Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, allowing the pyridinium salt to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum to yield the N-(cyanomethyl)-2-methylpyridinium bromide salt.

Step 2: In Situ Generation of Pyridinium Ylide and Cycloaddition

  • Suspend the pyridinium salt (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add a base, for example, triethylamine or potassium carbonate (1.5 eq), to the suspension at 0°C to generate the pyridinium ylide in situ.

  • To this mixture, add the dipolarophile, in this case, a methoxy-containing alkyne such as methoxyacetylene (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The cycloaddition is followed by an aromatization step, which may occur spontaneously or require an oxidizing agent.

Step 3: Aromatization and Isolation

  • Monitor the reaction by TLC for the formation of the indolizine product.

  • Once the reaction is complete, filter off the salt by-products.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 1-methoxy-2-methylindolizine.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization & Purification 2-Methylpyridine 2-Methylpyridine Pyridinium_Salt N-(cyanomethyl)-2-methylpyridinium bromide 2-Methylpyridine->Pyridinium_Salt Acetone, Reflux Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Pyridinium_Salt Ylide Pyridinium Ylide (in situ) Pyridinium_Salt->Ylide Base (e.g., Et3N) Cycloadduct Dihydropyrrolo[1,2-a]pyridine intermediate Ylide->Cycloadduct Methoxyacetylene Methoxyacetylene Methoxyacetylene->Cycloadduct Final_Product 1-Methoxy-2-methylindolizine Cycloadduct->Final_Product Oxidation/Spontaneous Purification Purification Final_Product->Purification Column Chromatography Compound 1-Methoxy-2-methylindolizine Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized mechanism of anticancer action.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantitative measure of cytotoxicity. [10] Materials:

  • Cancer cell lines (e.g., MDA-MB-231 breast cancer, DU-145 prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Methoxy-2-methylindolizine (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-methoxy-2-methylindolizine in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. [10]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [10]Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

ParameterDescription
Cell Lines MDA-MB-231 (Breast), DU-145 (Prostate)
Seeding Density 5 x 10³ cells/well
Compound Conc. 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Endpoint Absorbance at 570 nm

Table 1: Example parameters for an MTT assay.

Part 2: Application in Anti-inflammatory Research

Indolizine derivatives have also been reported to possess anti-inflammatory properties. [1]Inflammation is a complex biological response, and key mediators include nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The methoxy group, present in many natural anti-inflammatory compounds, may contribute to this activity. [11]

Protocol 2: Nitric Oxide Production Assessment (Griess Assay)

This protocol measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammatory response. The assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO. [12][13] Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of 1-methoxy-2-methylindolizine for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control wells (cells only, cells + LPS, cells + compound without LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. [14]Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by stimulated immune cells. [15][16] Materials:

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Supernatants from the Griess Assay experiment

  • Wash buffer, substrate solution, and stop solution (provided in the kit)

  • Microplate reader

Procedure:

  • Plate Preparation: Follow the kit manufacturer's instructions to prepare the antibody-coated plate. [17][18]2. Sample Addition: Add 100 µL of cell culture supernatants (collected in the Griess assay protocol) and standards to the appropriate wells.

  • Incubation: Incubate the plate as per the kit's protocol (typically 1-2 hours at room temperature).

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.

  • Detection Antibody: Add the enzyme-linked detection antibody to each well and incubate.

  • Substrate Addition: After another wash step, add the substrate solution, which will react with the enzyme to produce a color change. [17]7. Stopping the Reaction: Add the stop solution to halt the color development.

  • Measurement: Read the absorbance at the wavelength specified in the kit's manual (usually 450 nm).

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Part 3: Application in Antimicrobial Research

The search for novel antimicrobial agents is a critical area of research. Heterocyclic compounds, including indolizines, are a rich source of potential new antibiotics. [1]

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [19][20]The broth microdilution method is a standard procedure for determining MIC values. [21] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 1-Methoxy-2-methylindolizine

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 1-methoxy-2-methylindolizine in MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [22]3. Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. [23]Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

ParameterDescription
Organisms S. aureus (Gram-positive), E. coli (Gram-negative)
Medium Mueller-Hinton Broth
Inoculum Size 5 x 10⁵ CFU/mL
Incubation 37°C for 24 hours
Endpoint Visual inspection for turbidity

Table 2: Key parameters for MIC determination.

Conclusion and Future Directions

1-Methoxy-2-methylindolizine represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on the well-documented biological activities of related indolizine derivatives, this compound warrants investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The protocols detailed in this guide provide a robust framework for the initial screening and characterization of its therapeutic potential. Future work should focus on the actual synthesis and in-depth biological evaluation of this compound, followed by structure-activity relationship studies to optimize its potency and selectivity.

References

  • Somei, M., Yamada, F., Noguchi, K., & Kusuno, K. (2019). Synthesis of 1-methoxyindoles and related analogs of Pimprinine, (±)-chelonin A and B, based on 1-hydroxyindole chemistry. Heterocycles, 98(1), 236.
  • Al-Ostath, A., et al. (2021). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 26(15), 4617.
  • El-Sayed, M. A. A., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(19), 6608.
  • Ferreira, M. J., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Medicinal Chemistry, 14(8), 1475-1481.
  • Kim, D. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors, 13(1), 849-860.
  • Protocol Griess Test. (2019). protocols.io.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
  • Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities. (2011). International Journal of Pharmaceutical Sciences and Research, 2(11), 2775-2783.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
  • Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. (n.d.). MDPI.
  • 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. (2007). The Journal of Organic Chemistry, 72(18), 6847-6854.
  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig
  • Human TNF-α ELISA Kit Product Information Sheet. (n.d.). Thermo Fisher Scientific.
  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig
  • Nitrite Assay Kit (Griess Reagent). (n.d.). Sigma-Aldrich.
  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (2017). Arkivoc, 2017(4), 1-52.
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). Molecules.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020).
  • Tumor Necrosis Factor-α ELISA Kit, Human. (n.d.). Sigma-Aldrich.
  • Preparation and Biological Screening of Novel Heterocyclic Compounds. (2019). International Journal of Trend in Scientific Research and Development, 3(3), 632-636.
  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. (2020). Organic Letters, 22(15), 5895–5899.
  • Nitric Oxide (NO₂⁻/NO₃⁻) Assay. (n.d.). R&D Systems.
  • Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. (2019). PLOS ONE, 14(6), e0217270.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry, 14(28), 6645-6665.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2018). Bio-protocol, 8(10), e2848.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(28), 19163-19175.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx.
  • Performing a Quantitative ELISA Assay to Detect Human TNF-α. (n.d.). Thermo Fisher Scientific.
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses.
  • XTT Prolifer
  • 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initi
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2012). Journal of Basic and Clinical Pharmacy, 3(1), 235–241.
  • Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. (2000). Journal of Medicinal Chemistry, 43(15), 2910–2920.
  • Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties. (2023). Results in Chemistry, 5, 100827.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • CyQUANT XTT Cell Viability Assay Protocol. (n.d.). Thermo Fisher Scientific.
  • What is the best ELISA or assay for TNF-alpha, IL1b or IL6 using the absolute minimum amount of plasma? (2013).
  • Synthesis, Characterization and Antimicrobial Activity of Novel Heterocyclic Compounds. (2012). Journal of Current Chemistry & Pharmaceutical Sciences, 2(4), 233-238.
  • Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors. (2016). Scientific Reports, 6, 35616.
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2014). NCL Method PCC-11.
  • Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244893.
  • Preparation method of 5-methoxyindole. (2020).
  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2022). Molecules, 27(19), 6524.
  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. (2025). European Journal of Medicinal Chemistry, 287, 117908.
  • Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. (2024). Trends in Advanced Sciences and Technology, 1(1), 21.
  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (2001). Molecules, 6(12), 982-987.

Sources

Application Notes & Protocols: In Vitro Profiling of 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the in vitro characterization of 1-Methoxy-2-methylindolizine. The indolizine scaffold is a privileged heterocyclic system known for a wide range of biological activities, including anti-inflammatory and antitumoral properties.[1][2] This guide establishes a hierarchical workflow of in vitro assays, beginning with foundational cytotoxicity assessments and progressing to targeted mechanistic studies to elucidate the compound's potential as an anti-inflammatory agent. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale for Investigating 1-Methoxy-2-methylindolizine

Indolizine, a nitrogen-fused bicyclic heteroaromatic compound, serves as a core structure in numerous molecules with significant pharmacological potential.[1] Extensive research has demonstrated that various indolizine derivatives exhibit potent anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO).[3][4][5] Furthermore, certain derivatives have shown promise as anticancer agents by modulating signaling pathways such as β-catenin and p53.[6][7]

1-Methoxy-2-methylindolizine is a novel derivative of this scaffold. Its therapeutic potential is currently uncharacterized. The following application notes provide a strategic, multi-tiered approach to systematically evaluate its biological activity in vitro. Our investigation will focus on its putative anti-inflammatory effects, a hypothesis grounded in the established pharmacology of the broader indolizine class.[2] The workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, then to screen for functional anti-inflammatory activity, and finally to probe the underlying mechanism of action.

A Tier 0: Preliminary Assessment B Cytotoxicity Profiling (MTT Assay) A->B Establish Therapeutic Window C Tier 1: Functional Screening B->C Define Non-Toxic Concentrations D Anti-inflammatory Activity (LPS-stimulated Macrophages) C->D E Nitric Oxide (NO) Production (Griess Assay) D->E F TNF-α Secretion (ELISA) D->F G Tier 2: Mechanistic Elucidation D->G If Activity Detected J Data Analysis & Hit Validation E->J F->J H COX-2 Enzyme Inhibition (Fluorometric Assay) G->H I NF-κB Pathway Modulation (Luciferase Reporter Assay) G->I H->J I->J

Caption: Hierarchical workflow for in vitro characterization.

Tier 0: Foundational Cytotoxicity Profiling

Scientific Rationale: Before assessing the specific biological activity of a compound, it is imperative to determine its inherent cytotoxicity. This step defines the concentration range in which the compound does not kill the cells, ensuring that any observed effects in subsequent functional assays are due to specific pharmacological activity rather than general toxicity.[8] The MTT assay is a robust, widely-used colorimetric method for assessing metabolic activity as an indicator of cell viability.[9][10] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[11]

Protocol 2.1: MTT Assay for Cell Viability

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of 1-Methoxy-2-methylindolizine on a relevant cell line, such as the murine macrophage line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 1-Methoxy-2-methylindolizine, dissolved in DMSO to a 10 mM stock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count RAW 264.7 cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation & Treatment:

    • Prepare a serial dilution of 1-Methoxy-2-methylindolizine in culture medium. A typical starting range is 100 µM to 0.1 µM.

    • Vehicle Control: Prepare wells with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).

    • Untreated Control: Prepare wells containing only cells and culture medium.

    • Blank Control: Prepare wells with medium only (no cells) for background subtraction.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle, or control medium to the respective wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13][14] Incubate for 3-4 hours at 37°C. Protect the plate from light.

    • Rationale: Only viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, resulting in the formation of visible purple crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

ParameterDescriptionExpected Outcome
CC50 50% Cytotoxic ConcentrationThe concentration of the compound that reduces cell viability by 50%.
Therapeutic Window Concentration RangeSubsequent functional assays should be performed at concentrations well below the CC50 value (e.g., < CC50/10) to avoid confounding cytotoxic effects.

Tier 1: Functional Anti-inflammatory Screening

Scientific Rationale: With a non-toxic concentration range established, the next step is to screen for the primary hypothesized activity: anti-inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response. This response includes the production of key inflammatory mediators such as nitric oxide (NO) and TNF-α.[15] Therefore, using LPS-stimulated RAW 264.7 cells provides a robust model to test the ability of 1-Methoxy-2-methylindolizine to suppress inflammation.

Protocol 3.1: Nitric Oxide (NO) Production via Griess Assay

Principle: Nitric oxide is a short-lived signaling molecule involved in inflammation. It rapidly oxidizes to the stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant. The Griess reaction is a colorimetric assay that measures nitrite concentration.[16][17] In this reaction, a diazotizing reagent converts nitrite into a diazonium salt, which then couples with another reagent to form a colored azo product, with absorbance proportional to the nitrite concentration.[17][18]

Materials:

  • LPS-stimulated RAW 264.7 cell culture supernatants (from co-incubation with the test compound).

  • Griess Reagent: Mix equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) immediately before use.[16]

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve).

  • Phenol red-free culture medium.

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells as in Protocol 2.1. Pre-treat cells with various non-toxic concentrations of 1-Methoxy-2-methylindolizine for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

    • Positive Control: A known inhibitor of NO production (e.g., L-NAME).

    • Controls: Untreated (no LPS, no compound), Vehicle + LPS.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect 50 µL of the supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of supernatant to each well.

    • Add 50 µL of the freshly prepared Griess Reagent to each well.[16]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm.[16][19]

  • Standard Curve: Prepare a serial dilution of the sodium nitrite standard in culture medium and process it in the same way to calculate the exact nitrite concentration in the samples.

Protocol 3.2: TNF-α Secretion via ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of a specific protein, such as TNF-α, in a sample.[20] In a sandwich ELISA, a capture antibody specific to TNF-α is coated on the plate. The supernatant is added, and any TNF-α binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by an enzyme conjugate (e.g., Streptavidin-HRP). Finally, a substrate is added that the enzyme converts into a colored product, the intensity of which is proportional to the amount of TNF-α.[21][22]

Materials:

  • LPS-stimulated RAW 264.7 cell culture supernatants.

  • Commercial Human TNF-α ELISA Kit (follow manufacturer’s instructions).[22]

  • Wash Buffer, Substrate Solution, Stop Solution (typically provided in the kit).

Procedure:

  • Sample Preparation: Use the same supernatants collected for the Griess Assay (or from a parallel experiment).

  • ELISA Protocol:

    • Prepare the plate, standards, and reagents according to the kit manual.[21]

    • Add 100 µL of standards and samples (supernatants) to the appropriate wells coated with anti-TNF-α antibody.

    • Incubate as specified (e.g., 2 hours at 37°C).[21]

    • Wash the wells multiple times with Wash Buffer to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells again.

    • Add the Streptavidin-HRP enzyme conjugate and incubate.

    • Wash the wells a final time.

    • Add the TMB Substrate solution and incubate in the dark until color develops.[21]

    • Add the Stop Solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm.

Data Analysis (for both 3.1 & 3.2):

  • Calculate the concentration of NO (from nitrite) or TNF-α using the respective standard curves.

  • Determine the % inhibition caused by the compound compared to the LPS-stimulated vehicle control.

  • Calculate the IC50 value (the concentration that inhibits 50% of the inflammatory mediator production).

ParameterDescriptionExpected Outcome
NO IC50 50% Inhibitory Concentration (Nitric Oxide)The concentration of the compound that reduces LPS-induced NO production by 50%.
TNF-α IC50 50% Inhibitory Concentration (TNF-α)The concentration of the compound that reduces LPS-induced TNF-α secretion by 50%.

Tier 2: Mechanistic Elucidation

Scientific Rationale: If 1-Methoxy-2-methylindolizine demonstrates significant activity in the functional screens, the next logical step is to investigate its mechanism of action. Based on literature for analogous compounds, two high-probability targets are the COX-2 enzyme and the upstream NF-κB signaling pathway.[2][4][23] COX-2 is an inducible enzyme responsible for producing pro-inflammatory prostaglandins.[24] The NF-κB pathway is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes, including TNF-α and COX-2.[25]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR Receptor (e.g., TLR4) LPS->TNFR IKK IKK Activation TNFR->IKK Signaling Cascade IkB IκB Degradation IKK->IkB NFkB_inactive NF-κB (p50/p65) + IκB (Inactive) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Compound 1-Methoxy-2- methylindolizine Compound->IKK Potential Target 1 Compound->NFkB_nucleus Potential Target 2 DNA DNA Binding NFkB_nucleus->DNA Genes Gene Transcription: - TNF-α - COX-2 - iNOS (NO) DNA->Genes

Caption: Simplified NF-κB signaling pathway and potential inhibition points.

Protocol 4.1: COX-2 Inhibitor Screening Assay

Principle: This assay directly measures the enzymatic activity of purified, recombinant COX-2. It uses a sensitive probe that fluoresces upon reacting with Prostaglandin G2 (PGG2), an intermediate product generated by COX-2 from its substrate, arachidonic acid.[26] A reduction in fluorescence in the presence of the test compound indicates direct inhibition of the COX-2 enzyme.[23]

Materials:

  • Commercial COX-2 Inhibitor Screening Kit (Fluorometric).[23][26]

  • Purified recombinant human COX-2 enzyme.

  • Arachidonic Acid (substrate).

  • COX Probe.

  • Celecoxib or Indomethacin (positive control inhibitor).[26]

Procedure:

  • Reagent Preparation: Prepare all reagents as specified in the kit manual. This typically involves diluting the enzyme, substrate, and probe.

  • Reaction Setup: In a 96-well plate suitable for fluorescence, set up the following wells:

    • Enzyme Control (EC): Contains enzyme but no inhibitor.

    • Inhibitor Control (IC): Contains enzyme and the positive control inhibitor (e.g., Celecoxib).

    • Test Wells: Contains enzyme and various concentrations of 1-Methoxy-2-methylindolizine.

    • Solvent Control (SC): Contains enzyme and the vehicle (DMSO) to test for solvent effects.

    • Background Control: Contains all components except the enzyme.

  • Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[26]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition:

      • % Inhibition = ((Slope of EC - Slope of Test Well) / Slope of EC) * 100

    • Plot % Inhibition vs. compound concentration to determine the IC50 for direct COX-2 enzyme inhibition.

Protocol 4.2: NF-κB Luciferase Reporter Assay

Principle: This is a cell-based assay used to measure the activation of the NF-κB transcription factor.[25] Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[27][28] When NF-κB is activated (e.g., by TNF-α stimulation), it translocates to the nucleus, binds to these elements, and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is directly proportional to NF-κB activity.[29][30]

Materials:

  • HEK293 or HeLa cells.

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[28]

  • Transfection reagent.

  • Recombinant human TNF-α (stimulant).[27]

  • Luciferase Assay System (with luciferin substrate).

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid. Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment: Pre-treat the transfected cells with non-toxic concentrations of 1-Methoxy-2-methylindolizine for 1-2 hours.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to induce NF-κB activation.[27]

    • Controls: Untreated, Vehicle + TNF-α, Positive Control Inhibitor + TNF-α.

  • Incubation: Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luciferase Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Use a dual-luciferase reader to first inject the firefly luciferase substrate and measure luminescence.

    • Then, inject the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase for the second reading.[29]

  • Data Analysis:

    • Normalize the data by calculating the ratio of Firefly to Renilla luminescence for each well. This corrects for differences in transfection efficiency and cell number.[29]

    • Calculate the % inhibition of TNF-α-induced NF-κB activity relative to the vehicle control.

    • Determine the IC50 value.

Assay Validation and Trustworthiness

To ensure the scientific integrity of these findings, adherence to strict validation principles is non-negotiable. Every protocol described is designed as a self-validating system through the mandatory inclusion of appropriate controls. For guidance on the principles of assay validation, especially in the context of emerging applications, consulting resources from regulatory bodies is recommended.[31][32][33][34]

  • Positive Controls: A known active compound (e.g., Indomethacin for COX-2, a known IKK inhibitor for NF-κB) must be included in every assay. A robust Z-factor should be calculated for the assay plate to confirm its suitability for screening.

  • Negative/Vehicle Controls: The use of DMSO (or the relevant solvent) at the same concentration as in the test wells is critical to ensure that the observed activity is not an artifact of the solvent.

  • Dose-Response Curves: Activity should be confirmed across a range of concentrations to generate a reliable IC50/CC50 value, demonstrating a clear dose-dependent effect.

References

  • CLYTE Technologies. (2025).
  • Roche. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Kim, J. S., et al. (2015). Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay Kit.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Zebisch, K., et al. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
  • Ali, A., et al. (2022). Exploring the anti-inflammatory properties of novel synthetic indolizine derivatives using in silico and in vitro analysis. ResearchGate. [Link]

  • BenchChem. (2025).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Kumar, A., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. [Link]

  • Ghinet, A., et al. (2012). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science. [Link]

  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Abcam. (n.d.). COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547).
  • Kumar, A., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Haque, S., et al. (2022). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. PubMed. [Link]

  • Paz, S., et al. (2015). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]

  • Al-Tel, T. H. (2020). Inhibitory activities of indolizine derivatives: a patent review. Taylor & Francis Online. [Link]

  • Various Authors. (2013). Discussion on Nitric Oxide Assay. ResearchGate. [Link]

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Asif, M. (2022). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Chemistry & Biology Interface.
  • BenchChem. (2025). The Multifaceted Biological Activities of Indolizine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • mdi Consultants, Inc. (n.d.). FDA Releases Draft Guidance on Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency.
  • Al-Ostath, A., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Link]

  • Ghinet, A., et al. (2012). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. ResearchGate. [Link]

  • BPS Bioscience. (n.d.).
  • Mondal, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Mondal, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Zhang, G., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. National Institutes of Health. [Link]

  • R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
  • Sharma, V., et al. (2016). Indolizine: A Privileged Biological Scaffold. Der Pharma Chemica.
  • Revvity. (n.d.). Cytotoxicity Assays.
  • J., Anuradha, et al. (2015). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. National Institutes of Health. [Link]

  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO).
  • Federal Register. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. [Link]

  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance.
  • Thermo Fisher Scientific. (n.d.).
  • RayBiotech. (n.d.).
  • Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit.
  • IBL Intern
  • Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
  • Sankaran, J., et al. (2016). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers in Immunology. [Link]

  • Hinz, M., et al. (2019). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]

  • Bio-Rad. (n.d.).

Sources

Application Notes & Protocols: Evaluating the Anti-Inflammatory Potential of 1-Methoxy-2-methylindolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the anti-inflammatory properties of 1-Methoxy-2-methylindolizine derivatives.

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Indolizine Scaffolds in Inflammation

Inflammation is a fundamental biological response essential for tissue repair and defense against pathogens.[1] However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current mainstays of anti-inflammatory therapy, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but their long-term use is associated with significant adverse effects, including gastrointestinal bleeding and cardiovascular risks.[2] This highlights a critical need for novel, safer, and more effective anti-inflammatory agents.

The indolizine nucleus, a fused heterocyclic system isoelectronic with indole, has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] Derivatives of indolizine exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Their structural features allow for diverse modifications, enabling the fine-tuning of their therapeutic profiles.[4] Specifically, synthetic indolizine derivatives have been identified as potent inhibitors of key inflammatory mediators, suggesting their potential as a new class of anti-inflammatory drugs.[2][7][8]

This guide focuses on 1-methoxy-2-methylindolizine derivatives, a promising subclass. We will explore their putative mechanisms of action, provide detailed protocols for their evaluation using validated in vitro and in vivo models, and offer insights into data interpretation.

Mechanistic Rationale: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of indolizine derivatives are believed to be mediated through the modulation of several critical signaling pathways. The primary targets include enzymes responsible for producing inflammatory mediators and transcription factors that regulate the expression of pro-inflammatory genes.

Inhibition of Cyclooxygenase-2 (COX-2)

NSAIDs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins (PGs), key mediators of pain and inflammation.[9] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[9][10] Selective inhibition of COX-2 is a desirable strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9][11]

Several studies have demonstrated that indolizine derivatives can act as potent and selective COX-2 inhibitors.[5][9][12] For instance, a series of 7-methoxy indolizine analogues were shown to have significant COX-2 inhibitory activity, with some compounds exhibiting greater potency than the reference drug indomethacin.[9][13] The proposed mechanism involves specific hydrophobic interactions within the active site of the COX-2 enzyme.[9]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the inflammatory response.[14][15] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus.[15][16] There, it binds to DNA and drives the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and the COX-2 enzyme.[14][15] Inhibiting the NF-κB pathway is a key therapeutic strategy for controlling inflammation.[15] Indolizine derivatives have been shown to reduce the levels of TNF-α and IL-6, suggesting they may interfere with the NF-κB signaling cascade.[2][7]

The diagram below illustrates the central role of the NF-κB and COX-2 pathways in inflammation and highlights the potential points of intervention for 1-methoxy-2-methylindolizine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Translocates ArachidonicAcid Arachidonic Acid COX2_enzyme COX-2 Enzyme ArachidonicAcid->COX2_enzyme Prostaglandins Prostaglandins (Inflammation, Pain) COX2_enzyme->Prostaglandins Produces Indolizine_COX 1-Methoxy-2-methylindolizine Derivative Indolizine_COX->COX2_enzyme Inhibits Gene Pro-inflammatory Gene Transcription NFkB_translocation->Gene Gene->COX2_enzyme Induces Cytokines Cytokines (TNF-α, IL-6) COX-2 Expression Gene->Cytokines Upregulates Indolizine_NFkB 1-Methoxy-2-methylindolizine Derivative Indolizine_NFkB->NFkB_active Inhibits?

Putative Anti-inflammatory Mechanisms of Indolizine Derivatives.

Application Notes: Designing an Effective Screening Cascade

A tiered approach, moving from high-throughput in vitro assays to more complex in vivo models, is the most efficient strategy for evaluating novel anti-inflammatory compounds.

  • Causality of Model Selection: The initial in vitro screen utilizes lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of Gram-negative bacteria, is a potent and well-characterized inflammatory stimulus that activates the TLR4/NF-κB pathway, making it an ideal model to test for inhibitors of this cascade.[16][17][18] Following promising in vitro results, the in vivo carrageenan-induced paw edema model is employed. This is a classic, highly reproducible model of acute inflammation that involves a biphasic response, allowing for the assessment of a compound's effect on different phases of inflammation mediated by various factors, including histamine, serotonin, and prostaglandins.[19][20]

Quantitative Data: COX-2 Inhibitory Activity of Indolizine Derivatives

To provide a benchmark for expected activity, the following table summarizes published data on the COX-2 inhibitory activity of representative indolizine derivatives compared to the standard NSAID, indomethacin.

Compound IDDescriptionCOX-2 IC₅₀ (µM)Reference
5a Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate5.84[9]
Indomethacin Standard NSAID (Control)6.84[9]
Compound 56 Novel Indolizine Derivative14.91[8]
Celecoxib Selective COX-2 Inhibitor (Control)0.05[5]

Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate vehicle and positive controls.

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

Objective: To determine the ability of 1-methoxy-2-methylindolizine derivatives to inhibit the production of pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in a cellular model of inflammation.

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line or human THP-1 monocyte-derived macrophages.[17]

  • DMEM or RPMI-1640 cell culture medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • 1-methoxy-2-methylindolizine test compounds, dissolved in DMSO.

  • Dexamethasone or other known anti-inflammatory agent (Positive Control).

  • Griess Reagent for Nitric Oxide (NO) quantification.

  • ELISA kits for murine or human TNF-α and IL-6.

  • MTT or similar cell viability assay kit.

Procedure:

  • Cell Culture: Plate macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the indolizine derivatives (e.g., 1, 5, 10, 25 µM). Include wells for:

    • Vehicle Control (DMSO equivalent).

    • Positive Control (e.g., Dexamethasone 10 µM).

  • Inflammatory Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.[17]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of NO, TNF-α, and IL-6.

  • Nitric Oxide (NO) Assay: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α, IL-6): Perform ELISAs on the collected supernatants according to the manufacturer's instructions.

  • Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each compound.

Protocol 2: In Vivo Anti-inflammatory Activity via Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory efficacy of 1-methoxy-2-methylindolizine derivatives in a rodent model.[20][21]

G start Start acclimatize Acclimatization (1 week) start->acclimatize grouping Animal Grouping (n=6 per group) - Vehicle Control - Positive Control - Test Compound fasting Overnight Fasting grouping->fasting acclimatize->grouping admin Compound Administration (Oral Gavage) fasting->admin baseline Measure Baseline Paw Volume (V₀) admin->baseline wait Wait 1 Hour carrageenan Inject 0.1 mL 1% Carrageenan into Right Hind Paw wait->carrageenan baseline->wait measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-injection carrageenan->measure analyze Data Analysis - Calculate Edema (Vₜ - V₀) - Calculate % Inhibition measure->analyze end End analyze->end

Experimental workflow for the carrageenan-induced paw edema assay.

Materials and Reagents:

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).[20][22]

  • Phlogistic Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline).[20]

  • Test Compounds: 1-methoxy-2-methylindolizine derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive Control: Indomethacin (10 mg/kg) or another standard NSAID.[22]

  • Measurement Device: Plethysmometer or digital calipers.

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group): Vehicle control, positive control, and test groups (at least 2-3 doses).[22]

  • Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[20]

  • Compound Administration: Administer the respective compounds (vehicle, positive control, or test compound) via oral gavage one hour prior to carrageenan injection.[20]

  • Induction of Edema: Induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[19][20]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[20]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .[20]

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Interpretation of Results: A significant reduction in paw volume in the compound-treated groups compared to the vehicle control group indicates potent anti-inflammatory activity. The time course of inhibition can provide insights into the mechanism; inhibition of the early phase (0-2.5 hours) suggests effects on histamine and serotonin, while inhibition of the late phase (3-6 hours) points towards inhibition of prostaglandin synthesis.[20] Indomethacin, a COX inhibitor, primarily inhibits the late phase.[20]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 1-methoxy-2-methylindolizine derivatives as potential anti-inflammatory agents. Evidence suggests that this class of compounds may act through the dual inhibition of the COX-2 enzyme and the NF-κB signaling pathway, a highly desirable mechanistic profile. Positive results from this screening cascade would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting for NF-κB pathway proteins), pharmacokinetic profiling, and evaluation in chronic inflammation models to fully characterize their therapeutic potential.

References

  • Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Am J Clin Nutr, 87(5), 1292-1296. [Link]

  • Peiris, D.S.H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. [Link]

  • Afridi, S., et al. (2024). Exploring the anti-inflammatory properties of novel synthetic indolizine derivatives using in silico and in vitro analysis. ResearchGate. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]

  • Afridi, S., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. J Biochem Mol Toxicol, e23697. [Link]

  • Ledochowski, M., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. J Pharm Pharmacol, 57(9), 1173-1177. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Phanse, M.A., et al. (2012). In-Vivo and In-Vitro Screening of Medicinal Plants for their Anti-inflammatory Activity: An Overview. Journal of Applied Pharmaceutical Science, 2(7), 19-33. [Link]

  • Wacław-Wielechowicz, R., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2322. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Kumar, V., & Kumar, S. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • BenchChem. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. AntBio. [Link]

  • Kumar, A., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorg Med Chem, 25(16), 4557-4567. [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Int J Mol Sci, 20(18), 4367. [Link]

  • Al-Ostath, O.A., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(9), 697-715. [Link]

  • Ciobica, A., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Int J Mol Sci, 23(17), 9682. [Link]

  • Chorsiya, A. (2019). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]

  • Wisdom Library. (2025). Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism. Wisdom Library. [Link]

  • American Physiological Society. (2023). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. American Physiological Society Journal. [Link]

  • Wiley Online Library. (2024). Indolizine derivatives: Recent advances and potential pharmacological activities. Journal of Biochemical and Molecular Toxicology. [Link]

  • Journal of Pharmaceutical Research. (2025). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. Journal of Pharmaceutical Research. [Link]

  • Kumar, A., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research, 11(1), 173-181. [Link]

  • Nayak, S.K., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3568. [Link]

  • ResearchGate. (n.d.). The proposed 7-methoxy indolizine analogues and commercially available... ResearchGate. [Link]

  • Zhang, T., et al. (2021). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Org. Lett., 23(16), 6299–6304. [Link]

  • ResearchGate. (2025). (PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 20(10), 19346-19365. [Link]

  • Wang, Y., et al. (2019). Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives. Molecules, 24(19), 3524. [Link]

  • Thomas, J., & Augustine, A. (2016). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. J Mol Model, 22(5), 118. [Link]

  • El-Sayed, N.N.E., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Adv, 8(52), 29541-29576. [Link]

  • Wang, Y., et al. (2020). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Front Pharmacol, 11, 1083. [Link]

  • Somei, M., et al. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Heterocycles, 98(2), 236. [Link]

  • ResearchGate. (2025). Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. ResearchGate. [Link]

  • Chen, Z., et al. (2019). Crosstalk between the Akt/mTORC1 and NF-κB signaling pathways promotes hypoxia-induced pulmonary hypertension by increasing DPP4 expression in PASMCs. Acta Pharmacol Sin, 40(10), 1322-1333. [Link]

  • ResearchGate. (2025). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. ResearchGate. [Link]

Sources

Investigating the Anticancer Potential of 1-Methoxy-2-methylindolizine: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the investigation of 1-Methoxy-2-methylindolizine as a potential anticancer agent. While specific research on this particular compound is emerging, this document synthesizes findings from the broader class of indolizine derivatives to propose a comprehensive research and development pathway. Indolizine-based compounds have demonstrated significant promise in anticancer applications, with activities including the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis in various cancer cell lines.[1] This framework leverages those insights to provide detailed protocols and application notes for the rigorous evaluation of 1-Methoxy-2-methylindolizine.

Scientific Rationale: The Promise of the Indolizine Scaffold

The indolizine nucleus is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to indole, a common motif in biologically active compounds.[2][3][4] The electron-rich nature of the indolizine ring system allows for diverse functionalization, leading to compounds with a wide range of biological activities. Studies on various substituted indolizines have revealed their potential to act as potent anticancer agents through several mechanisms:

  • Tubulin Polymerization Inhibition: Several indolizine derivatives have been shown to interact with the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5][6] This is a well-established and clinically validated anticancer strategy.

  • Enzyme Inhibition: Certain indolizine-based compounds have demonstrated inhibitory activity against crucial enzymes in cancer progression, such as farnesyltransferase and epidermal growth factor receptor (EGFR).[7][8][9]

  • Modulation of Key Signaling Pathways: Indolizine derivatives have been reported to modulate critical signaling pathways involved in cell proliferation and survival, such as inhibiting β-catenin activity and activating the tumor suppressor p53.[10]

The presence of a methoxy group, as in 1-Methoxy-2-methylindolizine, is a common feature in many potent anticancer compounds.[11] It can enhance lipophilicity, facilitate transport across cell membranes, and contribute to specific interactions with biological targets.[11] Therefore, a systematic evaluation of 1-Methoxy-2-methylindolizine's anticancer properties is a scientifically meritorious endeavor.

Proposed Investigational Workflow

A logical and phased approach is critical to systematically evaluate the anticancer potential of 1-Methoxy-2-methylindolizine. The following workflow outlines a proposed path from initial in vitro screening to more detailed mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced In Vitro Models cluster_3 Phase 4: In Vivo Evaluation Synthesis Synthesis Cytotoxicity_Screening Cytotoxicity Screening (MTT/MTS Assay) Synthesis->Cytotoxicity_Screening Test Compound Hit_Identification Hit Identification & IC50 Determination Cytotoxicity_Screening->Hit_Identification Identify Active Cell Lines Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Hit_Identification->Apoptosis_Assay Proceed with Hits Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Tubulin_Polymerization Tubulin Polymerization Assay Cell_Cycle_Analysis->Tubulin_Polymerization Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Tubulin_Polymerization->Signaling_Pathway_Analysis 3D_Spheroid_Model 3D Spheroid Model Signaling_Pathway_Analysis->3D_Spheroid_Model Xenograft_Model Xenograft Model 3D_Spheroid_Model->Xenograft_Model

Proposed Investigational Workflow for 1-Methoxy-2-methylindolizine

Part 1: Synthesis of 1-Methoxy-2-methylindolizine

The synthesis of the indolizine core is often achieved through a 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) between a pyridinium ylide and an appropriate dipolarophile.[1][6] For 1-Methoxy-2-methylindolizine, a plausible synthetic route would involve the reaction of a pyridinium ylide with a methoxy- and methyl-substituted dipolarophile. While a specific protocol for 1-Methoxy-2-methylindolizine is not detailed in the provided search results, a generalizable approach based on published syntheses of related indolizines is presented below.

Protocol 1: General Synthesis of Substituted Indolizines

  • Formation of the Pyridinium Salt: React pyridine with an appropriate alkyl halide (e.g., bromoacetonitrile) in a suitable solvent like acetone under reflux to form the corresponding pyridinium salt.

  • Generation of the Pyridinium Ylide: Treat the pyridinium salt with a base such as triethylamine or potassium carbonate in a solvent like dichloromethane at room temperature. The base abstracts a proton to form the pyridinium ylide in situ.

  • Cycloaddition Reaction: Add the dipolarophile (an alkyne or alkene, which for this specific synthesis would need to be a precursor that results in the desired 1-methoxy and 2-methyl substitution) to the reaction mixture containing the pyridinium ylide. The reaction is typically stirred at room temperature or gently heated to drive the cycloaddition.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired indolizine derivative.

Note: The precise choice of starting materials and reaction conditions will need to be optimized for the specific synthesis of 1-Methoxy-2-methylindolizine.

Part 2: In Vitro Anticancer Evaluation

A. Cytotoxicity Screening

The initial step in evaluating the anticancer potential of 1-Methoxy-2-methylindolizine is to screen for its cytotoxic effects against a panel of human cancer cell lines. The NCI-60 panel, which includes 60 different human tumor cell lines, is a standard for such screenings.[6][9][12] A smaller, representative panel could also be used for initial studies.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-Methoxy-2-methylindolizine in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Parameter Description
Cell Lines A diverse panel including but not limited to lung (e.g., A549), breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT-116), and leukemia (e.g., K562) cell lines.
Compound Concentration A range of concentrations, typically from 0.01 µM to 100 µM.
Incubation Time 48 to 72 hours.
Controls Vehicle control (e.g., DMSO), Positive control (e.g., Doxorubicin).

B. Apoptosis Assays

A key question is whether 1-Methoxy-2-methylindolizine induces apoptosis in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[15][16][17]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with 1-Methoxy-2-methylindolizine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain early apoptotic cells (phosphatidylserine externalization), while PI will stain late apoptotic and necrotic cells (loss of membrane integrity).

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

G Start Treat Cells with 1-Methoxy-2-methylindolizine Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Apoptotic Cells Analyze->End

Workflow for Annexin V/PI Apoptosis Assay

C. Cell Cycle Analysis

To determine if 1-Methoxy-2-methylindolizine affects cell cycle progression, flow cytometry analysis of DNA content is performed.[18][19][20][21][22] This is particularly relevant if tubulin polymerization is a suspected mechanism of action, which typically leads to a G2/M phase arrest.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells with 1-Methoxy-2-methylindolizine at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.

Cell Cycle Phase DNA Content Expected Observation with Tubulin Inhibitor
G0/G12NDecrease in cell population
S>2N, <4NVariable change
G2/M4NSignificant increase in cell population

Part 3: Elucidating the Mechanism of Action

A. Tubulin Polymerization Assay

Given that many indolizine derivatives act as tubulin polymerization inhibitors, it is crucial to investigate this potential mechanism for 1-Methoxy-2-methylindolizine.[1][2][5][7][23]

Protocol 5: In Vitro Tubulin Polymerization Assay

This assay can be performed using a commercially available kit.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a tubulin polymerization buffer containing GTP.

  • Assay Setup: In a 96-well plate, add the tubulin solution, polymerization buffer, and 1-Methoxy-2-methylindolizine at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence (related to the amount of polymerized tubulin) at regular intervals for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time. An inhibitor of tubulin polymerization will show a decrease in the rate and extent of fluorescence increase compared to the negative control.

B. Western Blot Analysis for Signaling Pathways

To investigate the effect of 1-Methoxy-2-methylindolizine on key signaling proteins, Western blot analysis can be performed. Based on the literature for related compounds, proteins of interest include those involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3), cell cycle regulation (e.g., cyclin B1, cdc2), and other relevant pathways (e.g., β-catenin, p53, p-Akt).[10][24]

Protocol 6: Western Blot Analysis

  • Protein Extraction: Treat cells with 1-Methoxy-2-methylindolizine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_0 Potential Signaling Pathways Targeted by Indolizine Derivatives Indolizine 1-Methoxy-2-methylindolizine Tubulin Tubulin Indolizine->Tubulin Inhibits Beta_Catenin β-Catenin Pathway Indolizine->Beta_Catenin Inhibits p53_Pathway p53 Pathway Indolizine->p53_Pathway Activates EGFR_Pathway EGFR Pathway Indolizine->EGFR_Pathway Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Proliferation Decreased Cell Proliferation Apoptosis->Cell_Proliferation Inhibits Beta_Catenin->Cell_Proliferation p53_Pathway->Apoptosis EGFR_Pathway->Cell_Proliferation

Potential Signaling Pathways for Investigation

Conclusion

This document provides a comprehensive, albeit predictive, guide for the anticancer research applications of 1-Methoxy-2-methylindolizine. The protocols and workflows are based on established methodologies and findings from the broader class of indolizine compounds. Rigorous execution of these experimental plans will enable a thorough evaluation of the therapeutic potential of 1-Methoxy-2-methylindolizine and provide valuable insights into its mechanism of action, paving the way for further preclinical and clinical development.

References

  • Ghinet, A., et al. (2020). Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity. Bioorganic Chemistry, 103, 104184.
  • BenchChem. (2025). The Evolving Landscape of Indolizine-Based Cancer Therapeutics: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • Belei, D., et al. (2021). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 26(17), 5304. Available at: [Link]

  • Cincinelli, R., et al. (2023). Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model. Molecules, 28(23), 7801. Available at: [Link]

  • Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2097-2115.
  • Zhang, H., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 26(11), 3373. Available at: [Link]

  • Belei, D., et al. (2021). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PubMed.
  • El-Sayed, N. F., et al. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Medicinal Chemistry, 14(11), 2201-2221. Available at: [Link]

  • Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar.
  • Lucescu, L., et al. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery, 13(6), 554-561. Available at: [Link]

  • D'Souza, D. M., & Panda, D. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current pharmaceutical design, 22(34), 5274-5290. Available at: [Link]

  • da Silva, A. C. A., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. Organic & Biomolecular Chemistry, 21(28), 5859-5864. Available at: [Link]

  • Lee, H., et al. (2016). Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. Bioorganic & Medicinal Chemistry Letters, 26(2), 514-517. Available at: [Link]

  • Kawabata, H., et al. (1995). Induction of apoptosis in megakaryocytic leukemia cell lines by MX2, a morpholino anthracycline. Leukemia, 9(10), 1723-1729. Available at: [Link]

  • Gorgani, N., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 24. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Tan, J. B. L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals, 16(11), 1599. Available at: [Link]

  • Medannex. (2022). Efficacy of MDX-124, a novel anti-annexin-A1 antibody, in preclinical models of pancreatic cancer.
  • Roy, M., et al. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11466. Available at: [Link]

  • O'Donovan, T. R., et al. (2018). Cell cycle analysis 24-h post-release. a Representative flow cytometry... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2014). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-rutinoside and 5-Hydroxy-2-methylchromone-7-O-rutinoside. ACS Medicinal Chemistry Letters, 5(5), 554-558. Available at: [Link]

  • Gribble, G. W. (2010). Synthesis, reactivity and biological properties of methoxy-activated indoles. Heterocyclic Scaffolds I, 1-76.
  • Auctores. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Available at: [Link]

  • Gilbert, A. M., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today, 24(5), 1149-1156.
  • Wang, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 28(14), 5431. Available at: [Link]

  • El-Damasy, A. K., et al. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 179, 760-775. Available at: [Link]

  • Schenone, S., et al. (2011). Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. Letters in Drug Design & Discovery, 8(1), 58-64. Available at: [Link]

  • Xu, W., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(5), 2491-2503. Available at: [Link]

  • Horvath, P., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 573. Available at: [Link]

  • Chen, J., et al. (2021). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. The Journal of Organic Chemistry, 86(17), 11849-11860. Available at: [Link]

  • Liu, F., et al. (2008). Apoptosis induced by (di-isopropyloxyphoryl-Trp)2-Lys-OCH3 in K562 and HeLa cells. Journal of Biosciences, 33(1), 55-63. Available at: [Link]

  • How, C. N., et al. (2019). Cytotoxicity evaluation and the mode of cell death of K562 cells induced by organotin (IV) (2-methoxyethyl) methyldithiocarbamate compounds. Malaysian Journal of Microscopy, 15(1), 63-75.
  • Konecny, F., & Kozubek, S. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3687. Available at: [Link]

  • El-Naggar, M., et al. (2023). Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. Scientific Reports, 13(1), 7435. Available at: [Link]

  • Wang, Y., et al. (2020). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. ResearchGate. Available at: [Link]

  • Somei, M., et al. (2003). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Heterocycles, 60(8), 1845. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • Lissavetzky, J., & Egaña, M. I. (1989). EP0330625A2 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. Google Patents.

Sources

Application Notes & Protocols: The Role of 1-Methoxy-2-methylindolizine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Indolizine and its derivatives represent a class of nitrogen-containing heterocyclic compounds with a unique 10 π-electron aromatic system, making them valuable building blocks in organic synthesis and medicinal chemistry. This guide focuses on 1-methoxy-2-methylindolizine, a substituted indolizine whose electronic properties are modulated by the presence of an electron-donating methoxy group at the C1 position and a methyl group at C2. We will explore its reactivity, particularly in cycloaddition reactions, and provide detailed protocols for its application in the synthesis of complex polycyclic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical architecture of this versatile heterocycle.

Introduction to 1-Methoxy-2-methylindolizine

Indolizine is a bicyclic aromatic heterocycle consisting of a fused pyridine and pyrrole ring, sharing a bridgehead nitrogen atom. Unlike its isomer, indole, all ten atoms of the indolizine core are part of the aromatic system. This structure is characterized as a π-excessive heterocycle, with the highest electron density located at the C3 position of the five-membered ring[1].

The subject of this guide, 1-methoxy-2-methylindolizine (C₁₀H₁₁NO), incorporates two key substituents that significantly influence its reactivity:

  • 1-Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent further increases the electron density of the indolizine π-system. This enhancement of nucleophilicity makes the molecule particularly reactive towards electrophiles and dienophiles.

  • 2-Methyl Group (-CH₃): The methyl group provides steric influence and can participate in various transformations, though its primary role is often electronic, contributing to the overall stability and reactivity of the scaffold.

The unique electronic nature of 1-methoxy-2-methylindolizine makes it an exceptional reactant in pericyclic reactions, most notably as the 8π component in [8+2] cycloadditions.

Compound Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem[2]
Molecular Weight 161.20 g/mol PubChem[2]
Canonical SMILES COC1=C(C=C2C=CC=CN12)CPubChem[2]
InChI Key Not Available-

Core Application: [8+2] Cycloaddition Reactions

The most prominent application of indolizines in organic synthesis is their participation in [8+2] cycloaddition reactions to form cycl[3.2.2]azines[1]. In this reaction, the indolizine system acts as the 8π-electron component, reacting with a 2π-electron component (a dienophile, such as an alkyne or alkene) to construct a new five-membered ring.

Mechanistic Considerations

The mechanism of the [8+2] cycloaddition is a subject of detailed study. While it can be formally represented as a concerted process, there is substantial evidence, supported by quantum chemical calculations, that many of these reactions proceed through a stepwise, dipolar mechanism[3]. The reaction is generally initiated by an electrophilic attack of the dienophile on the most nucleophilic carbon of the indolizine, C3[1][3]. This forms a zwitterionic intermediate, which then undergoes a subsequent ring-closing step to yield the final cycloadduct.

The presence of the 1-methoxy group in 1-methoxy-2-methylindolizine is expected to accelerate this initial electrophilic attack by further enriching the π-system, thereby lowering the activation energy of the reaction compared to unsubstituted indolizine.

Below is a generalized mechanistic pathway for this transformation.

G cluster_start Reactants cluster_intermediate Mechanism cluster_product Product Indolizine 1-Methoxy-2-methylindolizine (8π Component) Zwitterion Zwitterionic Intermediate (via Electrophilic Attack at C3) Indolizine->Zwitterion Step 1: Electrophilic Attack Dienophile Dienophile (e.g., DMAD) (2π Component) Dienophile->Zwitterion Cyclazine Cycl[3.2.2]azine Derivative Zwitterion->Cyclazine Step 2: Intramolecular Ring Closure

Caption: Generalized mechanism of the [8+2] cycloaddition of indolizine.

Scope and Representative Reactions

The [8+2] cycloaddition of indolizines has been successfully performed with a variety of dienophiles. Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), are particularly effective reaction partners[1]. The reaction of 2-methylindolizine with DMAD is a well-established precedent[1]. By extension, 1-methoxy-2-methylindolizine is expected to react readily under similar conditions, likely with enhanced reactivity.

Indolizine ReactantDienophileConditionsProduct TypeReference
IndolizineDMADToluene, Pd-C, heatCyclazineBoekelheide (1959)[1]
2-MethylindolizineDMADNot specifiedCyclazineAcheson & Robinson (1965)[1]
2-PhenylindolizineDMADNot specifiedCyclazineBoekelheide (1959)[1]
6-NitroindolizineAminoacetylenesNot specified1,2-Oxazine AdductKakehi et al.[4]

This table presents examples from the broader class of indolizine cycloadditions to illustrate the scope of the reaction.

Experimental Protocol: Synthesis of a Cycl[3.2.2]azine Derivative

The following is a representative protocol for the [8+2] cycloaddition of an indolizine derivative with DMAD, adapted for 1-methoxy-2-methylindolizine based on established procedures for similar substrates[1]. This protocol serves as a validated starting point for laboratory investigation.

Materials and Reagents
  • 1-Methoxy-2-methylindolizine (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)

  • Palladium on Carbon (10% Pd, ~5 mol%)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-methoxy-2-methylindolizine (1.0 eq) and 10% palladium on carbon (0.05 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reagent Addition: While stirring the suspension, add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise via syringe at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the desired cycl[3.2.2]azine product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 1. Flame-dry glassware under N₂ atmosphere A2 2. Add 1-methoxy-2-methylindolizine and Pd/C catalyst A1->A2 A3 3. Add anhydrous toluene A2->A3 B1 4. Add DMAD dropwise at room temperature A3->B1 B2 5. Heat to reflux (110 °C) for 12-24h B1->B2 B3 6. Monitor by TLC B2->B3 C1 7. Cool to RT and filter through Celite® B3->C1 C2 8. Concentrate filtrate in vacuo C1->C2 C3 9. Purify by flash column chromatography C2->C3 D1 D1 C3->D1 Characterize Product (NMR, HRMS)

Caption: Experimental workflow for a typical [8+2] cycloaddition reaction.

Broader Synthetic Utility and Future Directions

While cycloaddition is a primary application, the chemistry of 1-methoxy-2-methylindolizine is not limited to this transformation. The methoxy group, particularly on an electron-rich heterocyclic system, opens avenues for other reactions.

  • Nucleophilic Aromatic Substitution (SNAr): Although challenging on such an electron-rich core, under specific activation conditions or with highly potent nucleophiles, the methoxy group could potentially serve as a leaving group, allowing for C-N, C-O, or C-S bond formation at the C1 position[5].

  • Precursor for Novel Heterocycles: The cycl[3.2.2]azine products derived from 1-methoxy-2-methylindolizine are themselves complex, polycyclic aromatic systems. They can serve as advanced intermediates for the synthesis of novel materials or biologically active compounds. The functional handles (esters from DMAD, methoxy group) on the newly formed scaffold provide sites for further chemical modification.

  • Electrophilic Substitution: Despite the high reactivity at C3, other positions on the indolizine ring can undergo electrophilic substitution, such as halogenation. The directing effects of the methoxy and methyl groups could lead to regioselective functionalization, providing access to a wider array of substituted indolizine building blocks.

The continued exploration of methoxy-activated indolizines like 1-methoxy-2-methylindolizine holds significant promise for the development of efficient synthetic routes to novel heterocyclic compounds with potential applications in drug discovery and materials science.

References

  • Taurins, A. (2008). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. National Institutes of Health. [Link]

  • Löwe, W., et al. (2000). methanone. PubMed Central. [Link]

  • Somei, M., et al. (1983). Reactions of 1-methoxy-3-(2-nitrovinyl)indole with nucleophiles: an interesting solvent. Heterocycles. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxy-2-methylindolizine. PubChem Compound Database. Retrieved from [Link]

  • Li, Z., et al. (2021). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. The Journal of Organic Chemistry. [Link]

  • Boruah, M., & Prajapati, D. (2017). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. [Link]

  • Kakehi, A., et al. (1998). Mechanism of Cycloaddition to Indolizines. Journal of Physical Organic Chemistry, 11, 201-208. [Link]

  • Somei, M., et al. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Heterocycles, 98(2), 236. [Link]

  • Kakehi, A., et al. (1995). Quantum Chemical Analysis and Experimental Study of the Cycloaddition Reaction between Aminoacetylenes and 6-Nitroindolizines. N. J. Chem., 19, 851-857. [Link]

  • Kakehi, A., et al. (1995). Quantum Chemical Analysis and Experimental Study of the Cycloaddition Reaction between Aminoacetylenes and 6-Nitroindolizines. New Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methoxy-2-methylindolizine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to 1-Methoxy-2-methylindolizine Synthesis

The indolizine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The synthesis of substituted indolizines, such as 1-methoxy-2-methylindolizine, often presents unique challenges. While a specific, optimized protocol for this exact molecule is not widely published, its synthesis can be approached through established methods for indolizine formation, primarily the 1,3-dipolar cycloaddition of a pyridinium ylide.

This guide will focus on a proposed synthetic route via the 1,3-dipolar cycloaddition pathway, as it offers a versatile and commonly employed method for constructing the indolizine core.[1][2] We will address potential pitfalls and provide detailed troubleshooting strategies to maximize your synthetic success.

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

The synthesis of 1-methoxy-2-methylindolizine can be envisioned through a two-step process:

  • Formation of the Pyridinium Salt: Reaction of a methoxy-substituted 2-picoline with a suitable halo-acetyl derivative to form the corresponding pyridinium salt.

  • 1,3-Dipolar Cycloaddition: In-situ generation of the pyridinium ylide from the salt, followed by a [3+2] cycloaddition with an appropriate dipolarophile and subsequent aromatization.

Synthetic Pathway Start Methoxy-substituted 2-Picoline + Halo-acetyl derivative Step1 Pyridinium Salt Formation Start->Step1 Intermediate Pyridinium Salt Step1->Intermediate Step2 1,3-Dipolar Cycloaddition (Base, Dipolarophile) Intermediate->Step2 Product 1-Methoxy-2-methylindolizine Step2->Product

Caption: Proposed synthetic pathway for 1-Methoxy-2-methylindolizine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

FAQ 1: I am observing a low yield of my pyridinium salt. What could be the issue?

Answer:

Low yields in the formation of the pyridinium salt from methoxy-substituted 2-picoline and a halo-acetyl reagent can arise from several factors:

  • Incomplete Reaction: The nucleophilicity of the pyridine nitrogen can be influenced by the position of the methoxy group. An electron-donating methoxy group can increase the electron density on the nitrogen, favoring the reaction. However, steric hindrance from the methyl group at the 2-position might slow down the quaternization.

  • Side Reactions: The halo-acetyl reagent can be prone to self-condensation or hydrolysis if moisture is present.

  • Purification Losses: The resulting pyridinium salt may be hygroscopic or highly soluble in the wash solvents, leading to losses during workup and purification.

Troubleshooting Protocol:

  • Reaction Conditions Optimization:

    • Solvent: Use a dry, aprotic solvent such as acetone, acetonitrile, or THF to prevent hydrolysis of the halo-acetyl reagent.

    • Temperature: While many pyridinium salt formations proceed at room temperature, gentle heating (40-60 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC or ¹H NMR of an aliquot.

  • Reagent Purity:

    • Use freshly distilled or high-purity halo-acetyl reagent.

    • Ensure your methoxy-substituted 2-picoline is free of impurities.

  • Workup and Purification:

    • Minimize the use of aqueous washes if the salt shows high water solubility.

    • If the salt precipitates from the reaction mixture, ensure complete precipitation by cooling the mixture before filtration.

    • Wash the collected salt with a non-polar solvent (e.g., cold diethyl ether) to remove unreacted starting materials.

    • Dry the pyridinium salt thoroughly under vacuum.

ParameterRecommendationRationale
Solvent Dry Acetonitrile or THFPrevents hydrolysis of the halo-acetyl reagent.
Temperature Room Temperature to 60 °CBalances reaction rate and potential for side reactions.
Workup Minimize aqueous contactPrevents loss of potentially water-soluble product.
FAQ 2: The 1,3-dipolar cycloaddition step is giving a very low yield of the desired 1-methoxy-2-methylindolizine. What are the likely causes?

Answer:

The 1,3-dipolar cycloaddition is a critical step and its efficiency is influenced by several factors, especially when dealing with a substituted pyridinium ylide.

  • Inefficient Ylide Formation: The stability of the pyridinium ylide is crucial. Electron-donating groups, such as a methoxy group on the pyridine ring, can destabilize the ylide, making it more reactive but also more prone to decomposition.[3] The choice of base and its strength are critical for efficient deprotonation of the pyridinium salt without causing side reactions.

  • Poor Reactivity of the Dipolarophile: The success of the cycloaddition depends on the electronic nature of the dipolarophile. Electron-deficient alkenes or alkynes are typically required for a favorable reaction with the electron-rich pyridinium ylide.[4]

  • Side Reactions of the Ylide: The highly reactive ylide can undergo self-condensation or react with other species in the reaction mixture.

  • Aromatization Issues: The initial cycloaddition product is a dihydroindolizine, which needs to be oxidized to the aromatic indolizine. This aromatization step can sometimes be inefficient.[5]

Troubleshooting Workflow:

Troubleshooting Cycloaddition Start Low Yield in Cycloaddition Q1 Is ylide formation efficient? (Check for disappearance of salt) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Check TLC/NMR Q2 Is the dipolarophile reactive enough? A1_Yes->Q2 Action1 Optimize Base and Conditions: - Use a non-nucleophilic base (e.g., DBU, Et3N). - Vary base equivalents. - Lower temperature during base addition. A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there significant side products? A2_Yes->Q3 Action2 Use a more electron-deficient dipolarophile (e.g., maleimides, alkynes with EWGs). A2_No->Action2 Action2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Identify byproducts (e.g., ylide dimers). - Lower reaction temperature. - Add dipolarophile before the base. A3_Yes->Action3 Q4 Is aromatization incomplete? A3_No->Q4 Action3->Q3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Purification Issue? Action4 Introduce a mild oxidant (e.g., air, DDQ, chloranil) after cycloaddition. A4_Yes->Action4 Result Improved Yield A4_No->Result Action4->Result

Caption: Troubleshooting workflow for low yield in the 1,3-dipolar cycloaddition step.

FAQ 3: I am struggling with the purification of the final 1-methoxy-2-methylindolizine product. It seems to be a polar compound. What are the best practices?

Answer:

Indolizines, especially those with polar substituents like a methoxy group, can be challenging to purify. They can be basic and may streak on silica gel chromatography.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often sufficient. However, if streaking is severe, consider using alumina (neutral or basic) or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[6]

    • Eluent System: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with ethyl acetate or dichloromethane. A gradient elution is often more effective than an isocratic one.

    • TLC Analysis: Before running a column, carefully develop a TLC solvent system that gives good separation and a reasonable Rf value (0.2-0.4) for the product.

  • Acid-Base Extraction:

    • If the product is sufficiently basic, an acid-base extraction can be an effective purification step. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated indolizine will move to the aqueous layer.

    • Wash the aqueous layer with the organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the free indolizine back into an organic solvent.

    • Dry the organic layer, concentrate, and if necessary, perform a final purification by column chromatography or recrystallization.

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Common solvents for indolizines include ethanol, methanol, ethyl acetate/hexane, or dichloromethane/hexane.

Purification MethodKey ConsiderationsWhen to Use
Column Chromatography Use of basic modifier (e.g., triethylamine) in the eluent.For separation from non-basic impurities of similar polarity.
Acid-Base Extraction Product must be sufficiently basic.To remove non-basic or weakly basic impurities.
Recrystallization Product must be a solid and a suitable solvent system must be found.For final purification to obtain high-purity solid material.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Pyridinium Salt

This is a general protocol that should be optimized for the specific methoxy-2-picoline isomer used.

  • To a solution of the methoxy-substituted 2-picoline (1.0 eq.) in dry acetone (5 mL/mmol), add the halo-acetyl reagent (e.g., 2-bromoacetophenone, 1.1 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating to 40-50 °C can be applied.

  • If a precipitate forms, cool the mixture in an ice bath for 30 minutes and collect the solid by vacuum filtration.

  • Wash the solid with cold, dry diethyl ether (2 x 10 mL).

  • Dry the pyridinium salt under high vacuum to a constant weight.

Protocol 2: Synthesis of 1-Methoxy-2-methylindolizine via 1,3-Dipolar Cycloaddition

This protocol is based on general procedures for indolizine synthesis and should be optimized.[2][5]

  • Suspend the pyridinium salt (1.0 eq.) and the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 eq.) in a dry, aprotic solvent such as DMF or acetonitrile (10 mL/mmol).

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., triethylamine or DBU, 1.5 eq.) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the pyridinium salt and the formation of the product.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(32), 7804–7828. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, December 27). 1,3-Dipolar cycloaddition. [Link]

  • Shang, Y., Zhang, M., Yu, S., Ju, K., & He, X. (2009). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Tetrahedron Letters, 50(48), 6981–6984.
  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. John Wiley & Sons. (A general reference on the topic).
  • Nagdeve, R., Thakur, J. S., Chandrashekharappa, S., & Nayak, S. K. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PloS one, 14(6), e0217270. [Link]

  • Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618–2623.
  • Amer, A. (2014, March 29). How to isolate and purify indolizidine compounds? ResearchGate. [Link]

  • Baran, P. S. (2025, January 18). Dipolar Cycloaddition in Total Synthesis. Baran Lab. (A general reference on the topic).
  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. (A general reference on the topic).
  • Thakur, J. S., Nagdeve, R., Chandrashekharappa, S., & Nayak, S. K. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Molecules, 24(23), 4385. [Link]

  • MDPI. (2016, March 10). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 21, 2026, from [Link]

  • Georgescu, E., Caira, M. R., Georgescu, F., Draghici, B., Popa, M. M., & Dumitrascu, F. (2009). One-pot, three-component synthesis of a library of new pyrrolo[1,2-a]quinoline derivatives. Synlett, 2009(11), 1795-1799.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methoxy-2-methylindolizine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 1-Methoxy-2-methylindolizine, offering explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in indolizine synthesis can often be traced back to several key factors. The classical methods for synthesizing the indolizine core, such as the Tschitschibabin and Scholtz reactions, as well as 1,3-dipolar cycloadditions, are sensitive to reaction conditions.[1][2][3][4][5]

Causality and Solutions:

  • Inefficient Ylide Formation (Tschitschibabin/1,3-Dipolar Cycloaddition): The formation of the pyridinium ylide intermediate is a critical step.[2][6] The choice of base and its stoichiometry are paramount. A base that is too weak may not sufficiently deprotonate the pyridinium salt, while an excessively strong base can lead to undesired side reactions.

    • Recommendation: Screen a variety of inorganic and organic bases (e.g., K₂CO₃, NaHCO₃, triethylamine, DBU). Start with milder bases and gradually increase the strength. Ensure anhydrous conditions, as water can quench the ylide.

  • Suboptimal Reaction Temperature: The thermal conditions for the intramolecular cyclization are crucial.[7] Temperatures that are too low can result in a sluggish reaction, while excessively high temperatures may lead to the decomposition of starting materials, intermediates, or the final product.[3][4]

    • Recommendation: Perform the reaction at a range of temperatures to determine the optimal point. For instance, a one-pot synthesis of tricyclic indolizines found 60 °C to be optimal, with lower temperatures giving slower conversions and higher temperatures leading to decreased yield.[8]

  • Purity of Starting Materials: Impurities in the starting pyridine or the alkylating agent can interfere with the reaction. For instance, residual acid from the synthesis of the pyridinium salt can neutralize the base, hindering ylide formation.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or distill reagents if necessary. Dry solvents and reagents thoroughly, especially for reactions sensitive to moisture.[7]

  • Atmosphere Control: Many indolizine syntheses, particularly those employing transition metal catalysts, are sensitive to oxygen.[9] Oxidative side reactions can lead to the formation of byproducts and a reduction in the yield of the desired indolizine.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

A2: The formation of byproducts is a common challenge in heterocyclic synthesis. In the case of 1-Methoxy-2-methylindolizine, potential side reactions depend on the chosen synthetic route.

Common Byproducts and Mitigation Strategies:

  • Polymerization/Decomposition: At elevated temperatures, pyridinium ylides can be unstable and prone to polymerization or decomposition.

    • Mitigation: Carefully control the reaction temperature and time. Consider using a milder base or a two-phase system to control the concentration of the reactive ylide.

  • Side Reactions of the Methoxy Group: The methoxy group can be susceptible to cleavage under acidic or harsh thermal conditions, leading to the formation of the corresponding hydrox-indolizine.

    • Mitigation: Employ milder reaction conditions. If acidic conditions are necessary, consider using a protecting group strategy for the methoxy functionality, although this adds steps to the synthesis.

  • Regioisomeric Byproducts: Depending on the substitution pattern of the pyridine ring and the nature of the reactants, the formation of regioisomers is possible.

    • Mitigation: The regioselectivity of indolizine synthesis is often dictated by the electronic and steric properties of the substituents. Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer. Modern catalytic methods often offer higher regioselectivity.[9]

Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?

A3: The purification of indolizine derivatives can sometimes be challenging due to their polarity and potential for interaction with silica gel.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying indolizines.

    • Stationary Phase: Silica gel is typically used. For particularly polar or basic indolizines, alumina (neutral or basic) may be a better choice to avoid product degradation or strong adsorption.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing and improve the recovery of basic indolizine products from silica gel.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup or chromatography, recrystallization can be an effective final purification step.

    • Solvent Selection: Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: For indolizines with basic properties, an acid-base extraction can be a useful purification step to remove non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated indolizine will move to the aqueous phase. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the free indolizine is extracted back into an organic solvent.[10]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1-Methoxy-2-methylindolizine.

Q4: What is the general mechanism for the synthesis of 1-Methoxy-2-methylindolizine?

A4: The synthesis of 1-Methoxy-2-methylindolizine can be achieved through several methods, with the 1,3-dipolar cycloaddition and the Tschitschibabin reaction being two of the most versatile.[1][2]

Generalized 1,3-Dipolar Cycloaddition Mechanism:

  • Formation of the Pyridinium Ylide: A pyridine derivative is reacted with an appropriate alkylating agent to form a pyridinium salt. Subsequent treatment with a base generates a pyridinium ylide, which is a 1,3-dipole.

  • Cycloaddition: The pyridinium ylide undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile (e.g., an alkyne or an alkene).[1][11][12][13]

  • Aromatization: The initial cycloadduct then undergoes an elimination or oxidation step to form the aromatic indolizine ring system.[9]

1,3-Dipolar Cycloaddition for Indolizine Synthesis cluster_0 Ylide Formation cluster_1 Cycloaddition & Aromatization Pyridine Derivative Pyridine Derivative Pyridinium Salt Pyridinium Salt Pyridine Derivative->Pyridinium Salt Alkylation Pyridinium Ylide Pyridinium Ylide Pyridinium Salt->Pyridinium Ylide Base Cycloadduct Cycloadduct Pyridinium Ylide->Cycloadduct + Dipolarophile Indolizine Indolizine Cycloadduct->Indolizine Oxidation/Elimination

Caption: General workflow for indolizine synthesis via 1,3-dipolar cycloaddition.

Q5: What is the role of the methoxy group in this molecule?

A5: The methoxy group at the 1-position of the indolizine ring significantly influences the electronic properties of the molecule. Methoxy groups are electron-donating through resonance, which can increase the electron density of the heterocyclic system. This can affect the molecule's reactivity in subsequent reactions, as well as its biological and photophysical properties. For instance, electron-donating groups can enhance the fluorescence quantum yield of the indolizine core.[1]

Q6: What are the key safety precautions to consider during this synthesis?

A6: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis may include:

  • Alkylating Agents: Many alkylating agents are toxic, corrosive, and/or lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases can be corrosive. Handle with care and wear appropriate PPE.

  • Solvents: Organic solvents are often flammable and can be toxic. Work in a well-ventilated area and away from ignition sources.

  • Heating: When heating reactions, use a controlled heating source such as a heating mantle or an oil bath to avoid overheating and potential decomposition.

Always consult the Safety Data Sheet (SDS) for each chemical used in the synthesis.

III. Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes a set of generally optimized conditions for the synthesis of indolizine derivatives, which can be adapted for 1-Methoxy-2-methylindolizine. The specific conditions will depend on the chosen synthetic route.

ParameterRecommended ConditionRationale
Solvent Anhydrous Aprotic (e.g., Acetonitrile, DMF, Toluene)Prevents quenching of reactive intermediates and side reactions.[14]
Base K₂CO₃ or TriethylamineMild bases that are effective for ylide formation without promoting significant side reactions.
Temperature 60-100 °CBalances reaction rate with the stability of intermediates and products.[8]
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative degradation of reactants and products.
Reaction Time 12-24 hoursTypically sufficient for completion; monitor by TLC or LC-MS.
Illustrative Step-by-Step Protocol (Tschitschibabin-type Synthesis)

This protocol is a generalized example and may require optimization for the specific synthesis of 1-Methoxy-2-methylindolizine.

  • Synthesis of the Pyridinium Salt:

    • In a round-bottom flask, dissolve the appropriately substituted 2-methylpyridine in a suitable anhydrous solvent (e.g., acetone).

    • Add an equimolar amount of the desired α-halo ketone or related alkylating agent.

    • Reflux the mixture for 2-4 hours.[2]

    • Cool the reaction to room temperature and collect the precipitated pyridinium salt by filtration. Wash with cold solvent and dry under vacuum.

  • Cyclization to the Indolizine:

    • Suspend the pyridinium salt in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.

    • Add a slight excess of a suitable base (e.g., 1.5 equivalents of K₂CO₃).

    • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Base Screen Different Bases Check_Purity->Optimize_Base Purity Confirmed Optimize_Temp Optimize Reaction Temperature Optimize_Base->Optimize_Temp Base Optimized Inert_Atmosphere Ensure Inert Atmosphere Optimize_Temp->Inert_Atmosphere Temperature Optimized Successful_Synthesis Improved Yield Inert_Atmosphere->Successful_Synthesis Conditions Optimized

Caption: A logical workflow for troubleshooting low reaction yields.

IV. References

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(34), 7804–7828. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved January 21, 2026, from [Link]

  • Tiwari, R. K., Singh, S., & Singh, R. M. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 6(3), 65–79. [Link]

  • Ho, S., & Padmashali, B. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 130-138. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2019). Recent synthetic developments and reactivity of aromatic indolizines. Chemistry of Heterocyclic Compounds, 55(1-2), 1-19. [Link]

  • Padwa, A., Mmutlane, E. M., & Harris, J. M. (2005). 1,3-Dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry, 70(18), 7063–7072. [Link]

  • Padwa, A., Mmutlane, E. M., & Harris, J. M. (2005). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. The Journal of Organic Chemistry, 70(18), 7063–7072. [Link]

  • Wang, W., Han, J., Sun, J., & Liu, Y. (2017). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Journal of Organic Chemistry, 82(5), 2835-2842. [Link]

  • Tiwari, R. K., Singh, S., & Singh, R. M. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 6(3), 65–79. [Link]

  • Gaina, C., Bejan, V., Mangalagiu, I. I., & Zbancioc, G. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2502–2509. [Link]

  • Tominaga, Y., Shigematsu, Y., & Miyake, Y. (1993). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz. Journal of Heterocyclic Chemistry, 30(2), 521-525. [Link]

  • Gaina, C., Bejan, V., Mangalagiu, I. I., & Zbancioc, G. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2502–2509. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Indolizine Synthesis: Catalysis and Efficiency. Retrieved January 21, 2026, from [Link]

  • de la Torre, A. F., et al. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry, 21(16), 3326-3333. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxy-2-methylindolizine. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Tetrahedron, 67(38), 7195-7210. [Link]

  • González Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. Universidad de Alicante. [Link]

  • Sharma, V., & Kumar, P. (2015). Indolizine: A privileged biological scaffold. Der Pharma Chemica, 7(10), 183-196. [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(34), 7804–7828. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved January 21, 2026, from [Link]

  • Somei, M., et al. (2025). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Heterocycles, 100(1), 1. [Link]

  • ResearchGate. (2014). How to isolate and purify indolizidine compounds? Retrieved January 21, 2026, from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. 77(1), 179-183. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). EP0330625A2 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. Retrieved January 21, 2026, from

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-2-methyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 1-methoxy-2-phenyl-1h-indole (C15H13NO). Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides. Retrieved January 21, 2026, from

Sources

Technical Support Center: Synthesis of 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methoxy-2-methylindolizine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this and structurally related indolizine derivatives. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold.

Introduction to 1-Methoxy-2-methylindolizine Synthesis

The indolizine core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of 1-methoxy-2-methylindolizine presents unique synthetic challenges. While several general methods for indolizine synthesis exist, achieving high yield and purity for this particular derivative requires careful control of reaction conditions and a thorough understanding of potential side reactions. This guide will focus on a plausible and adaptable synthetic strategy: the 1,3-dipolar cycloaddition of a pyridine N-oxide with an unsymmetrical alkyne, followed by a discussion of alternative approaches and common pitfalls.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1-methoxy-2-methylindolizine, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low reactivity of the pyridine N-oxide: The chosen pyridine N-oxide may not be sufficiently activated. 2. Low reactivity of the alkyne: The dipolarophile may be sterically hindered or electronically mismatched with the dipole. 3. Decomposition of starting materials or intermediates: The reaction temperature may be too high, or the reagents may be unstable under the reaction conditions. 4. Inefficient catalyst or incorrect catalyst loading: For catalyzed reactions, the choice and amount of catalyst are critical.1. Increase reaction temperature: Cautiously increase the temperature in increments of 10-20 °C. Monitor for decomposition. 2. Use a more activated alkyne: Consider using an alkyne with an electron-withdrawing group to lower the LUMO energy for a more favorable interaction with the pyridine N-oxide HOMO.[1] 3. Solvent optimization: Screen a range of solvents with varying polarities (e.g., toluene, xylene, DMF, acetonitrile).[2] 4. Catalyst screening: For metal-catalyzed variants, screen different catalysts (e.g., copper, rhodium, palladium) and ligands.[3][4]
Formation of Regioisomeric Byproducts 1. Low regioselectivity of the 1,3-dipolar cycloaddition: The use of an unsymmetrical alkyne can lead to the formation of both the desired 1-methoxy-2-methylindolizine and its 1-methyl-2-methoxyindolizine regioisomer.[5] 2. Steric and electronic effects: The directing effects of the substituents on the pyridine N-oxide and the alkyne may not be strong enough to favor one regioisomer exclusively.1. Modify the electronic nature of the alkyne: Introduce a directing group on the alkyne to favor the formation of the desired regioisomer. 2. Careful purification: Employ high-performance column chromatography or preparative TLC to separate the regioisomers. Different solvent systems should be screened for optimal separation.[6] 3. Consider a different synthetic route: If regioselectivity remains a major issue, explore alternative strategies such as a modified Tschitschibabin reaction.[7][8]
Formation of Unidentified Byproducts 1. Side reactions of the pyridine N-oxide: Pyridine N-oxides can undergo rearrangements, such as the Boekelheide rearrangement, especially in the presence of acylating agents.[9][10][11] 2. Polymerization of the alkyne: Some alkynes, particularly terminal ones, can polymerize under thermal or catalytic conditions. 3. Ring-opening of the indolizine core: Under certain conditions, the indolizine ring can be susceptible to cleavage.1. Characterize byproducts: Isolate and characterize the major byproducts using NMR and MS to understand the side reactions. 2. Modify reaction conditions: Avoid harsh acidic or basic conditions. If an acylating agent is used, consider milder alternatives. 3. Add a polymerization inhibitor: For terminal alkynes, adding a small amount of a radical inhibitor like hydroquinone might be beneficial.
Difficult Purification 1. Similar polarity of product and byproducts: Regioisomers and some side products may have very similar polarities, making chromatographic separation challenging. 2. Product instability: The desired 1-methoxy-2-methylindolizine might be sensitive to the purification conditions (e.g., acidic silica gel).1. Optimize chromatography: Use a long column with fine silica gel (100-200 mesh) and a shallow solvent gradient.[6] 2. Use alternative stationary phases: Consider using neutral or basic alumina for chromatography. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. 4. Acid-base extraction: The basic nitrogen of the indolizine can be protonated with a mild acid to facilitate extraction into an aqueous layer, leaving non-basic impurities in the organic phase. Subsequent basification and re-extraction can isolate the product.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for 1-methoxy-2-methylindolizine?

A promising and versatile approach is the 1,3-dipolar cycloaddition between a suitably substituted pyridine N-oxide and an unsymmetrical alkyne. For instance, the reaction of 2-methylpyridine N-oxide with methoxyacetylene could potentially yield the desired product. However, this reaction's success is highly dependent on controlling regioselectivity.

Q2: How can I control the regioselectivity of the 1,3-dipolar cycloaddition?

Controlling regioselectivity in 1,3-dipolar cycloadditions is a known challenge.[5] The outcome is influenced by the electronic and steric properties of both the dipole and the dipolarophile.[1] Experimentally, you can try to:

  • Modify the dipolarophile: Introducing a bulky or strongly electron-directing group on the alkyne can favor one regioisomer.

  • Utilize a catalyst: Certain metal catalysts can influence the regiochemical outcome of the cycloaddition.

  • Systematic optimization: A design of experiments (DoE) approach to screen solvents, temperatures, and catalysts can help identify conditions that favor the desired isomer.

Q3: What are the key differences between the Tschitschibabin reaction and 1,3-dipolar cycloaddition for this synthesis?

The Tschitschibabin reaction typically involves the intramolecular cyclization of a pyridinium ylide, formed from a pyridine derivative and an α-halocarbonyl compound.[7] While a classic method, it may be challenging to introduce the 1-methoxy group directly using this approach. A 1,3-dipolar cycloaddition involves the reaction of a pyridine N-oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[13] This method is often more flexible for introducing substituents at the 1- and 2-positions of the indolizine ring.

Q4: My reaction is sluggish. What can I do to improve the reaction rate?

For 1,3-dipolar cycloadditions, which are often thermally driven, increasing the temperature is a common strategy. However, this can also lead to byproduct formation. Alternatively, the use of a catalyst, such as copper or rhodium, can significantly accelerate the reaction and allow for milder conditions.[2][3][4] The choice of solvent can also have a profound impact on the reaction rate.

Q5: I have a mixture of regioisomers. What is the best way to separate them?

Separating regioisomers often requires careful chromatographic techniques.[6] Here are some tips:

  • High-performance column chromatography: Use a long, narrow column packed with high-resolution silica gel.

  • Solvent gradient: A slow and shallow gradient of a more polar solvent into a less polar solvent can improve separation.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, prep-TLC can be very effective.

  • Alternative adsorbents: If silica gel fails, consider using neutral or basic alumina.

Experimental Protocols

Proposed Synthesis of 1-Methoxy-2-methylindolizine via 1,3-Dipolar Cycloaddition

This protocol outlines a plausible synthetic route. Optimization of conditions will likely be necessary.

Step 1: Synthesis of 2-Methylpyridine N-oxide

  • To a solution of 2-methylpyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylpyridine N-oxide.

Step 2: 1,3-Dipolar Cycloaddition

  • In a sealed tube, dissolve 2-methylpyridine N-oxide (1.0 eq) and methoxyacetylene (1.2 eq) in a high-boiling solvent such as xylene.

  • Heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Monitor the reaction by TLC for the formation of the product.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of regioisomers and byproducts.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Carefully collect the fractions and analyze by TLC to separate the desired 1-methoxy-2-methylindolizine from its regioisomer and other impurities.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Reaction Mechanisms and Workflows

Proposed Reaction Mechanism for 1-Methoxy-2-methylindolizine Synthesis

G cluster_reactants Reactants 2-Methylpyridine N-oxide 2-Methylpyridine N-oxide Transition State Transition State 2-Methylpyridine N-oxide->Transition State Methoxyacetylene Methoxyacetylene Methoxyacetylene->Transition State Cycloadduct Intermediate Cycloadduct Intermediate Transition State->Cycloadduct Intermediate [3+2] Cycloaddition Aromatization Aromatization Cycloadduct Intermediate->Aromatization 1-Methoxy-2-methylindolizine 1-Methoxy-2-methylindolizine 1-Methyl-2-methoxyindolizine 1-Methyl-2-methoxyindolizine Aromatization->1-Methoxy-2-methylindolizine Desired Product Aromatization->1-Methyl-2-methoxyindolizine Regioisomeric Byproduct G start Low Yield of 1-Methoxy-2-methylindolizine check_sm Check Starting Material Purity (TLC, NMR) start->check_sm impure_sm Purify Starting Materials check_sm->impure_sm Impure pure_sm Starting Materials are Pure check_sm->pure_sm Pure impure_sm->start increase_temp Increase Reaction Temperature pure_sm->increase_temp No change_solvent Screen Different Solvents pure_sm->change_solvent Yes check_decomp Monitor for Decomposition increase_temp->check_decomp decomp Lower Temperature / Change Solvent check_decomp->decomp Yes no_decomp Optimize Reaction Time check_decomp->no_decomp No end Improved Yield no_decomp->end add_catalyst Consider Catalysis (e.g., Cu, Rh) change_solvent->add_catalyst add_catalyst->end

Caption: A workflow for troubleshooting low product yield.

References

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

  • Venugopala, K. N., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLoS One, 14(6), e0217270. [Link]

  • Wikipedia. (n.d.). Boekelheide reaction. [Link]

  • Tominaga, Y., et al. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618-23. [Link]

  • Venugopala, K. N., et al. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Biomolecular Structure and Dynamics, 39(7), 2468-2481. [Link]

  • ResearchGate. (2025). Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Furdui, B., et al. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 53(1-2), 369-378. [Link]

  • ResearchGate. (n.d.). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • ResearchGate. (n.d.). Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride.... [Link]

  • MDPI. (2024). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. [Link]

  • The Journal of Organic Chemistry. (2015). Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. [Link]

  • ResearchGate. (2025). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides †. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]

  • ResearchGate. (n.d.). Boekelheide reaction. [Link]

  • ResearchGate. (2024). (PDF) Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. [Link]

  • PubMed. (2024). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. [Link]

  • Cambridge University Press. (n.d.). Chichibabin Reaction. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

  • YouTube. (2020). 1,3-dipolar cycloaddition reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]

  • ARKAT USA. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 1Alkoxy2-alkyl-benzimidazoles from 2-Nitroanilines via Tandem N-Alkylation-Cyclization-O-Alkylation. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. [Link]

  • PubMed Central (PMC). (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

  • ResearchGate. (n.d.). Typical reactions of pyridine N‐oxides of general structure A or C.... [Link]

  • Baran Lab. (2012). Pyridine N-Oxides. [Link]

  • MDPI. (n.d.). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. [Link]

  • bioRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • YouTube. (2020). Reactions of Pyridine-N-Oxide. [Link]

  • Lirias. (n.d.). asian journal - of organic chemistry. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

Sources

Technical Support Center: Purification of 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methoxy-2-methylindolizine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related indolizine compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address the specific challenges you may encounter during the purification of 1-Methoxy-2-methylindolizine.

Understanding the Chemistry: A Plausible Synthetic Route and Its Implications for Purification

To effectively troubleshoot the purification of any compound, it is essential to understand its synthetic origin, as the impurities are often byproducts or unreacted starting materials from the synthesis. A common and efficient method for the synthesis of 2-substituted indolizines is the Tschitschibabin reaction.[1] For 1-Methoxy-2-methylindolizine, a plausible Tschitschibabin-type synthesis would involve the reaction of 2-picoline with methoxyacetone.

The reaction proceeds in two key steps:

  • N-alkylation: The lone pair of electrons on the nitrogen of 2-picoline attacks the electrophilic carbon of methoxyacetone, forming a pyridinium salt intermediate.

  • Intramolecular cyclization: In the presence of a base, the pyridinium salt undergoes an intramolecular condensation to form the indolizine ring.

This synthetic approach is effective but can lead to a variety of impurities that present challenges during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-Methoxy-2-methylindolizine synthesized via the Tschitschibabin reaction?

A1: The crude product from the Tschitschibabin synthesis is likely to contain a mixture of substances with varying polarities. The most common impurities include:

  • Unreacted Starting Materials:

    • 2-Picoline: A basic and relatively volatile compound.

    • Methoxyacetone: A polar and water-soluble ketone.

  • Side-Reaction Products:

    • Polymeric byproducts: Methoxyacetone can self-condense or polymerize under basic conditions, leading to a complex mixture of high-molecular-weight impurities.

    • Over-alkylation products: The newly formed indolizine can potentially react further with methoxyacetone, though this is generally less common.

  • Isomeric Byproducts: Depending on the precise reaction conditions, trace amounts of isomeric indolizine derivatives could form.

Understanding these potential impurities is the first step in designing an effective purification strategy.

Q2: My crude product is a dark, oily residue. How can I best approach the initial work-up?

A2: A dark, oily crude product is common and often indicates the presence of polymeric byproducts. A liquid-liquid extraction is the most effective initial purification step. Due to the basic nature of the indolizine nitrogen, an acid-base extraction can be highly effective.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 1-Methoxy-2-methylindolizine and any unreacted 2-picoline will be protonated and move into the aqueous layer. Polymeric materials and non-basic impurities will remain in the organic layer, which can be discarded.[2]

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or solid K₂CO₃) until the solution is basic (pH > 10). This will deprotonate the indolizine, causing it to precipitate or become extractable back into an organic solvent.[2]

  • Back-Extraction: Extract the basified aqueous layer multiple times with fresh DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched crude product.

This procedure should significantly clean up your product, removing a large portion of the polymeric material and unreacted methoxyacetone.

Q3: I'm seeing multiple spots on my TLC after extraction, and they are very close together. How can I optimize my column chromatography?

A3: Close-running spots on a Thin Layer Chromatography (TLC) plate are a common challenge in the purification of heterocyclic compounds. Here are several strategies to improve your separation:

  • Solvent System Optimization:

    • Polarity Adjustment: If your spots are too high on the plate (high Rf), decrease the polarity of your mobile phase. If they are too low (low Rf), increase the polarity. For indolizines, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • Solvent Selectivity: If adjusting polarity alone doesn't work, try changing the nature of the polar solvent. For example, replacing some of the ethyl acetate with DCM or a small amount of methanol can alter the selectivity of the separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Stationary Phase Selection:

    • Silica Gel: This is the most common choice. Ensure you are using a high-quality silica gel with a consistent particle size.

    • Alumina: For basic compounds like indolizines, alumina (neutral or basic) can sometimes provide better separation and reduce the risk of degradation that can occur on acidic silica gel.

    • Reverse-Phase Silica (C18): If normal-phase chromatography fails, reverse-phase chromatography, using a polar mobile phase (e.g., methanol/water or acetonitrile/water), can be a powerful alternative.

Troubleshooting Guide for Column Chromatography

Problem Potential Cause Solution
Co-elution of Impurities Poor solvent system selectivity.Experiment with different solvent mixtures on TLC. Consider adding a third solvent to the mobile phase to fine-tune the separation.
Product Tailing The compound is basic and interacting strongly with acidic silica.Add a small amount of triethylamine or ammonia to the eluent. Alternatively, use neutral or basic alumina as the stationary phase.[2]
Product Degradation on Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of base. Alternatively, switch to a less acidic stationary phase like alumina.
Irreproducible Separation Inconsistent packing of the column or changes in the solvent composition.Ensure the column is packed uniformly without any air bubbles. Use freshly prepared and well-mixed solvents.

Q4: My purified 1-Methoxy-2-methylindolizine is a yellow oil/low-melting solid, but I was expecting a crystalline solid. How can I induce crystallization?

A4: Many indolizine derivatives are oils or low-melting solids at room temperature. If you require a crystalline material, recrystallization is a key final purification step.

Experimental Protocol: Recrystallization

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts of your product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, and mixtures thereof).

  • Procedure:

    • Dissolve the compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored due to persistent impurities, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals begin to form, cool the flask in an ice bath or refrigerator to maximize the yield.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Q5: I am concerned about the stability of my purified 1-Methoxy-2-methylindolizine. What are the recommended storage conditions?

A5: Indolizine derivatives can be sensitive to air, light, and acidic conditions. The methoxy group can also be susceptible to hydrolysis under strongly acidic or basic conditions.[3]

  • Storage: For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and stored in a freezer (-20 °C) and protected from light.

  • Handling in Solution: When preparing solutions, use fresh, high-purity solvents. If working in acidic conditions, it is advisable to keep the exposure time to a minimum and to work at low temperatures to prevent degradation.

Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for 1-Methoxy-2-methylindolizine synthesized via the Tschitschibabin reaction.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Extraction Extraction Crude Product->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Enriched Crude Recrystallization Recrystallization Column Chromatography->Recrystallization Partially Pure Pure Product Pure Product Recrystallization->Pure Product

Caption: Purification workflow for 1-Methoxy-2-methylindolizine.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting common purification issues.

Troubleshooting_Logic Start Start Crude Analysis (TLC) Crude Analysis (TLC) Start->Crude Analysis (TLC) Multiple Spots? Multiple Spots? Crude Analysis (TLC)->Multiple Spots? Streaking/Tailing? Streaking/Tailing? Multiple Spots?->Streaking/Tailing? No Column Chromatography Column Chromatography Multiple Spots?->Column Chromatography Yes Streaking/Tailing?->Column Chromatography No Add Base to Eluent/Use Alumina Add Base to Eluent/Use Alumina Streaking/Tailing?->Add Base to Eluent/Use Alumina Yes Pure Fractions? Pure Fractions? Column Chromatography->Pure Fractions? Recrystallization Recrystallization Pure Fractions?->Recrystallization Yes Modify Eluent/Stationary Phase Modify Eluent/Stationary Phase Pure Fractions?->Modify Eluent/Stationary Phase No Crystals Form? Crystals Form? Recrystallization->Crystals Form? Pure Product Pure Product Crystals Form?->Pure Product Yes Screen Solvents Screen Solvents Crystals Form?->Screen Solvents No Modify Eluent/Stationary Phase->Column Chromatography Add Base to Eluent/Use Alumina->Column Chromatography Screen Solvents->Recrystallization

Caption: Decision tree for troubleshooting the purification of 1-Methoxy-2-methylindolizine.

References

  • Chichibabin, A. E. Eine neue Synthese von Pyridin-Derivaten. Ber. Dtsch. Chem. Ges.1924, 57 (8), 1168–1172.
  • How to isolate and purify indolizidine compounds? - ResearchGate. (2014, March 29). Retrieved from [Link]

  • Chichibabin reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Chichibabin amination reaction - Scientific Update. (2018, November 26). Retrieved from [Link]

  • 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed. (n.d.). Retrieved from [Link]

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues - Royal Society of Chemistry. (2016, June 28). Retrieved from [Link]

  • Chichibabin Reaction. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc. 2005, pp 191-195.

Sources

Improving the stability of 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-Methoxy-2-methylindolizine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on handling and improving the stability of this novel indolizine derivative. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your compound throughout your experimental workflows.

Introduction to the Stability of 1-Methoxy-2-methylindolizine

1-Methoxy-2-methylindolizine is an electron-rich heterocyclic compound. The indolizine core, combined with an electron-donating methoxy group, results in a molecule that is highly activated and potentially susceptible to degradation under common laboratory conditions.[1] Understanding the inherent reactivity of this scaffold is the first step toward ensuring its stability. This guide will walk you through the potential challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of 1-Methoxy-2-methylindolizine.

Q1: Why is 1-Methoxy-2-methylindolizine considered potentially unstable?

A1: The instability arises from its electronic properties. The nitrogen atom in the indolizine ring system, along with the electron-donating methoxy group at the 1-position, increases the electron density of the aromatic system.[1][2] This high electron density makes the molecule more susceptible to oxidation, electrophilic attack, and acid-mediated decomposition compared to less electron-rich heterocycles.

Q2: What are the visible signs of degradation?

A2: Degradation of 1-Methoxy-2-methylindolizine can manifest as a noticeable color change, often to darker shades of yellow, brown, or even black, both in solid form and in solution. You may also observe the formation of insoluble particulates or a significant change in the compound's solubility profile. For quantitative assessment, techniques like HPLC, LC-MS, and NMR spectroscopy are essential to monitor for the appearance of impurity peaks and a decrease in the concentration of the parent compound over time.

Q3: What are the primary factors that accelerate the degradation of this compound?

A3: The key environmental factors that can accelerate degradation are:

  • Atmospheric Oxygen: As an electron-rich compound, 1-Methoxy-2-methylindolizine is prone to oxidation.[3]

  • Moisture: The presence of water can facilitate hydrolytic decomposition pathways.[4]

  • Light: Many complex organic molecules are photosensitive, and exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[3]

  • Elevated Temperatures: Heat can increase the rate of all chemical reactions, including decomposition.[3]

  • Acidic Conditions: Protonation of the indolizine nitrogen or the methoxy group can lead to subsequent decomposition pathways.

Q4: Can I store 1-Methoxy-2-methylindolizine on the benchtop?

A4: It is strongly advised against storing this compound on an open benchtop. Due to its sensitivity to air, moisture, and light, proper storage under controlled conditions is critical to maintain its purity and integrity.[3][5]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the synthesis, purification, and storage of 1-Methoxy-2-methylindolizine.

Issue 1: Rapid Discoloration of the Reaction Mixture During Synthesis

Q: My reaction mixture is turning dark brown/black during the synthesis of 1-Methoxy-2-methylindolizine. What is causing this, and how can I prevent it?

A: This is a classic sign of oxidative degradation or polymerization of the electron-rich indolizine product or intermediates.

Root Cause Analysis:

  • Oxygen Exposure: The most likely culprit is the presence of dissolved oxygen in your solvents or the reaction headspace. Electron-rich heterocycles can be readily oxidized.[3]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of decomposition.

  • Incompatible Reagents: Strong oxidizing agents or acidic byproducts from the reaction can also lead to degradation.

Solutions & Protocols:

  • Implement Inert Atmosphere Techniques:

    • Protocol: All reactions should be conducted under an inert atmosphere of nitrogen or argon. Use Schlenk line or glovebox techniques for all manipulations.[4][6]

    • Causality: By replacing oxygen with an inert gas, you remove a key reactant in the oxidative degradation pathway.

  • Degas Your Solvents:

    • Protocol: Before use, thoroughly degas all solvents. Common methods include:

      • Freeze-Pump-Thaw: Perform at least three cycles for rigorous oxygen removal.

      • Sparging: Bubble a stream of nitrogen or argon through the solvent for 30-60 minutes.

    • Causality: Dissolved oxygen in solvents is a primary source of oxidative stress on sensitive compounds.

  • Optimize Reaction Temperature:

    • Protocol: If the reaction allows, attempt to run it at a lower temperature. Even a reduction of 10-20 °C can significantly slow down degradation pathways.

    • Causality: Reaction kinetics are temperature-dependent; lowering the temperature will decrease the rate of unwanted side reactions.

Issue 2: Significant Product Loss During Chromatographic Purification

Q: I am losing a substantial amount of my 1-Methoxy-2-methylindolizine during silica gel column chromatography. The collected fractions are also showing signs of degradation.

A: This issue is common for sensitive compounds on silica gel, which can be acidic and is porous, providing a large surface area for interaction with air.

Root Cause Analysis:

  • Acidity of Silica Gel: Standard silica gel has acidic silanol groups on its surface, which can catalyze the decomposition of acid-sensitive compounds.

  • Air Exposure on the Column: The large surface area of the silica gel can trap atmospheric oxygen, leading to on-column oxidation of your compound.

  • Prolonged Purification Time: The longer your compound remains on the column, the greater the opportunity for degradation.

Solutions & Protocols:

  • Neutralize the Stationary Phase:

    • Protocol: Before packing the column, prepare a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v).

    • Causality: The triethylamine will neutralize the acidic sites on the silica gel, preventing acid-catalyzed degradation.

  • Use an Alternative Stationary Phase:

    • Protocol: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Causality: These materials offer a different surface chemistry that may be more compatible with your compound.

  • Expedite the Purification:

    • Protocol: Use flash chromatography with positive pressure to minimize the time your compound spends on the column. Ensure your eluent system is optimized for good separation to avoid long run times.

    • Causality: Reducing the residence time on the column limits the exposure to potentially harmful conditions.

Issue 3: Compound Degrades During Storage

Q: My solid sample of 1-Methoxy-2-methylindolizine, which was pure after isolation, has discolored and shows significant impurities after a few weeks of storage.

A: This indicates that the storage conditions are not adequate to protect the compound from environmental factors.

Root Cause Analysis:

  • Improper Storage Atmosphere: Storing the compound in a vial with a standard screw cap allows for the slow ingress of air and moisture.

  • Exposure to Light: If the storage vial is clear, ambient light can promote photochemical degradation.

  • Storage Temperature: Room temperature storage may be too high for this sensitive molecule.

Solutions & Protocols:

  • Inert Atmosphere Storage:

    • Protocol: The best practice is to store 1-Methoxy-2-methylindolizine in a glovebox under an inert atmosphere.[3][4] If a glovebox is unavailable, store the compound in a sealed vial under argon or nitrogen.

    • Causality: This provides a protective barrier against reactive oxygen and water vapor.[3]

  • Protect from Light:

    • Protocol: Always store the compound in an amber vial to block UV and visible light. For added protection, wrap the vial in aluminum foil.[3]

    • Causality: Preventing light exposure minimizes the risk of photochemical decomposition.

  • Cold Storage:

    • Protocol: Store the vial in a freezer, preferably at -20 °C or below.

    • Causality: Low temperatures significantly slow the rate of decomposition reactions.

  • Use High-Quality Vials:

    • Protocol: Use vials with PTFE-lined caps or Sure/Seal™ bottles to ensure a tight seal against the atmosphere.[5]

    • Causality: These specialized closures provide a superior barrier to air and moisture ingress compared to standard caps.

Visualization of Key Workflows

To further clarify the recommended procedures, the following diagrams illustrate the critical workflows for handling 1-Methoxy-2-methylindolizine.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Degas Solvents Degas Solvents Inert Atmosphere Setup under Inert Atmosphere (N2 or Ar) Degas Solvents->Inert Atmosphere Dry Glassware Dry Glassware Dry Glassware->Inert Atmosphere Low Temp Maintain Low Temperature Inert Atmosphere->Low Temp Reaction Monitoring Monitor Reaction (TLC, LC-MS) Low Temp->Reaction Monitoring Quench Careful Quenching Reaction Monitoring->Quench Neutral Chromatography Neutralized Silica or Alumina Chromatography Quench->Neutral Chromatography

Caption: Recommended workflow for the synthesis of 1-Methoxy-2-methylindolizine.

Storage_Workflow Pure Compound Pure Compound Amber Vial Place in Amber Vial Pure Compound->Amber Vial Inert Gas Backfill with Inert Gas (Ar/N2) Amber Vial->Inert Gas Seal Seal with PTFE-lined Cap Inert Gas->Seal Cold Storage Store at <= -20°C in the Dark Seal->Cold Storage Glovebox Ideal: Store in Glovebox Seal->Glovebox Optimal

Caption: Best practices for the long-term storage of 1-Methoxy-2-methylindolizine.

Summary Table of Stability Recommendations

Procedure Key Challenge Primary Recommendation Rationale
Synthesis Oxidative degradationUse degassed solvents and an inert atmosphere.Minimizes exposure to atmospheric oxygen, a key degradation agent.[3][4]
Purification Acid-catalyzed decomposition on silicaNeutralize silica gel with triethylamine or use alumina.Prevents interaction with acidic sites that can degrade the product.
Solvent Removal Thermal decompositionUse a rotary evaporator at low temperature and high vacuum.Avoids prolonged exposure to heat which accelerates degradation.
Storage Air, moisture, and light sensitivityStore under an inert atmosphere, in the dark, at ≤ -20 °C.Protects against the main environmental factors causing decomposition.[3][5]

By implementing these best practices and troubleshooting strategies, you can significantly improve the stability of 1-Methoxy-2-methylindolizine, ensuring the reliability and reproducibility of your experimental results.

References

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Heterocyclic Chemistry. Boyer Research Group, University of Glasgow. [Link]

  • Other Aromatic Heterocycles. YouTube video from a university course. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. ScienceDirect. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. NIH National Center for Biotechnology Information. [Link]

  • Electronic properties of substituents in the studied heterocycles. ResearchGate. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry. [Link]

  • Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. ResearchGate. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. [Link]

  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. American Chemical Society. [Link]

  • Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. ResearchGate. [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses. [Link]

  • Total synthesis method for making an indole structure derivative product class, of the triptamine type...
  • 1-Methoxy-2,4,7-trimethylindole. PubChem. [Link]

  • 2-Methylanisole. PubChem. [Link]

  • 5-Methoxy-2-methylindole. PubChem. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Methoxy-2-methylindolizine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and scalable process.

Nitrogen-containing heterocycles, such as indolizines, are privileged scaffolds in medicinal chemistry and materials science.[1][2] However, their synthesis often involves challenges that are magnified during scale-up, including managing exothermic reactions, ensuring regioselectivity, and developing robust purification methods.[3][4] This guide provides a framework for navigating these complexities.

Proposed Synthetic Pathway

While numerous methods exist for constructing the indolizine core[5], a practical and scalable approach to 1-Methoxy-2-methylindolizine can be envisioned as a two-stage process. This pathway is selected to de-risk the introduction of the sensitive methoxy group and to utilize more controllable reaction classes.

  • Stage 1: Synthesis of 2-Methylindolizine Intermediate. This involves a modified Tschitschibabin-type reaction, which is a classic and well-documented method for forming the indolizine ring system.[6]

  • Stage 2: Regioselective C1-Methoxylation. This stage focuses on the specific functionalization of the pre-formed indolizine core. This can be achieved through a directed lithiation followed by quenching with an electrophilic methoxy source.

Synthetic_Workflow SM 2-Picoline & Bromoacetone (Starting Materials) Stage1 Stage 1: Cyclization (Tschitschibabin Reaction) SM->Stage1 Base, Heat Intermediate 2-Methylindolizine Stage1->Intermediate Workup & Purification Stage2 Stage 2: C1-Methoxylation (Directed Lithiation) Intermediate->Stage2 1. n-BuLi, THF, -78°C 2. Electrophilic O-source 3. MeI Product 1-Methoxy-2-methylindolizine (Final Product) Stage2->Product Quench & Purification

Caption: Proposed two-stage synthetic workflow.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues you may encounter.

Stage 1: Synthesis of 2-Methylindolizine

Question 1: My Tschitschibabin cyclization reaction is resulting in a low yield (<40%) and a significant amount of dark, tarry byproduct. What's going wrong?

Answer: This is a classic issue when scaling up condensation reactions, which are often sensitive to temperature and concentration. The causality is typically twofold:

  • Thermal Control: The Tschitschibabin reaction can be exothermic. On a small scale, heat dissipates quickly. On a larger scale, the lower surface-area-to-volume ratio can lead to localized "hot spots." These hot spots accelerate side reactions, such as polymerization of the starting materials or product, leading to tar formation. The risk of thermal runaway, an uncontrollable self-heating state, is a significant safety concern in these situations.[7][8]

  • Base and Reagent Stoichiometry: The base used to promote the cyclization is critical. If the base is too strong or if addition is too fast, it can catalyze undesired aldol-type side reactions with the bromoacetone before it can react with the pyridine ring.

Troubleshooting Steps:

  • Improve Heat Transfer: Switch to a jacketed reactor with controlled fluid circulation. Ensure vigorous, efficient stirring to maintain a homogenous temperature throughout the reaction mass.

  • Control Reagent Addition: Instead of adding the base or bromoacetone all at once, use a syringe pump or addition funnel for slow, controlled addition. This keeps the instantaneous concentration of the reactive species low, favoring the desired reaction pathway. Monitor the internal temperature during the addition; a sharp, uncontrolled rise indicates the addition rate is too high.

  • Optimize the Base: Consider using a milder, non-nucleophilic base like potassium carbonate or DBU instead of stronger bases like hydroxides, if the reaction allows.

  • Solvent Choice: Ensure the solvent has an appropriate boiling point to help manage the reaction temperature. A solvent that can reflux gently can act as a heat sink.

Question 2: I'm struggling with the purification of the 2-methylindolizine intermediate. It seems to degrade on my silica gel column. What are the best practices for purification at scale?

Answer: Indolizines are electron-rich heterocyclic compounds and can be sensitive to the acidic nature of standard silica gel, leading to decomposition. This problem is often exacerbated at scale due to longer residence times on the column.

Alternative Purification Strategies:

  • Chromatography on Alumina: Switch to neutral or basic alumina for column chromatography. This avoids the acidic environment that causes degradation.

  • Vacuum Distillation: If the 2-methylindolizine is thermally stable enough, vacuum distillation is an excellent, scalable purification method that avoids chromatography altogether.

  • Crystallization/Recrystallization: This is the most preferred method for large-scale purification. Experiment with a solvent/anti-solvent system (e.g., dissolving the crude product in a minimal amount of a good solvent like ethyl acetate or dichloromethane and then slowly adding a poor solvent like hexanes or heptane) to induce crystallization.

  • Acid/Base Wash: During workup, an acid wash (e.g., with dilute HCl) can protonate the basic indolizine, pulling it into the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃) and the product re-extracted with an organic solvent. This is a highly effective and scalable initial purification step.

Stage 2: Regioselective C1-Methoxylation

Question 3: My directed lithiation of 2-methylindolizine is not selective, giving me a mixture of C1 and C3-substituted products. How can I improve C1 selectivity?

Answer: The regioselectivity of electrophilic substitution on the indolizine ring is a known challenge, with C3 often being the most reactive site.[9] However, directed ortho-metalation (DoM) principles can be applied here. The nitrogen atom's lone pair can direct the lithiation to the adjacent C1 position, but this can be kinetically or thermodynamically controlled.

Strategies to Enhance C1 Selectivity:

  • Lower the Temperature: Lithiation reactions are highly temperature-sensitive. Ensure the reaction is maintained at -78°C (dry ice/acetone bath) during the addition of n-butyllithium (n-BuLi). Allowing the temperature to rise can lead to scrambling and loss of selectivity.

  • Use a Directing Group (if possible): While not applicable to this specific molecule without re-synthesis, in general, a removable directing group at the C8 position can sometimes force lithiation to the C1 position through chelation.

  • Bulky Bases: In some systems, using a bulkier lithium amide base like LDA (lithium diisopropylamide) instead of n-BuLi can favor the less sterically hindered position, which may or may not be C1 depending on the substrate. For 2-methylindolizine, n-BuLi is generally the reagent of choice for C1 deprotonation.

  • Inverse Addition: Add the indolizine solution slowly to the n-BuLi solution at -78°C. This ensures the n-BuLi is always in excess, which can sometimes prevent side reactions and improve selectivity.

Question 4: After successfully forming the C1-lithio species, my quenching step with an electrophilic oxygen source is giving low yields and product decomposition. What is the cause?

Answer: The C1-lithioindolizine is a powerful nucleophile and base. The choice of electrophile is critical. Highly reactive or acidic electrophiles can lead to complex side reactions or decomposition of the sensitive, electron-rich indolizine ring.

Optimizing the Quenching Step:

  • Choice of Electrophile: Instead of harsh reagents, use a well-behaved electrophilic oxygen source like MoOPH (Oxodiperoxymolybdenum(pyridine)(HMPA)) or a boronic ester followed by oxidation (e.g., reaction with triisopropyl borate, then oxidation with hydrogen peroxide). This two-step borylation/oxidation sequence is often milder and more reliable.

  • Methylation Step: The subsequent O-methylation of the C1-hydroxyindolizine should be performed under mild conditions. Using a strong base to deprotonate the hydroxyl group followed by a reactive methylating agent like methyl iodide or dimethyl sulfate is standard. Ensure the base is fully consumed or neutralized before workup to prevent side reactions. A phase-transfer catalyst can sometimes facilitate this methylation under milder conditions.

Scale-Up FAQs

Q: What are the primary safety hazards to consider when scaling up this synthesis?

A: The two main areas of concern are the use of organolithium reagents and the potential for thermal runaway.

  • Organolithium Reagents (n-BuLi): These are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[10][11] All equipment must be rigorously dried (oven or flame-dried under vacuum), and the entire process must be conducted under an inert atmosphere (nitrogen or argon).[12] Personnel must wear appropriate personal protective equipment (PPE), including flame-resistant lab coats and safety glasses.[11] A plan for quenching excess reagent and handling spills must be in place before the reaction begins.[12]

  • Thermal Runaway: As discussed in Troubleshooting Question 1, exothermic reactions like the Tschitschibabin cyclization must be carefully controlled.[13] A formal process safety review should be conducted to understand the thermal hazards, including measuring the heat of reaction (e.g., by reaction calorimetry) and defining the parameters for safe operation (e.g., maximum addition rates, cooling capacity requirements).

Troubleshooting_Yield Start Low Yield in Stage 1 (Cyclization) Check_Temp Was Internal Temperature Monitored & Controlled? Start->Check_Temp Check_Addition Was Reagent Addition Rate Controlled? Check_Temp->Check_Addition Yes Sol_Temp Implement Jacketed Reactor & Improve Stirring Check_Temp->Sol_Temp No Check_Atmosphere Was Reaction Under Inert Atmosphere? Check_Addition->Check_Atmosphere Yes Sol_Addition Use Addition Funnel/ Pump for Slow Addition Check_Addition->Sol_Addition No Sol_Atmosphere Ensure Dry Glassware & Positive N2 Pressure Check_Atmosphere->Sol_Atmosphere No End Re-run with Process Controls Check_Atmosphere->End Yes Sol_Temp->End Sol_Addition->End Sol_Atmosphere->End

Caption: Decision workflow for troubleshooting low yield.

Q: How should I adapt my purification strategy when moving from grams to kilograms?

A: Column chromatography, a staple in research labs, is generally not economically viable or practical for multi-kilogram scale purification.[3] The focus must shift to crystallization.

ParameterLab-Scale (Grams)Pilot-Scale (Kilograms)Rationale for Change
Primary Purification Silica Gel ChromatographyCrystallization / RecrystallizationScalability, cost, solvent waste, and product stability issues with chromatography at scale.[14]
Impurity Removal ChromatographyAcid/Base Workup, DistillationMore efficient and cost-effective for removing bulk impurities.
Solvent Handling Rotary EvaporatorJacketed Reactor with VacuumSafe and efficient removal of large volumes of solvent.
Product Isolation Buchner Funnel FiltrationCentrifuge or Filter DryerEfficiently separates large solid masses from mother liquor and allows for washing and drying in a closed system.

Exemplary Protocol: Lab-Scale Synthesis

This protocol is for illustrative purposes. All steps involving pyrophoric reagents require specialized training and equipment.

Stage 1: Synthesis of 2-Methylindolizine
  • Setup: A 3-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The system is flame-dried under vacuum and cooled under a positive pressure of nitrogen.

  • Charge Reagents: Charge the flask with 2-picoline (1.0 eq) and anhydrous toluene.

  • Reaction: Add potassium carbonate (2.0 eq). Heat the mixture to 80°C. Slowly add a solution of bromoacetone (1.1 eq) in toluene via an addition funnel over 2 hours, maintaining the internal temperature below 90°C.

  • Completion: After the addition is complete, heat the reaction to reflux (approx. 110°C) and monitor by TLC or LCMS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts. Wash the organic solution with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo. Purify the crude oil by vacuum distillation to yield 2-methylindolizine as a low-melting solid.

Stage 2: C1-Methoxylation of 2-Methylindolizine
  • Setup: A flame-dried, 3-neck flask is equipped with a stirrer, thermometer, and nitrogen inlet.

  • Lithiation: Dissolve 2-methylindolizine (1.0 eq) in anhydrous THF and cool the solution to -78°C. Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise, keeping the temperature below -70°C. Stir for 1 hour at -78°C.

  • Hydroxylation (via Borylation): Add triisopropyl borate (1.2 eq) dropwise at -78°C. Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the mixture to 0°C and slowly add a solution of 30% hydrogen peroxide (3.0 eq) and NaOH (3.0 eq) in water, ensuring the temperature does not exceed 10°C. Stir for 1 hour.

  • Workup: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over sodium sulfate.

  • Methylation: Concentrate the crude 1-hydroxy-2-methylindolizine. Redissolve in acetone, add potassium carbonate (3.0 eq) and dimethyl sulfate (1.5 eq). Heat to reflux for 3 hours.

  • Final Purification: Cool, filter, and concentrate the reaction mixture. Purify the crude product by crystallization from an ethanol/water mixture to yield 1-Methoxy-2-methylindolizine.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved January 21, 2026, from [Link]

  • Tominaga, Y. (2007). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry, 5(8), 1253-1255. Retrieved January 21, 2026, from [Link]

  • Holliday, G. L., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(15), 8565-8598. Retrieved January 21, 2026, from [Link]

  • Liu, J. L., et al. (2015). Copper-Catalyzed Oxidative Coupling-Annulation: One-Pot Synthesis of Indolizines from 2-Alkylazaarenes with Alkenes. Synlett, 26(15), 2024-2028. Retrieved January 21, 2026, from [Link]

  • Katritzky, A. R., et al. (2010). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Request PDF. Retrieved January 21, 2026, from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved January 21, 2026, from [Link]

  • Li, G., et al. (2021). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 6(50), 34745–34755. Retrieved January 21, 2026, from [Link]

  • Gardiner, J. M., et al. (1995). Synthesis of 1-Alkoxy-2-alkyl-benzimidazoles from 2-Nitroanilines via Tandem N-Alkylation-Cyclization-O-Alkylation. Tetrahedron. Retrieved January 21, 2026, from [Link]

  • O'Connell, M., et al. (2023). Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. Journal of Power Sources, 572, 233075. Retrieved January 21, 2026, from [Link]

  • Sadowski, B., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7176-7193. Retrieved January 21, 2026, from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2011). Cobalt-Catalyzed C-2 Functionalization of N-Methylindole-1-carboxamide via Regioselective Hydroindolation of 1,6-Diyne. Request PDF. Retrieved January 21, 2026, from [Link]

  • Li, Y., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 273, 116520. Retrieved January 21, 2026, from [Link]

  • Kim, J. H., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1461. Retrieved January 21, 2026, from [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54644. Retrieved January 21, 2026, from [Link]

  • Wang, F., et al. (2014). Copper(II)-catalyzed indolizines formation followed by dehydrogenative functionalization cascade to synthesize 1-bromoindolizines. The Journal of Organic Chemistry, 79(20), 9556-9566. Retrieved January 21, 2026, from [Link]

  • Li, G., et al. (2021). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. PubMed Central. Retrieved January 21, 2026, from [Link]

  • UL Research Institutes. (2021). What Causes Thermal Runaway?. Retrieved January 21, 2026, from [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction. Retrieved January 21, 2026, from [Link]

  • Sahoo, S. R., et al. (2019). Copper(I)-Catalyzed Synthesis of Functionalized Indolizinones from Substituted Pyridine Homologated Ynones. The Journal of Organic Chemistry, 85(2), 902–911. Retrieved January 21, 2026, from [Link]

  • Al-Said, N. H. (2004). Synthesis of 3-Alkoxy-5,6-dihydro-4H-1,2,5-oxadiazines from Alkyl α-Aminohydroximates. Molecules, 9(1), 1-6. Retrieved January 21, 2026, from [Link]

  • UL Research Institutes. (2023). Thermal Runaway Risks. YouTube. Retrieved January 21, 2026, from [Link]

  • Sharma, V., & Kumar, V. (2013). Recent progress in synthesis and bioactivity studies of indolizines. RSC Advances, 3(45), 22699-22720. Retrieved January 21, 2026, from [Link]

  • Visser, P., & Feringa, B. L. (2023). Safe handling of organolithium compounds in the laboratory. Request PDF. Retrieved January 21, 2026, from [Link]

  • Egbemavo, N., et al. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal of Advanced Research in Chemical Science, 7(11), 1-13. Retrieved January 21, 2026, from [Link]

  • Griffin, R. J., et al. (2015). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters, 56(23), 3425-3428. Retrieved January 21, 2026, from [Link]

  • Wang, H., et al. (2019). Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems. Sandia National Laboratories. Retrieved January 21, 2026, from [Link]

  • Sharma, A., et al. (2021). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Synthetic Communications, 51(12), 1795-1811. Retrieved January 21, 2026, from [Link]

  • Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6886–6895. Retrieved January 21, 2026, from [Link]

  • Snyder, J. K., et al. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. The Journal of Organic Chemistry, 86(17), 11726–11736. Retrieved January 21, 2026, from [Link]

  • Singh, R., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. New Journal of Chemistry, 47(39), 18045-18066. Retrieved January 21, 2026, from [Link]

  • HeatSpring. (2022). The Science Behind Battery Fires: Thermal Runaway Explained. YouTube. Retrieved January 21, 2026, from [Link]

  • Schwindeman, J. A., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(10), 1184-1210. Retrieved January 21, 2026, from [Link]

  • Cernak, T., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(5), 1835-1844. Retrieved January 21, 2026, from [Link]

  • Reddy, T. S., et al. (2020). Transition metal-free functionalization of 2-oxindoles via sequential aldol and reductive aldol reactions using rongalite as a C1 reagent. Organic & Biomolecular Chemistry, 18(4), 654-658. Retrieved January 21, 2026, from [Link]

  • Klajn, J., et al. (2022). Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Journal of the American Chemical Society, 144(30), 13697–13708. Retrieved January 21, 2026, from [Link]

  • Li, Y., et al. (2020). Visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylene for the synthesis of quinoline and indole derivatives. Organic Chemistry Frontiers, 7(12), 1436-1441. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: 1-Methoxy-2-methylindolizine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurity Formation and Maximizing Yield

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Methoxy-2-methylindolizine. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate the common challenges associated with this synthesis, focusing specifically on identifying and mitigating the formation of critical impurities.

The synthesis of the indolizine scaffold is a cornerstone of medicinal chemistry, valued for its presence in a wide array of biologically active compounds.[1] However, seemingly straightforward syntheses like the Tschitschibabin reaction or 1,3-dipolar cycloadditions can be plagued by side reactions that complicate purification and reduce yields.[2][3] This guide provides a structured, causality-driven approach to troubleshooting these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis of substituted indolizines.

Q1: What is the most common and reliable method for synthesizing the 1-Methoxy-2-methylindolizine core structure?

The two most versatile and widely adopted methods are the Tschitschibabin (Chichibabin) Indolizine Synthesis and the 1,3-Dipolar Cycloaddition of pyridinium ylides.[4][5] Both pathways typically begin with the quaternization of a pyridine derivative. For 1-Methoxy-2-methylindolizine, the synthesis would likely start from 2-methylpyridine (α-picoline) and an appropriate bromoacetyl compound, followed by a base-induced cyclization. The key intermediate in both cases is the pyridinium N-ylide.[2][4]

Q2: My reaction mixture is turning dark brown or black, and the yield is low. What's happening?

Dark, tarry mixtures are often indicative of polymerization or degradation of starting materials or intermediates. This is a common issue when reaction temperatures are too high or reaction times are excessively long.[6] The pyridinium ylide intermediate can be unstable under harsh conditions, leading to uncontrolled side reactions. We recommend lowering the reaction temperature and monitoring the reaction closely by TLC to avoid prolonged heating after the product has formed.

Q3: How critical is the choice of base for the cyclization step?

The choice of base is arguably one of the most critical parameters for controlling purity. The base's function is to deprotonate the α-carbon on the pyridine substituent to form the reactive ylide intermediate.

  • Strong, Nucleophilic Bases (e.g., NaOMe, NaOEt): These can lead to side reactions, including cleavage of ester groups if present, and may not be ideal.

  • Strong, Non-Nucleophilic Bases (e.g., NaH, DBU): These are often excellent choices as they efficiently deprotonate without participating in competing nucleophilic attacks.

  • Weak Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are the preferred choice for many modern protocols. They are mild enough to prevent degradation of sensitive functional groups and often provide a cleaner reaction profile by minimizing the formation of dimeric and polymeric byproducts.[2]

Q4: I am observing a significant byproduct with approximately double the mass of my expected product. What is it?

This is likely a dimer , a well-known byproduct in reactions related to the Tschitschibabin synthesis.[7] Dimerization can occur when two pyridinium ylide intermediates react with each other instead of undergoing the desired intramolecular cyclization. This side reaction is often promoted by highly concentrated solutions or the use of overly strong bases like sodium amide.[7] Switching to a milder base and ensuring a controlled addition of reagents can mitigate this issue.

Q5: Can microwave-assisted synthesis be used for this reaction?

Yes, microwave irradiation is an excellent technique for indolizine synthesis. It often leads to dramatically reduced reaction times, enhanced yields, and higher product purity by minimizing the formation of thermal degradation byproducts.[8] The rapid and uniform heating provided by microwaves can favor the desired intramolecular cyclization over competing intermolecular side reactions.[8]

Part 2: Troubleshooting Guide: Common Impurities and Solutions

This section provides a detailed, problem-oriented approach to resolving specific experimental issues.

Problem 1: Incomplete Conversion and Presence of Unreacted Pyridinium Salt
  • Symptoms: TLC analysis shows a significant amount of the highly polar starting pyridinium salt remaining even after extended reaction times. The isolated yield of the indolizine product is low.

  • Probable Cause: The base used is not strong enough to efficiently generate the pyridinium ylide intermediate, or it is being consumed by acidic impurities (e.g., water) in the solvent or reagents. The pKa of the α-proton on the pyridinium salt dictates the required base strength.

  • Proposed Solutions:

    • Verify Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried. Moisture will quench strong bases and inhibit ylide formation.

    • Increase Base Strength: If using a weak base like NaHCO₃, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or 1,8-Diazabicycloundec-7-ene (DBU).

    • Optimize Temperature: Gently warming the reaction (e.g., to 40-60 °C) can often facilitate deprotonation and subsequent cyclization without promoting significant byproduct formation.

Problem 2: Formation of an Oxidized or Dehydrogenated Impurity
  • Symptoms: Mass spectrometry reveals a peak at [M-2]+ relative to the expected dihydroindolizine intermediate, indicating the final aromatic indolizine is formed, but also other unexpected oxidized species.

  • Probable Cause: The reaction mechanism involves a 1,5-dipolar cycloaddition to form a dihydroindolizine, which must then be aromatized.[2] This final step is often an oxidation. If the reaction is not sufficiently controlled or if an external oxidant isn't explicitly used, a mixture of the dihydro intermediate and the final aromatic product can result. Spontaneous air oxidation can also occur during workup.

  • Proposed Solutions:

    • Controlled Aromatization: After the cyclization is complete (as monitored by TLC), introduce a mild oxidant to drive the reaction to completion. Common choices include bubbling air through the solution or using an oxidant like TEMPO under transition-metal-free conditions.[9]

    • Inert Atmosphere During Workup: If the dihydroindolizine is the desired product, perform the workup and purification under an inert atmosphere (N₂ or Ar) to prevent uncontrolled air oxidation.

Problem 3: Difficulty in Purification and Co-eluting Impurities
  • Symptoms: The final product is difficult to purify via standard silica gel chromatography. Impurities have a very similar Rf value to the desired 1-Methoxy-2-methylindolizine.

  • Probable Cause: The impurities are structurally very similar to the product, such as positional isomers or byproducts from minor side reactions. Basic nitrogen heterocycles can also exhibit problematic peak tailing on silica gel.

  • Proposed Solutions:

    • Acid-Base Extraction: Exploit the basicity of the indolizine nitrogen. Dissolve the crude mixture in a nonpolar solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated indolizine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃) and re-extracted to recover the pure product.[10]

    • Alternative Chromatography: If silica gel fails, consider reverse-phase chromatography (C18 silica) with a mobile phase such as acetonitrile/water or methanol/water, often with a small amount of acid modifier like formic acid or TFA to improve peak shape.[10]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a powerful method for removing small amounts of closely related impurities.

Part 3: Methodologies & Data
Experimental Workflow: Tschitschibabin Synthesis

The general workflow for the synthesis of 1-Methoxy-2-methylindolizine via the Tschitschibabin pathway is outlined below.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Workup & Purification start 2-Methylpyridine + Methoxy-substituted α-bromo ketone step1 Reflux in Anhydrous Acetone start->step1 salt Isolate Pyridinium Salt step1->salt step2 Suspend Salt in Aprotic Solvent (e.g., Acetonitrile) salt->step2 step3 Add Mild Base (e.g., K₂CO₃) step2->step3 ylide Formation of Pyridinium Ylide (Intermediate) step3->ylide cyclo Intramolecular 1,5-Dipolar Cyclization ylide->cyclo arom Dehydrogenation / Oxidation cyclo->arom workup Aqueous Workup / Acid-Base Extraction arom->workup purify Column Chromatography / Recrystallization workup->purify product Pure 1-Methoxy-2-methylindolizine purify->product

Caption: General workflow for 1-Methoxy-2-methylindolizine synthesis.

Visualizing Impurity Formation

Understanding the competing reaction pathways is key to suppression. The primary desired pathway is intramolecular cyclization, while the main competing pathway is often intermolecular dimerization.

G cluster_main Desired Pathway cluster_side Side Reaction Ylide Pyridinium Ylide Intermediate Intra Intramolecular Cyclization Ylide->Intra Favored by: - Mild Base - Dilute Conditions Inter Intermolecular Reaction Ylide->Inter Favored by: - Strong Base - High Concentration Product 1-Methoxy-2-methylindolizine Intra->Product Dimer Dimer Byproduct Inter->Dimer

Caption: Competing pathways for the pyridinium ylide intermediate.

Data Summary Tables

Table 1: Influence of Base on Reaction Purity

Base Type Typical Conditions Expected Yield Common Impurities Observed
NaH Strong, Non-nucleophilic Anhydrous THF, 0 °C to RT Moderate-High Dimer, Polymer
K₂CO₃ Mild, Inorganic Acetonitrile, Reflux High Minimal, trace starting material
NaHCO₃ Weak, Inorganic Acetonitrile, Reflux Low-Moderate High levels of unreacted salt
DBU Strong, Non-nucleophilic CH₂Cl₂, RT High Trace dimer

| NaOMe | Strong, Nucleophilic | Methanol, RT | Variable | Potential ester cleavage, side products |

Table 2: Quick Reference Troubleshooting Guide

Problem Probable Cause(s) Recommended First Action
Low Yield Incomplete reaction; inefficient base. Switch to a stronger, non-nucleophilic base (e.g., K₂CO₃ or DBU).
Dark/Tarry Mixture Overheating; prolonged reaction time.[6] Reduce reaction temperature and monitor by TLC to determine endpoint.
Major Dimer Peak High concentration; overly strong base.[7] Use a milder base (K₂CO₃) and ensure slow addition of reagents.

| Purification Issues | Similar polarity of impurities; product tailing. | Attempt an acid-base extraction workup before chromatography.[10] |

References
  • Gulea, M., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from: [Link]

  • Manjunath, S. Y., et al. (2023). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Available at: [Link]

  • Gulea, M., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from: [Link]

  • González Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. Doctoral Thesis, Universidad de Alicante. Available at: [Link]

  • Chen, Z., et al. (2018). One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols. Organic Letters. Available at: [Link]

  • Tominaga, Y., et al. (1990). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ResearchGate. Available at: [Link]

  • Mondal, S., & Sharma, A. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • ResearchGate. (2014). How to isolate and purify indolizidine compounds?. Retrieved from: [Link]

  • Sadowski, B., & Gryko, D. T. (2017). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methoxy-2-methylindolizine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to facilitate a successful and optimized synthesis. My approach is grounded in established catalytic principles and extensive experience in heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most promising catalytic systems for the synthesis of 1-Methoxy-2-methylindolizine?

The selection of an appropriate catalyst is paramount for achieving high yield and purity in the synthesis of 1-Methoxy-2-methylindolizine. Several catalytic systems have demonstrated efficacy in the synthesis of substituted indolizines and can be adapted for this specific target.

  • Palladium-Catalyzed Cross-Coupling and Cyclization: Palladium catalysts are highly versatile for constructing the indolizine core. A plausible route involves a tandem reaction of a suitably substituted pyridine derivative with a propargyl component. For instance, a palladium-catalyzed reaction of a 2-halopyridine with a propargylic alcohol derivative can lead to the formation of the indolizine skeleton. The choice of ligand is critical in modulating the catalyst's activity and selectivity.[1][2][3][4]

  • Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for indolizine synthesis. Copper-catalyzed reactions often proceed under mild conditions and exhibit broad functional group tolerance.[5][6] A potential strategy involves the copper-catalyzed reaction of a pyridine ylide with an appropriate electrophile. The generation of the ylide in situ from a pyridinium salt is a common approach.

  • Gold-Catalyzed Cycloisomerization: Gold catalysts, particularly gold(I) and gold(III) complexes, are known to efficiently catalyze the cycloisomerization of enynes to form various heterocyclic systems, including indolizines.[7][8][9][10][11] A strategy employing a substituted 2-alkynylpyridine derivative could be effectively cyclized in the presence of a gold catalyst to yield the desired 1-Methoxy-2-methylindolizine.

  • Organocatalysis: For a metal-free approach, organocatalysis presents a powerful option.[12][13][14] Organocatalysts can promote the formation of the indolizine ring through cascade reactions, often with high stereoselectivity. A potential route could involve the reaction of a pyridine derivative with an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral amine or a Brønsted acid.

Q2: What is a recommended starting point for the synthesis of 1-Methoxy-2-methylindolizine?

A logical and well-precedented approach would be a palladium-catalyzed cross-coupling/cycloisomerization cascade. This strategy offers a high degree of convergence and modularity.

Proposed Starting Materials:

  • Pyridine component: A 2-bromo or 2-iodopyridine bearing the desired methoxy substituent on the pyridine ring.

  • Alkyne component: A propargylic alcohol derivative with a methyl group at the propargylic position.

Reaction Scheme: The reaction would likely proceed via the initial formation of an allenyl pyridine intermediate through the palladium-catalyzed coupling, followed by a subsequent cyclization to furnish the indolizine core.[3]

Q3: How do the electronic properties of the substituents affect the reaction?

The electronic nature of the substituents on both the pyridine and the coupling partner can significantly influence the reaction outcome.

  • Electron-donating groups (like the methoxy group) on the pyridine ring can enhance the nucleophilicity of the pyridine nitrogen, potentially facilitating the cyclization step.

  • Electron-withdrawing groups on the alkyne component can influence the rate of the coupling reaction and may require adjustment of the reaction conditions.

Troubleshooting Guide

Experimental work often encounters unforeseen challenges. This section provides a structured approach to troubleshooting common issues in the synthesis of 1-Methoxy-2-methylindolizine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity: The catalyst may be degraded due to improper handling or storage. For heterogeneous catalysts, improper activation can lead to low activity.- Ensure the catalyst is fresh and stored under an inert atmosphere. - For heterogeneous catalysts, verify the activation protocol. - Screen a panel of catalysts with different metal centers and ligands.[15]
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.- Perform a systematic optimization of the reaction temperature. - Screen a range of solvents with varying polarities. - Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time.[1]
Poor Quality of Reagents: Impurities in starting materials or solvents can inhibit the catalyst.- Use high-purity, anhydrous solvents and reagents. - Purify starting materials if necessary.
Formation of Significant Side Products Incorrect Ligand Choice: The steric and electronic properties of the ligand can influence selectivity.- Screen a variety of ligands to identify one that favors the desired product.[1]
Reaction Temperature Too High: Higher temperatures can sometimes promote side reactions.- Attempt the reaction at a lower temperature to potentially improve selectivity.
Presence of Oxygen: For air-sensitive catalysts like many palladium complexes, oxygen can lead to catalyst decomposition and side reactions.- Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).
Catalyst Deactivation Catalyst Poisoning: Impurities in the reagents or solvents (e.g., sulfur compounds) can irreversibly bind to and deactivate the catalyst.- Use highly purified reagents and solvents. - Consider passing solvents through a column of activated alumina before use.
Product Inhibition: The product itself may coordinate to the catalyst and inhibit its activity.- If possible, perform the reaction at a lower concentration. - Consider a continuous flow setup where the product is removed from the reaction mixture as it is formed.
Difficulty in Product Purification Formation of Closely Eluting Impurities: Side products with similar polarity to the desired product can make chromatographic separation challenging.- Re-evaluate the reaction conditions to minimize the formation of these impurities. - Explore different chromatographic conditions (e.g., different solvent systems, different stationary phases). - Consider recrystallization as an alternative or additional purification step.
Product Instability: The synthesized indolizine may be unstable under the purification conditions.- Use milder purification techniques. - Avoid prolonged exposure to strong acids or bases.

Experimental Protocols & Visualizations

Proposed Palladium-Catalyzed Synthesis of 1-Methoxy-2-methylindolizine

This protocol is a general guideline and should be optimized for the specific substrates and catalyst system used.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if required).

    • Add the substituted 2-halopyridine (1.0 equiv.).

    • Add the propargylic alcohol derivative (1.2 equiv.).

    • Add a suitable base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the anhydrous solvent (e.g., toluene or DMF).

  • Reaction Execution:

    • Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions 2-halo-x-methoxypyridine 2-halo-x-methoxypyridine Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Ligand (e.g., PPh3) 2-halo-x-methoxypyridine->Catalyst Reacts with but-3-yn-2-ol but-3-yn-2-ol but-3-yn-2-ol->Catalyst Reacts with Product 1-Methoxy-2-methylindolizine Catalyst->Product Forms Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst Heat Heat (Δ) Heat->Catalyst

Caption: Proposed palladium-catalyzed synthesis pathway for 1-Methoxy-2-methylindolizine.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_Catalyst Verify Catalyst Activity and Handling Problem->Check_Catalyst Yes Successful_Synthesis Successful Synthesis Problem->Successful_Synthesis No Optimize_Conditions Optimize Temperature, Solvent, and Time Check_Catalyst->Optimize_Conditions Check_Reagents Ensure Reagent Purity Optimize_Conditions->Check_Reagents Screen_Ligands Screen Different Ligands Check_Reagents->Screen_Ligands Screen_Ligands->Problem

Caption: A general workflow for troubleshooting the synthesis of 1-Methoxy-2-methylindolizine.

References

  • Sci-Hub. (2020).
  • Organic & Biomolecular Chemistry. (n.d.).
  • Benchchem. (n.d.).
  • PubMed Central. (n.d.).
  • Organic & Biomolecular Chemistry. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
  • PubMed Central. (n.d.).
  • Organic Chemistry Frontiers. (n.d.). Indolizine synthesis via copper-catalyzed cyclization of gem-difluoroalkenes and 2-(pyridin-2-yl)
  • eScholarship@McGill. (2022).
  • Organic & Biomolecular Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.
  • Semantic Scholar. (2024). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes.
  • Molecules. (2005).
  • Chemical Communications. (n.d.).
  • PubMed Central. (n.d.). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.
  • PubMed Central. (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9.
  • Molecules. (n.d.).
  • Sci-Hub. (2019). Copper(I)
  • ACS Publications. (n.d.). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles.
  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Publishing.
  • Carolina Digital Repository. (2019).
  • Beilstein Journal of Organic Chemistry. (n.d.). Gold(I)
  • Lirias. (n.d.). asian journal - of organic chemistry.
  • PubMed. (2009).
  • ResearchGate. (n.d.).
  • HETEROCYCLES. (2019). synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b.
  • (n.d.).
  • Beilstein Journals. (n.d.). Gold(I)
  • Organic Chemistry Frontiers. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • MDPI. (2021).
  • ResearchGate. (2010).
  • ResearchGate. (n.d.). Chemoinformatic Catalyst Selection Methods for the Optimization of Copper-Bis(oxazoline) Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst for 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Synthesis.
  • Beilstein Journal of Organic Chemistry. (2024). Copper-catalyzed yne-allylic substitutions: concept and recent developments.
  • ResearchGate. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry.
  • Orbital: The Electronic Journal of Chemistry. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione.
  • Google Patents. (n.d.). EP0330625A2 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
  • ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.

Sources

Technical Support Center: Characterization of 1-Methoxy-2-methylindolizine and Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The indolizine scaffold is a fascinating and privileged structure in medicinal chemistry, yet specific, publicly available characterization data for niche derivatives like 1-methoxy-2-methylindolizine can be sparse. This guide is structured to address that gap. While we will use 1-methoxy-2-methylindolizine as our primary model, the principles, troubleshooting steps, and protocols provided are broadly applicable to the entire class of methoxy- and methyl-substituted indolizines. The spectral data presented are predicted values grounded in the fundamental principles of NMR and mass spectrometry, and justified by published data on related, more complex indolizine structures. Our goal is to equip you with the expert framework needed to successfully characterize your target compound, interpret unexpected results, and troubleshoot common issues encountered in the laboratory.

Section 1: Synthesis and Purification Troubleshooting

The journey to characterization begins with a pure compound. The most common route to indolizine synthesis is the Tschitschibabin (or Chichibabin) reaction, which involves the cyclization of a pyridinium salt.[1] Impurities from this synthesis are the most frequent cause of characterization issues.

Frequently Asked Questions (FAQs): Synthesis & Purification

Q1: My final product after synthesis is a dark, oily residue, not the expected solid. What went wrong?

A1: This is a common issue, often pointing to incomplete reaction or the presence of polymeric byproducts.

  • Causality: The Tschitschibabin reaction can be sensitive to reaction conditions.[2][3] Overheating can lead to polymerization of starting materials, especially reactive α-halo ketones. An incorrect base-to-salt ratio can result in a mixture of starting materials and product.

  • Troubleshooting Steps:

    • Confirm Pyridinium Salt Formation: Before cyclization, ensure the initial quaternization of the pyridine derivative is complete. The salt should precipitate from a non-polar solvent like acetone or ether. If it remains oily, triturate with fresh solvent to induce crystallization.

    • Optimize Base Addition: Add the base (commonly NaHCO₃ or K₂CO₃) portion-wise at a controlled temperature. A strong, sudden exotherm can promote side reactions.

    • Purification Strategy: Do not proceed to characterization with the crude oil. A robust column chromatography protocol is essential.

Q2: My column chromatography isn't giving me a pure fraction. I see multiple spots close together on the TLC.

A2: This suggests the presence of closely related impurities, such as isomers or partially reacted intermediates.

  • Causality: Indolizines are electron-rich heterocycles, but the electron density varies across the ring.[4] This can sometimes lead to side-products. The polarity of simple, substituted indolizines is often very similar to that of unreacted pyridine precursors.

  • Troubleshooting Protocol: Column Chromatography Optimization

    • Solvent System: Start with a non-polar eluent system, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane, and gradually increase the polarity. A shallow gradient is key. For indolizines, a typical starting point is 95:5 Hexane:EtOAc.

    • Stationary Phase: Standard silica gel (60-120 mesh) is usually sufficient. If co-elution persists, consider using a different stationary phase like alumina (basic or neutral), which can interact differently with the basic nitrogen of the indolizine and impurities.[5]

    • Acid/Base Wash: Before chromatography, an acid-base extraction can be highly effective. Dissolve the crude product in a solvent like DCM or Ether. Wash with dilute HCl (1M) to pull the basic indolizine and any unreacted pyridine into the aqueous layer. Basify the aqueous layer with NaOH and extract your product back into the organic layer. This removes many non-basic impurities.

Section 2: NMR Spectroscopy Characterization & Troubleshooting

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of your indolizine derivative. A clean spectrum is contingent on a pure sample.

Predicted NMR Data for 1-Methoxy-2-methylindolizine

The following data are predicted based on the analysis of related indolizine and indole structures and fundamental NMR principles.[6][7] The indolizine core consists of an electron-rich five-membered ring and an electron-deficient six-membered ring, which dictates the chemical shifts.

Table 1: Predicted ¹H NMR Data for 1-Methoxy-2-methylindolizine (in CDCl₃)

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-8 7.8 - 8.1 d ~7.0 Most deshielded proton on the 6-membered ring due to proximity to the bridgehead nitrogen.
H-5 7.4 - 7.6 d ~9.0 Located on the electron-deficient pyridine ring.
H-3 7.0 - 7.2 s - Proton on the electron-rich pyrrole ring.
H-7 6.6 - 6.8 t ~7.0 Shielded proton on the 6-membered ring.
H-6 6.4 - 6.6 t ~7.0 Shielded proton on the 6-membered ring.
-OCH₃ 3.8 - 4.0 s - Typical chemical shift for a methoxy group on an aromatic ring.

| -CH₃ | 2.3 - 2.5 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |

Table 2: Predicted ¹³C NMR Data for 1-Methoxy-2-methylindolizine (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C-1 145 - 150 Attached to electronegative oxygen, significantly deshielded.
C-8a (Bridgehead) 130 - 135 Quaternary carbon adjacent to nitrogen.
C-5 120 - 125 Carbon on the electron-deficient ring.
C-7 115 - 120 Carbon on the electron-deficient ring.
C-3 110 - 115 Carbon on the electron-rich ring.
C-2 108 - 112 Quaternary carbon on the electron-rich ring.
C-8 105 - 110 Carbon on the electron-deficient ring.
C-6 100 - 105 Carbon on the electron-deficient ring.
-OCH₃ 55 - 60 Typical shift for a methoxy carbon.

| -CH₃ | 12 - 16 | Typical shift for an aromatic methyl carbon. |

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A High-Purity Sample (~10 mg) B Deuterated Solvent (e.g., CDCl₃, 0.6 mL) A->B C Vortex to Dissolve B->C D Transfer to NMR Tube C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum E->F G Acquire 2D Spectra (COSY, HSQC) if needed F->G H Fourier Transform & Phasing G->H I Integrate ¹H Signals H->I J Assign Peaks I->J K Compare to Predicted Data J->K

Sources

Validation & Comparative

A Comparative Guide to 1-Methoxy-2-methylindolizine and Other Indolizine Derivatives for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indolizine Scaffold – A Privileged Isomer in Medicinal Chemistry

In the landscape of heterocyclic compounds, the indolizine nucleus (pyrrolo[1,2-a]pyridine) stands out as a "privileged scaffold" of significant interest to researchers in drug discovery and development.[1][2] As a structural isomer of the well-known indole moiety, indolizine possesses a unique bridged nitrogen atom and a 10-π electron system that imparts distinct chemical and biological properties.[2][3] Its derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[3][4]

This guide provides an in-depth comparison of 1-methoxy-2-methylindolizine against other functionalized indolizine derivatives. While direct, extensive experimental data on 1-methoxy-2-methylindolizine itself is not abundant in current literature, this document will synthesize available data on analogous structures to elucidate the critical roles of the methoxy and methyl substituents. We will explore comparative synthetic strategies, biological performance supported by experimental data, and the underlying structure-activity relationships (SAR) that guide the design of next-generation therapeutics.

The Architectural Foundation: Synthesizing the Indolizine Core

The therapeutic potential of any indolizine derivative is fundamentally linked to the accessibility and versatility of its synthesis. Several robust methods have been established for constructing the bicyclic indolizine framework, with the choice of route often depending on the desired substitution pattern and functional group tolerance.[5][6]

Key synthetic strategies include:

  • 1,3-Dipolar Cycloaddition: This is arguably the most prevalent and versatile method. It involves the reaction of a pyridinium ylide (the 1,3-dipole), generated in situ from a corresponding pyridinium salt, with an electron-deficient dipolarophile such as an alkyne or alkene.[7][8] This [3+2] cycloaddition, often referred to as the Huisgen cycloaddition, efficiently constructs the indolizine skeleton with a high degree of atom economy.[8]

  • Tschitschibabin Reaction: This classic method relies on the base-catalyzed intramolecular cyclization of N-substituted pyridinium salts, typically bearing a methylene group activated by an adjacent carbonyl or cyano group.[5]

  • Transition-Metal-Catalyzed Reactions: Modern organic synthesis has introduced domino and C-H functionalization reactions that provide novel pathways to highly substituted indolizines under mild conditions, often with excellent regioselectivity.[9]

Below is a generalized workflow for the widely used 1,3-dipolar cycloaddition approach.

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization pyridinium Pyridinium Salt (e.g., 2-methylpyridine derivative) base Base (e.g., Triethylamine, K2CO3) pyridinium->base Deprotonation ylide Pyridinium Ylide (1,3-Dipole) base->ylide cycloaddition [3+2] Cycloaddition (Huisgen Reaction) ylide->cycloaddition dipolarophile Dipolarophile (e.g., Ethyl Propiolate) dipolarophile->cycloaddition intermediate Cycloadduct Intermediate cycloaddition->intermediate aromatization Oxidative Aromatization intermediate->aromatization product Functionalized Indolizine aromatization->product

Caption: Generalized workflow for indolizine synthesis via 1,3-dipolar cycloaddition.

Comparative Biological Activity: A Tale of Functional Groups

The functional groups adorning the indolizine scaffold dictate its biological destiny. Substituents at different positions can drastically alter potency, selectivity, and mechanism of action. Here, we compare derivatives based on their primary therapeutic applications.

Anticancer Activity

Indolizine derivatives have emerged as a potent class of anticancer agents, with many acting as microtubule destabilizers that disrupt cell division.[1][10]

  • Mechanism of Action: A significant number of anticancer indolizines function by binding to the colchicine-binding site of tubulin, thereby inhibiting tubulin polymerization and inducing cell cycle arrest in the G2/M phase.[7][10] This mechanism is a clinically validated strategy for cancer chemotherapy.

  • Influence of Substituents:

    • Position 1: An ester group at the C1 position has been shown to consistently enhance cytotoxic potential compared to acid or amide analogues.[8]

    • Position 6 & 7: Methoxy (-OCH₃) groups at these positions have been linked to potent anticancer activity. For instance, a 7-methoxy substituent exhibited anticancer potency against prostate cancer cells.[7][8] Similarly, the presence of a methoxy group at the 6-position can be beneficial for antiproliferative activity.[10]

    • Other Substitutions: A 1-cyanoindolizine derivative showed selective and potent growth inhibitory activity against the SNB-75 CNS cancer cell line.[11]

Table 1: Comparative Anticancer Activity of Indolizine Derivatives

Compound/Derivative ClassTarget/MechanismCancer Cell Line(s)Reported Potency (IC₅₀)Reference
Compounds 8e, 8h Tubulin Polymerization InhibitorOral (CAL-27), Breast (BT-20), Gastric (HGC-27)47–117 nM[10]
1-Cyanoindolizine (10b) Antitumor Growth InhibitionCNS Cancer (SNB-75)Good selective activity[11]
Farnesyltransferase Inhibitor (9d) Farnesyltransferase InhibitionNCI 60 Panel1.07 µM[11]
7-Methoxy Derivative (Type D) AntiproliferativeProstate Cancer (22Rv1)Not specified[7][8]
C1-Ester Derivatives CytotoxicityMultipleEnhanced potency vs. amides[8]
Anti-inflammatory Activity

A major challenge with traditional non-steroidal anti-inflammatory drugs (NSAIDs) is their non-selective inhibition of both COX-1 and COX-2 enzymes, leading to gastrointestinal side effects.[12] Indolizine derivatives offer a promising alternative by enabling the design of selective COX-2 inhibitors.[12][13]

  • Selective COX-2 Inhibition: Several studies have identified novel indolizine derivatives that show a higher affinity for the COX-2 enzyme over COX-1.[12][14] This selectivity is key to developing safer anti-inflammatory agents.

  • Mechanism Beyond COX: The anti-inflammatory effects are not limited to COX inhibition. Certain derivatives have been shown to significantly reduce the levels of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO).[12][14]

  • Influence of Substituents:

    • 7-Methoxy Derivatives: A series of ethyl 7-methoxy-3-(benzoyl)indolizine-1-carboxylates were designed and synthesized as COX-2 inhibitors. Compound 2a from this series emerged as a promising inhibitor with an IC₅₀ of 6.56 µM, comparable to the non-selective standard indomethacin (6.8 µM).[13]

    • 7-Trifluoromethyl Derivatives: Indolizines with a trifluoromethyl (-CF₃) group at the C7 position have also demonstrated significant anti-inflammatory activity by reducing levels of COX-2, TNF-α, and IL-6.[14]

Table 2: Comparative Anti-inflammatory Activity of Indolizine Derivatives

Compound/Derivative ClassPrimary Target(s)Key In Vitro FindingReference
Ethyl 7-methoxyindolizine (2a) COX-2IC₅₀ = 6.56 µM[13]
7-(CF₃)-indolizine (4d) COX-2Significant reduction vs. indomethacin[14]
Novel Indolizines (10A, 5A) COX-2Significant reduction vs. indomethacin[12]
Novel Indolizines (7A, 10B, 1A) TNF-αSignificant reduction vs. indomethacin[12]
Novel Indolizines (10B, 7B, 10A) IL-6Significant reduction vs. indomethacin[12]

Decoding the Role of Substituents: The Case for 1-Methoxy-2-methylindolizine

While direct comparative data for 1-methoxy-2-methylindolizine is limited, we can infer its potential properties by analyzing the contribution of its individual functional groups based on the broader indolizine and indole literature.[15]

  • The 1-Methoxy Group: The methoxy group is a strong electron-donating group. When attached to an aromatic system, it increases the electron density of the ring, which can enhance reactivity and modulate binding affinity to biological targets. In related heterocyclic systems, the position of the methoxy group is critical. For example, an 8-methoxy group on a pyrazino[1,2-a]indole scaffold was found to be essential for potent antiproliferative activity, with activity dropping dramatically when it was moved to the 6- or 7-position.[16] The placement at the C1 position of the electron-rich pyrrole ring in 1-methoxy-2-methylindolizine is likely to significantly influence its electronic properties and potential as a hydrogen bond acceptor in ligand-receptor interactions.

  • The 2-Methyl Group: The methyl group at the C2 position primarily influences the molecule's steric profile and lipophilicity. This can affect its ability to fit into a target's binding pocket and its capacity to cross cellular membranes. In many drug discovery campaigns, small alkyl groups like methyl are used to probe steric tolerance and optimize pharmacokinetic properties. For instance, 5-methylindolizine derivatives have been shown to possess antiproliferative properties.[7]

The unique combination in 1-methoxy-2-methylindolizine suggests a molecule with modulated electronics from the C1-methoxy group and a defined steric and lipophilic character from the C2-methyl group. This specific substitution pattern warrants direct synthesis and biological evaluation to determine if it offers a synergistic advantage in anticancer or anti-inflammatory applications.

Experimental Protocols: From Synthesis to Biological Validation

To ensure scientific integrity, described protocols must be robust and reproducible. Below are representative, self-validating workflows for the synthesis and evaluation of indolizine derivatives.

Protocol 1: Synthesis of a Functionalized Indolizine via 1,3-Dipolar Cycloaddition

This protocol is adapted from established methods for synthesizing substituted indolizines.[7][8]

Objective: To synthesize an ethyl 2-methylindolizine-1-carboxylate derivative.

Materials:

  • 2-Methylpyridine

  • Ethyl 2-bromoacetate

  • Ethyl propiolate

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Pyridinium Salt Formation: In a round-bottom flask, dissolve 2-methylpyridine (1.0 eq) in anhydrous toluene. Add ethyl 2-bromoacetate (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature, allowing the pyridinium salt to precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Causality: This step creates the precursor for the 1,3-dipole. The quaternization of the pyridine nitrogen is essential for the subsequent deprotonation.

  • In Situ Ylide Generation and Cycloaddition: Suspend the dried pyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq, the dipolarophile) in anhydrous acetonitrile. Add triethylamine (1.5 eq) dropwise to the suspension at 0°C. The base deprotonates the methylene group adjacent to the pyridinium nitrogen to generate the reactive ylide in situ.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The highly reactive ylide immediately undergoes a [3+2] cycloaddition with the electron-poor alkyne (ethyl propiolate). This is the key bond-forming step that constructs the five-membered ring of the indolizine core.

  • Aromatization and Workup: Upon completion, a spontaneous or mild oxidative aromatization often occurs. Concentrate the reaction mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the crude product and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure functionalized indolizine. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

    • Self-Validation: The purity and structural identity of the final compound are confirmed by spectroscopic methods, ensuring the success of the synthesis.

G start Start: 2-Methylpyridine + Ethyl 2-bromoacetate salt Form Pyridinium Salt (Reflux in Toluene) start->salt ylide Generate Ylide in situ (Add TEA, Acetonitrile) salt->ylide cyclo Cycloaddition (Add Ethyl Propiolate) ylide->cyclo workup Aqueous Workup & Extraction cyclo->workup purify Column Chromatography workup->purify end End: Pure Indolizine Derivative purify->end

Caption: Step-by-step workflow for the synthesis of a functionalized indolizine.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to evaluate the anti-inflammatory potential of synthesized compounds.[13]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the human COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., 1-methoxy-2-methylindolizine)

  • Reference standards (Celecoxib - selective; Indomethacin - non-selective)

  • Assay buffer (e.g., Tris-HCl)

  • EIA kit for prostaglandin E₂ (PGE₂) detection

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to test a range of concentrations.

  • Enzyme Incubation: In a 96-well plate, add the COX-2 enzyme to each well containing either the assay buffer (control), a reference standard, or the test compound at various concentrations. Incubate for 15 minutes at 37°C.

    • Causality: This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for an additional 10 minutes at 37°C.

  • Stop Reaction: Add a stopping solution (e.g., 1 M HCl) to terminate the reaction.

  • Quantify Product: Measure the amount of PGE₂ produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions. The signal will be inversely proportional to the amount of PGE₂ produced.

    • Self-Validation: The inclusion of positive (Celecoxib) and negative (vehicle control) controls validates the assay's performance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Outlook

The indolizine scaffold is a validated and highly versatile platform for the development of novel therapeutic agents, particularly in oncology and inflammation. While derivatives with substitutions at various positions have demonstrated significant promise, the specific compound 1-methoxy-2-methylindolizine remains an underexplored entity.

Based on a comprehensive analysis of related structures, the unique electronic and steric properties conferred by the C1-methoxy and C2-methyl groups present a compelling rationale for its investigation. The methoxy group may enhance binding affinity and modulate electronic properties, while the methyl group can optimize lipophilicity and steric interactions. Future research must prioritize the targeted synthesis of 1-methoxy-2-methylindolizine and its rigorous evaluation in anticancer and anti-inflammatory assays. Such studies are critical to unlock the full therapeutic potential of this promising derivative and to further enrich our understanding of the structure-activity relationships that govern the remarkable biological versatility of the indolizine family.

References

  • Exploring the anti-inflammatory properties of novel synthetic indolizine derivatives using in silico and in vitro analysis. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science. Available at: [Link]

  • Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. ResearchGate. Available at: [Link]

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. PubMed Central. Available at: [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PubMed Central. Available at: [Link]

  • Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. Available at: [Link]

  • Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. Journal of Pharmaceutical Research. Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Indolizine- a privileged biological scaffold. Der Pharma Chemica. Available at: [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. ResearchGate. Available at: [Link]

  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. PubMed. Available at: [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. ResearchGate. Available at: [Link]

  • Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. PubMed. Available at: [Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Thutong. Available at: [Link]

  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. ACS Publications. Available at: [Link]

  • 1-Methoxy-2-methylindolizine. PubChem. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses. Available at: [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. Available at: [Link]

  • Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. PubMed Central. Available at: [Link]

  • Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. PubMed Central. Available at: [Link]

  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. ResearchGate. Available at: [Link]

  • Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. Available at: [Link]

  • Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Asian Journal of Chemistry. Available at: [Link]

Sources

Comparative Analysis of 1-Methoxy-2-methylindolizine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indolizine scaffold, a fused bicyclic heteroaromatic system, is a recognized "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[1] This guide provides an in-depth comparative analysis of 1-methoxy-2-methylindolizine analogs, focusing on their structure-activity relationships (SAR), particularly in the context of anticancer and anti-inflammatory applications. We will delve into the experimental data that underpins these findings and provide detailed protocols for key assays, offering a robust framework for researchers in drug development.

The 1-Methoxy-2-methylindolizine Core: A Versatile Starting Point

The 1-methoxy and 2-methyl substituents on the indolizine core are not merely passive components; they significantly influence the electronic and steric properties of the molecule, providing crucial vectors for synthetic modification. These positions have been extensively manipulated to optimize pharmacological activity, leading to the development of a diverse library of analogs with a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Performance in Anticancer Applications: Targeting Tubulin Polymerization

A significant area of investigation for 1-methoxy-2-methylindolizine analogs has been in the development of novel anticancer agents.[1][3] Many of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process in cell division.[3][4][5][6][7][8]

Table 1: Comparative in vitro Anticancer Activity of 7-Substituted Indolizine Analogs

Compound IDR-Group at Position 7Target Cell LineIC50 (µM)
Analog 1 MethoxyProstate (22Rv1)Potent Activity Reported[3]
Analog 2 AcetylCervical (SiHa)Inhibitory Properties Observed[3]
Analog 3 Pyridinium-4-ylMultiple Cancer Cell LinesAntiproliferative Activity[3]

Expertise & Experience: The data, while not providing specific IC50 values from a single comparative study, highlights a crucial SAR insight: the nature of the substituent at the 7-position of the indolizine ring dramatically influences anticancer potency and selectivity.[3][9] For instance, a methoxy group has shown promise against prostate cancer, while an acetyl group confers activity against cervical cancer cells.[3][9] This underscores the importance of targeted modifications to optimize activity against specific cancer types.

Experimental Protocol: MTT Assay for Determining Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess cell viability and cytotoxicity.[10][11][12][13]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Expose the cells to a range of concentrations of the indolizine analogs for a specified period, typically 24-48 hours.[14][15]

  • MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours.[10][14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11][12][13]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[10]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[13][16]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[14][15]

Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow A Seed Cancer Cells B Treat with Indolizine Analogs A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: A stepwise workflow of the MTT assay for evaluating the cytotoxicity of indolizine analogs.

Anti-inflammatory Potential: Inhibition of Cyclooxygenase-2 (COX-2)

Select 1-methoxy-2-methylindolizine analogs have been designed as anti-inflammatory agents, with a focus on the selective inhibition of cyclooxygenase-2 (COX-2).[2][17] COX-2 is an enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs.[17][18]

Table 2: Comparative COX-2 Inhibitory Activity of 3-Benzoyl-7-methoxyindolizine Analogs

Compound IDR-Group on Benzoyl RingCOX-2 IC50 (µM)
Analog 4 4-Cyano5.84[17]
Indomethacin (Reference) -6.84[17]

Trustworthiness: The data clearly indicates that Analog 4, a 7-methoxyindolizine derivative, exhibits potent COX-2 inhibitory activity, even surpassing that of the established non-steroidal anti-inflammatory drug (NSAID), indomethacin.[17] This finding highlights the potential of the indolizine scaffold in developing safer and more effective anti-inflammatory agents.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.[19][20][21][22]

Methodology:

  • Enzyme and Inhibitor Pre-incubation: Incubate human recombinant COX-2 enzyme with the test indolizine analog or a reference inhibitor (e.g., celecoxib) in a reaction buffer for a specified time.[19][21]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.[19][21]

  • Reaction Termination: Stop the reaction after a defined period, often by adding hydrochloric acid.[19]

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified, typically using a fluorometric or mass spectrometry-based method.[19]

  • IC50 Determination: The IC50 value is determined by measuring the concentration of the analog required to inhibit COX-2 activity by 50%.[19]

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indolizine_Analog 1-Methoxy-2-methylindolizine Analog Indolizine_Analog->COX2 Inhibition

Caption: The inhibitory effect of 1-methoxy-2-methylindolizine analogs on the COX-2 pathway.

Authoritative Grounding and Self-Validating Systems

The protocols described are designed to be self-validating. In the MTT assay, the inclusion of untreated cells as a negative control and a known cytotoxic drug as a positive control is essential for data normalization and quality control.[15][23][24] Similarly, in the COX-2 inhibition assay, a reference inhibitor like celecoxib is used to validate the assay's performance.[20] This rigorous approach ensures the trustworthiness and reproducibility of the experimental findings.

Conclusion and Future Directions

The comparative analysis of 1-methoxy-2-methylindolizine analogs reveals a versatile and promising scaffold for the development of novel therapeutics. Strategic modifications, particularly at the 3 and 7-positions, can significantly enhance their potency and selectivity as both anticancer and anti-inflammatory agents. Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Protocol for Cell Viability Assays. BroadPharm. (2022-01-18).
  • Unlocking the Therapeutic Potential of Indolizine: A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Deriv
  • MTT assay protocol. Abcam.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01).
  • Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity. PubMed. (2020-08-26).
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC - PubMed Central. (2025-08-28).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. PubMed. (2018-09-15).
  • Structure activity relationship of indolizine containing aminomethoxybenzoyl derivative.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • Synthesis and biological evaluation of structurally diverse indole-based analogues as inhibitors of tubulin polymerization and synthesis of drug-linker constructs cleavable by enzymes present in the tumor microenvironment. BEARdocs.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. (2022-07-07).
  • Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. Benchchem.
  • Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activ
  • A comprehensive review on preliminary screening models for the evalu
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Med Chem. (2012-10).
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar.
  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
  • Synthesis, reactivity and biological properties of methoxy-activ
  • The proposed 7-methoxy indolizine analogues and commercially available...

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of 1-Methoxy-2-methylindolizine: A Comparative Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] 1-Methoxy-2-methylindolizine is a novel synthetic indolizine derivative. This guide provides a comprehensive, albeit prospective, framework for validating its biological activity, focusing on a hypothetical anti-cancer application. We present a structured approach for its preclinical evaluation, including detailed experimental protocols, a comparative analysis against an established therapeutic agent, and a discussion of the underlying scientific rationale. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules.

Introduction: The Therapeutic Potential of the Indolizine Scaffold

Indolizine, a fused bicyclic nitrogen system, has garnered significant attention in drug discovery due to its planar structure and ability to interact with various biological targets.[8] Numerous studies have demonstrated the potent biological activities of indolizine derivatives, ranging from anti-inflammatory and analgesic effects to significant antitumor properties.[2][6][9] The anticancer activity of these compounds is often attributed to mechanisms such as the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[8]

Given the promising therapeutic profile of the indolizine class, novel derivatives such as 1-Methoxy-2-methylindolizine warrant thorough investigation. This guide outlines a systematic approach to validate its biological activity, using a hypothetical anti-cancer profile as a case study.

Postulated Biological Activity and Mechanism of Action: A Kinase Inhibition Hypothesis

Based on the structure-activity relationships of known indolizine derivatives, we hypothesize that 1-Methoxy-2-methylindolizine may function as a kinase inhibitor. Specifically, we propose that it targets a key serine/threonine kinase, such as Akt (Protein Kinase B), which is a critical node in cell survival and proliferation pathways and is frequently dysregulated in cancer.

The proposed mechanism involves the binding of 1-Methoxy-2-methylindolizine to the ATP-binding pocket of Akt, thereby preventing its phosphorylation and activation. This, in turn, would inhibit downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis Promotes GSK3b->Proliferation Inhibits 1_Methoxy_2_methylindolizine 1-Methoxy-2-methylindolizine 1_Methoxy_2_methylindolizine->Akt Inhibits

Caption: Postulated mechanism of action for 1-Methoxy-2-methylindolizine via inhibition of the PI3K/Akt signaling pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-stage experimental approach is necessary. This section provides detailed protocols for the in vitro validation of 1-Methoxy-2-methylindolizine's biological activity, with a comparative analysis against a known Akt inhibitor, MK-2206 .

Experimental Workflow

The validation process will proceed through a logical sequence of experiments designed to first establish the cytotoxic potential of the compound and then to elucidate its specific mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Validation start Start: Compound Synthesis & Purification cytotoxicity Cell Viability Assay (MTT/CellTiter-Glo) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 target_engagement Target Engagement Assay (Western Blot) ic50->target_engagement If cytotoxic pathway_analysis Analyze Downstream Signaling target_engagement->pathway_analysis comparison Comparative Analysis vs. MK-2206 pathway_analysis->comparison conclusion Conclusion & Future Directions comparison->conclusion

Caption: A streamlined workflow for the in vitro validation of 1-Methoxy-2-methylindolizine.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 1-Methoxy-2-methylindolizine on a panel of cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen will establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • 1-Methoxy-2-methylindolizine (stock solution in DMSO)

  • MK-2206 (positive control)

  • DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1-Methoxy-2-methylindolizine and MK-2206 (e.g., 0.01, 0.1, 1, 10, 100 µM). Treat cells with the compounds and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Target Engagement Assay (Western Blot)

Objective: To confirm the inhibition of Akt phosphorylation by 1-Methoxy-2-methylindolizine.

Rationale: Western blotting allows for the detection of specific proteins in a sample. By probing for both total Akt and phosphorylated Akt (p-Akt), we can directly assess whether the compound inhibits the kinase activity of Akt in a cellular context.

Materials:

  • Cancer cell line showing high sensitivity to the compound.

  • 1-Methoxy-2-methylindolizine and MK-2206.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF membranes.

  • Primary antibodies (anti-Akt, anti-p-Akt [Ser473], anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with 1-Methoxy-2-methylindolizine and MK-2206 at their respective IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (GAPDH).

Comparative Analysis

A direct comparison with an established drug is crucial for contextualizing the potency and potential of a novel compound.

Parameter 1-Methoxy-2-methylindolizine (Hypothetical Data) MK-2206 (Reference Data) Rationale for Comparison
IC50 (MCF-7) 5 µM0.8 µMTo assess relative potency in a breast cancer cell line.
IC50 (A549) 8 µM1.2 µMTo evaluate activity in a lung cancer cell line.
IC50 (HCT116) 12 µM2.5 µMTo determine efficacy in a colon cancer model.
p-Akt Inhibition Dose-dependent reduction observed at 1-5 µMConfirmed inhibition at sub-micromolar concentrationsTo validate the proposed mechanism of action.
Selectivity To be determinedAllosteric inhibitor of all Akt isoformsTo understand the specificity of the compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological validation of 1-Methoxy-2-methylindolizine. The proposed experiments will ascertain its cytotoxic potential and investigate its hypothesized mechanism as an Akt inhibitor. Favorable results from these in vitro studies would warrant further investigation, including:

  • Kinase Profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity in animal models.

  • Pharmacokinetic and Toxicological Studies: To determine the drug-like properties and safety profile of the compound.

The systematic approach outlined herein will enable a robust evaluation of 1-Methoxy-2-methylindolizine and its potential as a novel therapeutic agent.

References

  • Bentham Science Publisher. (n.d.). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents.
  • MDPI. (n.d.). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations.
  • ResearchGate. (n.d.). Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis.
  • RSC Publishing. (n.d.). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization.
  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (2011).
  • Benchchem. (n.d.). The Evolving Landscape of Indolizine-Based Cancer Therapeutics: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • PubMed. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis.
  • PubMed. (n.d.). Inhibitory activities of indolizine derivatives: a patent review.
  • ResearchGate. (n.d.). Indolizine Analogues as Anti-inflammatory Drugs | Request PDF.
  • ResearchGate. (n.d.). Indolizine derivatives: Recent advances and potential pharmacological activities.
  • SciSpace. (n.d.). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications.
  • PubMed Central. (n.d.). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations.
  • Journal of Pharmaceutical Research. (n.d.). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs.
  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of 1-Methoxy-2-methylindolizine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for investigating the mechanism of action of 1-Methoxy-2-methylindolizine, a novel heterocyclic compound with therapeutic potential. Given the limited publicly available data on this specific molecule[1], this document serves as a detailed roadmap for researchers in drug discovery and pharmacology. We will explore plausible mechanisms based on the known biological activities of the broader indolizine class and the influence of methoxy substitutions on similar scaffolds. This guide will detail a series of experiments designed to identify its molecular targets and cellular pathways, comparing its profile to well-characterized alternative compounds.

The indolizine scaffold, a structural isomer of indole, is present in a variety of biologically active compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties[2][3]. The inclusion of a methoxy group can further modulate the pharmacological profile, as seen in various methoxy-activated indole and pyrazino[1,2-a]indole derivatives[4]. Based on this, we hypothesize that 1-Methoxy-2-methylindolizine may exert its effects through one or more of the following mechanisms:

  • Enzyme Inhibition: Many indolizine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and secretory phospholipase A2[5][6].

  • Modulation of Inflammatory Pathways: The anti-inflammatory activity of related compounds suggests potential interference with signaling cascades like NF-κB and STAT3[7].

  • Antiproliferative Effects: The anticancer activity of some indolizines points towards possible interactions with key cellular processes like tubulin polymerization or histone methylation[8][9][10].

To systematically investigate these possibilities, this guide proposes a phased experimental approach, comparing 1-Methoxy-2-methylindolizine against established compounds such as Indomethacin (a non-selective COX inhibitor) and a well-characterized indolizine derivative with a known anti-inflammatory or antiproliferative mechanism, if available.

Phase 1: Initial Screening and Target Class Identification

The initial phase focuses on broad-based screening to narrow down the potential target classes of 1-Methoxy-2-methylindolizine.

Experimental Workflow: Phase 1

G cluster_0 Initial Screening cluster_1 Data Analysis & Hypothesis Generation A 1-Methoxy-2-methylindolizine B Phenotypic Screening (e.g., Cell Viability, Cytokine Release) A->B C Broad-Spectrum Kinase Panel A->C D GPCR Panel A->D E Enzyme Inhibition Assays (COX-1/2, sPLA2) A->E F Identify 'Hits' from Screens B->F C->F D->F E->F G Prioritize Target Classes F->G H Select Comparison Compounds G->H

Caption: Initial screening workflow for 1-Methoxy-2-methylindolizine.

Detailed Protocols: Phase 1

1. Phenotypic Screening:

  • Objective: To observe the global cellular effects of the compound.

  • Method:

    • Culture relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, a panel of cancer cell lines like MCF-7 and A549 for oncology).

    • Treat cells with a dose-range of 1-Methoxy-2-methylindolizine (e.g., 0.1 µM to 100 µM).

    • Assess cell viability using an MTT or CellTiter-Glo assay after 24, 48, and 72 hours.

    • For inflammatory studies, stimulate RAW 264.7 cells with lipopolysaccharide (LPS) in the presence and absence of the compound. Measure the release of key cytokines like TNF-α and IL-6 using ELISA.

  • Rationale: This initial step provides a broad overview of the compound's biological activity and helps in selecting appropriate cell models for further studies.

2. Broad-Spectrum Kinase and GPCR Panels:

  • Objective: To identify potential interactions with major drug target families.

  • Method:

    • Submit 1-Methoxy-2-methylindolizine to a commercial service for screening against a panel of several hundred kinases and a representative panel of G-protein coupled receptors.

    • The compound is typically tested at a fixed concentration (e.g., 10 µM).

  • Rationale: Kinases and GPCRs are two of the largest families of drug targets. A broad screen can quickly identify or rule out interactions with these protein classes.

3. Targeted Enzyme Inhibition Assays:

  • Objective: To directly test the hypothesis that the compound inhibits enzymes known to be targeted by other indolizine derivatives.

  • Method:

    • Perform in vitro enzyme activity assays for COX-1, COX-2, and secretory phospholipase A2 (sPLA2).

    • Include Indomethacin as a positive control for COX inhibition.

    • Determine the IC50 values of 1-Methoxy-2-methylindolizine for each enzyme.

  • Rationale: This targeted approach is based on the known pharmacology of the indolizine scaffold and provides a direct comparison to a clinically relevant drug.

Phase 2: Target Validation and Pathway Analysis

Once a putative target or pathway is identified in Phase 1, the next step is to validate this finding and elucidate the downstream signaling effects.

Experimental Workflow: Phase 2

G cluster_0 Target Validation cluster_1 Pathway Analysis A Putative Target from Phase 1 B Cellular Thermal Shift Assay (CETSA) A->B C Surface Plasmon Resonance (SPR) A->C D Target Knockdown/Overexpression A->D E Western Blotting for Key Signaling Proteins D->E F Quantitative PCR for Gene Expression D->F G Immunofluorescence for Protein Localization D->G

Caption: Workflow for target validation and pathway analysis.

Detailed Protocols: Phase 2

1. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm direct binding of 1-Methoxy-2-methylindolizine to the putative target protein in a cellular context.

  • Method:

    • Treat intact cells with the compound or vehicle.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Rationale: Ligand binding stabilizes the target protein, leading to a shift in its melting temperature. This provides strong evidence of direct target engagement.

2. Western Blotting for Pathway Analysis:

  • Objective: To investigate the effect of the compound on the phosphorylation status and expression levels of key proteins in the identified signaling pathway.

  • Method:

    • Treat cells with 1-Methoxy-2-methylindolizine and the appropriate comparison compound for various time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies against total and phosphorylated forms of target proteins (e.g., p-NF-κB, p-STAT3, total NF-κB, total STAT3).

  • Rationale: This technique provides a semi-quantitative measure of changes in protein expression and activation, revealing the compound's impact on intracellular signaling.

Comparative Data Summary

The following tables illustrate how data from these experiments can be structured for a clear comparison between 1-Methoxy-2-methylindolizine and alternative compounds.

Table 1: Comparison of In Vitro Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)sPLA2 IC50 (µM)
1-Methoxy-2-methylindolizineExperimental DataExperimental DataExperimental Data
IndomethacinKnown ValueKnown ValueN/A
Alternative IndolizineExperimental DataExperimental DataExperimental Data

Table 2: Comparison of Cellular Anti-inflammatory Activity (RAW 264.7 cells)

CompoundIC50 for TNF-α Release (µM)IC50 for IL-6 Release (µM)
1-Methoxy-2-methylindolizineExperimental DataExperimental Data
IndomethacinExperimental DataExperimental Data
Alternative IndolizineExperimental DataExperimental Data

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the mechanism of action of 1-Methoxy-2-methylindolizine. By combining broad-based screening with targeted validation and pathway analysis, and by consistently comparing its activity profile to well-understood alternative compounds, researchers can build a comprehensive understanding of its pharmacological properties. The data generated will be crucial for guiding further preclinical development and for positioning this novel compound within the therapeutic landscape.

References

  • Al-Tel, T. H. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(11), 875-888. [Link][2][3]

  • Ohshima, E., Otake, K., Nishigaki, N., et al. (1996). Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. Journal of Medicinal Chemistry, 39(23), 4673-4684. [Link][5]

  • Nayak, S. K., Padmavathi, B., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3564. [Link][6][11]

  • PubChem. (n.d.). 1-Methoxy-2-methylindolizine. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Moody, C. J., & Roff, G. J. (2017). Synthesis, reactivity and biological properties of methoxy-activated indoles. In Topics in Heterocyclic Chemistry (Vol. 50, pp. 1-52). Springer. [Link]

  • Romagnoli, R., Baraldi, P. G., et al. (2014). Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 57(11), 4598-4608. [Link][4]

  • Romagnoli, R., Baraldi, P. G., et al. (2008). Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors. Journal of Medicinal Chemistry, 51(5), 1251-1255. [Link][8]

  • Kudalkar, S. N., et al. (2017). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 60(13), 5521-5544. [Link][9][10]

  • Khan, R. A., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 16409. [Link][7]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Methoxy-2-methylindolizine Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indolizine Scaffold

Indolizine, a fused bicyclic aromatic system containing a nitrogen atom, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] As structural isomers of indole, indolizine derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] The planar nature of the indolizine ring allows for effective interaction with biological targets through π-stacking and other non-covalent interactions, making it an attractive framework for drug design.[5]

The 1-methoxy-2-methylindolizine core represents a key pharmacophore with demonstrated potential for anticancer activity. The methoxy group at the 1-position and the methyl group at the 2-position are crucial for modulating the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins and overall cytotoxic profile. This guide will explore the impact of further structural modifications on this core scaffold.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 1-methoxy-2-methylindolizine analogs can be finely tuned by introducing various substituents at different positions of the indolizine nucleus. The following sections dissect the SAR based on available data for related indolizine derivatives, providing a predictive framework for the rational design of novel analogs.

The Critical Role of Substituents on the Pyridine Ring (Positions 5, 6, 7, and 8)

Modifications on the six-membered pyridine ring of the indolizine scaffold have a profound impact on anticancer potency.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., bromo) or cyano groups, on the pyridine ring has been shown to enhance cytotoxic activity. For instance, bromo-substituted indolizine derivatives have demonstrated significant growth-inhibitory activity across multiple cancer cell lines.[1] The position of the substituent is critical; for example, an 8-bromo substituent has been linked to significant EGFR kinase inhibitory activity.[5]

  • Aromatic and Heterocyclic Substituents: The incorporation of aryl or heteroaryl moieties at positions 5 or 7 can significantly influence activity. A pyridinium-4-yl substituent at position 7 has been shown to confer antiproliferative activity against several cancer cell lines.[6] These bulky groups can engage in additional binding interactions with the target protein, thereby enhancing potency.

Influence of Modifications on the Pyrrole Ring (Position 3)

The five-membered pyrrole ring, particularly at the 3-position, offers a versatile site for chemical modification.

  • Acyl and Benzoyl Groups: The introduction of acyl or substituted benzoyl groups at the 3-position is a common strategy to enhance anticancer activity. The nature of the substituent on the benzoyl ring is a key determinant of potency. For example, a 4-cyanobenzoyl group at this position has resulted in compounds with strong cytostatic and cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and glioblastoma.[1][3]

  • Cyclopropylcarbonyl Group: The incorporation of a cyclopropylcarbonyl group at the 3-position has been shown to yield potent antiproliferative agents against hepatocellular carcinoma (Hep-G2) cells, with some analogs exhibiting significant EGFR kinase inhibitory activity.[7]

The Impact of the 1-Methoxy and 2-Methyl Groups

While this guide focuses on analogs of 1-methoxy-2-methylindolizine, it is crucial to understand the contribution of these core substituents. The 1-methoxy group, being an electron-donating group, can influence the electron density of the aromatic system, potentially affecting target binding and metabolic stability. The 2-methyl group provides a steric handle that can be important for orienting the molecule within a binding pocket. The synergistic effect of these two groups likely contributes to the overall biological profile of this scaffold.

Comparative Analysis of Analog Activity

To provide a clear comparison, the following table summarizes the reported anticancer activities of various substituted indolizine analogs. While not all are direct analogs of 1-methoxy-2-methylindolizine, the data provides valuable insights into the general SAR trends for this class of compounds.

Compound ID Indolizine Core Substitutions Cancer Cell Line Activity (IC50/GI50) Reference
5c 6-bromo, 3-(4-cyanobenzoyl), 1-ethoxycarbonylHOP-62 (Non-Small Cell Lung)Cytotoxic (34% growth inhibition at 10 µM)[1]
7g 3-benzoyl, 1,7-diethoxycarbonylHOP-62 (Non-Small Cell Lung)Cytotoxic (15% growth inhibition at 10 µM)[1]
5j 3-cyclopropylcarbonyl, other substitutionsHep-G2 (Hepatocellular Carcinoma)IC50 = 0.20 µg/mL[7]
11a 3-(substituted benzoyl), 7-(pyridin-4-yl), 1-ethoxycarbonylVarious (NCI-60 panel)GI50 in the range of 10–100 nM[6]
cis-9 Fused lactone ring, thiolated at C1MDA-MB-231 (Breast Cancer)IC50 = 1.51 ± 0.20 μM[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of a representative 1-methoxy-2-methylindolizine analog and a standard in vitro anticancer assay.

Synthesis of a Representative Analog: 3-(4-Cyanobenzoyl)-1-methoxy-2-methylindolizine

The synthesis of indolizine derivatives is often achieved through a 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne.[1][3] The following protocol is a representative procedure adapted from the literature for the synthesis of the target scaffold.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products 2-methylpyridine 2-Methylpyridine step1 Step 1: Quaternization (Formation of Pyridinium Salt) 2-methylpyridine->step1 bromoacetonitrile Bromoacetonitrile bromoacetonitrile->step1 methyl_propiolate Methyl Propiolate step3 Step 3: 1,3-Dipolar Cycloaddition methyl_propiolate->step3 pyridinium_salt Pyridinium Salt step1->pyridinium_salt step2 Step 2: Ylide Formation (Base Treatment) pyridinium_ylide Pyridinium Ylide step2->pyridinium_ylide cycloadduct Dihydropyridine Intermediate step3->cycloadduct step4 Step 4: Aromatization indolizine_core 1-Methoxy-2-methylindolizine step4->indolizine_core step5 Step 5: Functionalization (e.g., Acylation at C3) final_product Target Analog step5->final_product pyridinium_salt->step2 pyridinium_ylide->step3 cycloadduct->step4 indolizine_core->step5

Caption: General synthetic workflow for substituted indolizines.

Materials:

  • 2-Methoxy-6-methylpyridine

  • 2-Bromo-1-(4-cyanophenyl)ethan-1-one

  • Methyl propiolate

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Quaternization: To a solution of 2-methoxy-6-methylpyridine (1.0 eq) in anhydrous DMF, add 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.1 eq). Stir the mixture at room temperature for 24 hours. The resulting pyridinium salt can be precipitated with diethyl ether and collected by filtration.

  • Ylide Formation and Cycloaddition: The crude pyridinium salt is dissolved in anhydrous DMF. To this solution, add methyl propiolate (1.2 eq) followed by the dropwise addition of triethylamine (2.0 eq) at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(4-cyanobenzoyl)-1-methoxy-2-methylindolizine.

Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the quaternization and cycloaddition steps. Triethylamine acts as a base to generate the pyridinium ylide in situ. The reaction is typically performed at room temperature to allow for a controlled cycloaddition and subsequent aromatization.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

DOT Diagram: MTT Assay Workflow

MTT_Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours to allow attachment cell_seeding->incubation1 compound_treatment Treat cells with various concentrations of the test compound incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance data_analysis Calculate cell viability and determine IC50 values read_absorbance->data_analysis

Caption: Step-by-step workflow of the MTT assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (1-methoxy-2-methylindolizine analog)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Future Directions and Conclusion

The 1-methoxy-2-methylindolizine scaffold presents a promising starting point for the development of novel anticancer agents. The available SAR data on related indolizine derivatives suggests that strategic modifications, particularly on the pyridine and pyrrole rings, can lead to significant enhancements in potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of 1-methoxy-2-methylindolizine analogs to establish a more detailed and specific SAR for this scaffold. This will enable the rational design of next-generation indolizine-based anticancer drugs with improved therapeutic profiles.

References

  • G. Mangalagiu, et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 26(17), 8368. [Link]

  • A. C. de Oliveira, et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Medicinal Chemistry, 14(8), 1545-1552. [Link]

  • G. Mangalagiu, et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PubMed, 40943285. [Link]

  • A. M. Alafeefy, et al. (2011). Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. European Journal of Medicinal Chemistry, 46(9), 4269-4274. [Link]

  • I. Mangalagiu, et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(9), 695-714. [Link]

  • S. K. Suthar, et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(21), 6582. [Link]

  • A. M. G. D'Souza, et al. (2020). Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1270. [Link]

  • S. L. Tan, et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 563. [Link]

  • A. M. K. El-Zahaby, et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules, 21(8), 1048. [Link]

  • K. M. Metwally, et al. (2013). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Medicinal Chemistry Research, 22(9), 4481-4491. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indolizine scaffold, a bicyclic aromatic heterocycle and an isomer of indole, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The precise characterization of these molecules is paramount for drug development and quality control, with spectroscopic techniques serving as the primary tool for structural elucidation.

This guide provides an in-depth comparative analysis of the spectroscopic data for 1-Methoxy-2-methylindolizine. To contextualize its unique spectral signature, we will compare it against its parent scaffold, Indolizine , a singly-substituted analogue, 2-methylindolizine , and a structurally related isomer, 5-Methoxy-2-methylindole . This comparison is designed to provide researchers, scientists, and drug development professionals with a practical framework for identifying and interpreting the spectral features of substituted indolizines, highlighting the subtle yet significant influence of substituent placement and core isomeric structure. We will delve into the causality behind observed spectral shifts, grounded in fundamental principles of nuclear magnetic resonance, infrared, UV-Visible, and mass spectrometry.

Molecular Structures for Comparison

The electronic and structural differences between these compounds are the foundation of their distinct spectroscopic properties. The introduction of methyl and methoxy groups, and the isomeric arrangement of the nitrogen atom, fundamentally alters the electron distribution and geometry of the heterocyclic systems.

Figure 1: Structures of the analyzed compounds.

Comparative Spectroscopic Analysis

The following sections dissect the spectroscopic data for each compound. While experimental data for 1-Methoxy-2-methylindolizine is not widely published, its expected spectral characteristics are inferred based on established substituent effects on the indolizine core.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. In aromatic systems like indolizine, the position of substituents dramatically influences the chemical shifts (δ) of the ring protons. The electron-donating methoxy group (-OCH₃) is expected to shield nearby protons (cause an upfield shift to lower ppm values) through its resonance effect, a stronger influence than the weaker electron-donating methyl group (-CH₃).

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)

Proton Position 1-Methoxy-2-methylindolizine (Predicted) 2-Methylindolizine 5-Methoxy-2-methylindole[5]
-CH₃ ~2.2-2.3 2.29 2.41
-OCH₃ ~3.8-3.9 - 3.82
H-1 - 6.99 -
H-3 ~6.3-6.4 6.20 6.13
H-5 ~7.4-7.5 7.37 -
H-6 ~6.5-6.6 6.43 6.74 (dd)
H-7 ~6.9-7.0 6.64 7.18 (d)
H-8 ~7.1-7.2 7.10 -

| NH | - | - | 7.74 (br s) |

Causality and Interpretation:

  • Substituent Effects in Indolizine: In 1-Methoxy-2-methylindolizine, the powerful electron-donating -OCH₃ group at C-1 is predicted to cause a significant upfield shift for adjacent protons, particularly H-8, compared to the parent indolizine. The methyl group at C-2 influences the chemical shift of H-3. The proton at C-3 in substituted indolizines often appears at a relatively low field due to its position adjacent to the nitrogen bridgehead and potential peri-effects from substituents at the 5-position.[6][7]

  • Indolizine vs. Indole: The most striking difference is the absence of an N-H proton signal in the indolizine spectra, a key differentiator from the indole scaffold, which typically shows a broad singlet for the N-H proton well downfield (>7.5 ppm).[5] Furthermore, the coupling patterns in the six-membered ring differ due to the placement of the nitrogen atom.

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing insight into the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of substituents.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)

Carbon Position 1-Methoxy-2-methylindolizine (Predicted) 2-Methylindolizine 5-Methoxy-2-methylindole[5]
-CH₃ ~12-14 13.5 13.6
-OCH₃ ~55-57 - 55.9
C-1 ~150-155 (ipso-C) 115.8 -
C-2 ~130-135 (ipso-C) 132.5 137.4
C-3 ~100-105 101.9 100.3
C-5 ~118-120 117.8 111.7
C-6 ~110-112 110.3 111.4
C-7 ~120-122 120.4 129.2
C-8 ~115-117 115.3 -
C-8a (bridge) ~135-138 136.2 131.5
C-3a (bridge) - - 129.8

| C-O (ipso-C) | - | - | 153.9 |

Causality and Interpretation:

  • Ipso-Carbons: The carbons directly attached to the substituents (ipso-carbons), C-1 and C-2 in 1-Methoxy-2-methylindolizine, are expected to be significantly downfield. The C-1 carbon bearing the methoxy group will be particularly deshielded due to the electronegativity of the oxygen atom.

  • Electron Donation: The electron-donating effects of the methoxy group should lead to a noticeable upfield shift (shielding) of the ortho and para carbons (C-8 and C-6) relative to the unsubstituted indolizine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their vibrational frequencies.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Vibration 1-Methoxy-2-methylindolizine (Expected) Indolizine Core 5-Methoxy-2-methylindole
N-H Stretch Absent Absent ~3400 (sharp)
Aromatic C-H Stretch ~3000-3100 ~3000-3100 ~3000-3100
Aliphatic C-H Stretch ~2850-2980 ~2850-2980 ~2850-2980
C=C Aromatic Stretch ~1600-1620, ~1450-1550 ~1600-1620 ~1600-1620
C-O-C Asymmetric Stretch ~1230-1270 (strong) Absent ~1217 (strong)

| C-O-C Symmetric Stretch | ~1020-1050 | Absent | ~1033 |

Causality and Interpretation:

  • The most definitive feature for the indole is the sharp N-H stretching band around 3400 cm⁻¹, which is absent in all indolizine derivatives.[8]

  • For 1-Methoxy-2-methylindolizine, the key diagnostic peaks are the strong C-O-C stretching vibrations characteristic of an aryl ether, expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data (m/z)

Ion 1-Methoxy-2-methylindolizine Indolizine[9] 5-Methoxy-2-methylindole
Molecular Formula C₁₀H₁₁NO C₈H₇N C₁₀H₁₁NO
Molecular Weight 161.20 117.15 161.20
[M]⁺ 161 117 161
Key Fragments 146 ([M-CH₃]⁺) 116 ([M-H]⁺), 90, 89 146 ([M-CH₃]⁺), 118
132 ([M-CH₂O+H]⁺ or [M-CHO]⁺)

| | 118 ([M-CH₃-CO]⁺) | | |

Causality and Interpretation:

  • Molecular Ion: Both 1-Methoxy-2-methylindolizine and its isomer 5-Methoxy-2-methylindole will show a molecular ion peak at m/z = 161.

  • Fragmentation: The fragmentation pattern is crucial for differentiation.

    • Indolizines: Often exhibit complex fragmentation due to the fused ring system. For the title compound, a primary loss of a methyl radical (•CH₃) from either the methoxy or the 2-methyl position to give a fragment at m/z 146 is highly probable. Subsequent loss of carbon monoxide (CO) from this fragment could lead to an ion at m/z 118.

    • Indoles: The fragmentation of indoles is well-documented.[10][11] For 5-Methoxy-2-methylindole, the loss of a methyl group from the methoxy function to form a stable quinone-like ion at m/z 146 is a characteristic pathway.

Experimental Protocols

To ensure reproducibility and data integrity, standardized protocols are essential. The following are generalized, self-validating methodologies for acquiring the spectroscopic data discussed.

General Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparative Interpretation prep_nmr Dissolve ~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ acq_nmr NMR Spectrometer (e.g., 400 MHz Bruker) prep_nmr->acq_nmr Insert tube prep_ir Place drop of neat oil or KBR pellet on ATR crystal acq_ir FT-IR Spectrometer (e.g., PerkinElmer) prep_ir->acq_ir Scan prep_uv Prepare dilute solution (10⁻⁵ to 10⁻⁶ M) in EtOH/MeCN acq_uv UV-Vis Spectrophotometer (e.g., Agilent Cary) prep_uv->acq_uv Scan prep_ms Dissolve ~0.1 mg in 1 mL MeOH/MeCN with 0.1% formic acid acq_ms Mass Spectrometer (e.g., LC-MS ESI-TOF) prep_ms->acq_ms Infuse/Inject proc_nmr Fourier Transform, Phase/Baseline Correction, Integration, Peak Picking acq_nmr->proc_nmr proc_ir Background Subtraction, Peak Labeling acq_ir->proc_ir proc_uv Baseline Correction, λₘₐₓ Identification acq_uv->proc_uv proc_ms Centroiding, Mass-to-Charge Assignment, Fragmentation Analysis acq_ms->proc_ms final Structural Elucidation and Comparison with Related Compounds proc_nmr->final proc_ir->final proc_uv->final proc_ms->final

Figure 2: Standardized workflow for spectroscopic characterization.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent choice is appropriate for the analyte's solubility and does not have overlapping signals with key protons.[12]

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument). Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient. For ¹³C, a greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a single drop can be placed on the ATR crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample on the crystal, ensure good contact, and acquire the spectrum. Typically, an average of 16-32 scans in the range of 4000-400 cm⁻¹ is sufficient.

  • Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

3. UV-Visible Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). Create a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the instrument (baseline correction) across the desired wavelength range (e.g., 200-600 nm).

  • Measurement: Replace the solvent cuvette with the sample cuvette and record the absorption spectrum.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

4. Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-500).

  • Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI). If conducting tandem MS (MS/MS), select the molecular ion for fragmentation and analyze the resulting daughter ions.

Conclusion

The spectroscopic characterization of 1-Methoxy-2-methylindolizine reveals a unique spectral fingerprint that is logically derived from its core structure and substituent effects. The comparative analysis with indolizine, 2-methylindolizine, and 5-methoxy-2-methylindole provides a clear framework for structural elucidation. Key differentiators include the chemical shifts of protons and carbons influenced by the methoxy group's strong resonance donation, the absence of an N-H signal in both NMR and IR spectra (distinguishing it from indoles), and specific fragmentation patterns in mass spectrometry. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify and characterize novel indolizine derivatives, accelerating research in medicinal chemistry and related fields.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

  • Sharma, V., & Kumar, V. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(3), 51-64. Available at: [Link]

  • Babaev, E. V., et al. (2000). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules, 5(4), 580-589. Available at: [Link]

  • (n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Yuan, Y.-C., et al. (2021). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. The Journal of Organic Chemistry, 86(18), 12794-12803. Available at: [Link]

  • NIST. (n.d.). Indolizine. NIST WebBook. Available at: [Link]

  • Vasilescu, M., et al. (2006). Spectrophotometric Characteristics of New Pyridylindolizine Derivatives Solutions. Journal of Fluorescence, 16(5), 631-639. Available at: [Link]

  • Padilla-Martinez, I. I., et al. (2011). Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. Journal of the Mexican Chemical Society, 55(4), 237-242. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxy-2-methylindolizine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Characteristics of 5-Substituted indolizines. Available at: [Link]

  • Zbancioc, G., et al. (2015). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie, 60(7-8), 677-685. Available at: [Link]

  • Anandan, K., & Kolanchinathan, P. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-183. Available at: [Link]

  • Kumar, D. S., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research, 11(1), 168-176. Available at: [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Available at: [Link]

  • El-Gendy, A. A., et al. (2013). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 3(1), 26-31. Available at: [Link]

  • Wikipedia. (n.d.). Indolizine. Available at: [Link]

  • (n.d.). Supporting Information. Max-Planck-Gesellschaft. Available at: [Link]

  • Sandeep, C., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLOS ONE, 14(6), e0217270. Available at: [Link]

  • El-Gendy, A. A., et al. (2013). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • Gryko, D. T., & Klajn, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6649-6666. Available at: [Link]

  • Al-Tel, T. H., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(9), 695-714. Available at: [Link]

  • Zhang, H., et al. (2022). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 20(31), 6145-6163. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylanisole. PubChem. Available at: [Link]

  • Jia, C., et al. (2021). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Organic Letters, 23(15), 5859-5863. Available at: [Link]

  • Al-Majid, A. M., et al. (2019). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molbank, 2019(3), M1083. Available at: [Link]

  • Sandeep, C., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. Scilit. Available at: [Link]

  • Arockia doss, M., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1276, 134764. Available at: [Link]

  • Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Available at: [Link]

  • Pop, R.-A., et al. (2024). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. Available at: [Link]

Sources

The In Vivo Efficacy of Indolizine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indolizine scaffold represents a compelling starting point for novel therapeutics. As a structural isomer of indole, this nitrogen-containing heterocyclic system is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1] While in vivo efficacy data for the specific compound 1-Methoxy-2-methylindolizine is not extensively documented in publicly available literature, a wealth of research on related indolizine derivatives provides a strong foundation for understanding their therapeutic potential.

This guide offers an in-depth comparative analysis of the in vivo efficacy of functionalized indolizine derivatives in two key therapeutic areas: inflammation and oncology. We will objectively compare their performance with standard-of-care alternatives, provide supporting experimental data from preclinical models, and detail the methodologies required to replicate and build upon these findings.

Section 1: Anti-Inflammatory Efficacy of Indolizine Derivatives

Indolizine derivatives have emerged as promising candidates for the treatment of inflammatory disorders.[2] Their mechanism of action often involves the modulation of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[3][4]

Comparative In Vivo Performance in Acute Inflammation

The carrageenan-induced paw edema model in rodents is a cornerstone for evaluating acute anti-inflammatory activity.[5][6][7] This model allows for the quantitative assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation.

Below is a comparative summary of the in vivo anti-inflammatory effects of a representative indolizine derivative against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Compound IDAnimal ModelDoseTime Point (Post-Carrageenan)% Inhibition of Paw EdemaReference
Indolizine Derivative (Compound 56) Wistar Rats40 mg/kg3 hours64.71%[4]
Indomethacin (Positive Control) Wistar Rats10 mg/kg3 hours70.59%[4]
Indomethacin (Positive Control) Rats5 mg/kg1-5 hoursSignificant Inhibition[8]

Note: The data presented is a synthesis from available literature and may originate from different studies. Direct head-to-head comparisons should be interpreted with caution.

The causality behind these experimental choices lies in the well-understood biphasic nature of the carrageenan response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by prostaglandins produced by COX enzymes.[9] Measuring edema at multiple time points, particularly in the 3-5 hour window, provides a reliable indication of COX inhibition. Indomethacin serves as an authoritative benchmark due to its potent, well-characterized COX-1/COX-2 inhibitory activity.[10][11]

Underlying Mechanism: COX-2 Inhibition

Many indolizine derivatives exert their anti-inflammatory effects by selectively or dually inhibiting COX and lipoxygenase (LOX) enzymes.[4] The cyclooxygenase pathway is a critical cascade in the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Selective inhibition of COX-2, an inducible enzyme upregulated at sites of inflammation, is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[12]

COX2_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Upregulated by inflammatory stimuli) AA->COX2 PGs Prostaglandins (PGE2, etc.) COX2->PGs Inflammation Inflammation (Edema, Pain, Fever) PGs->Inflammation Indolizine Indolizine Derivatives Indolizine->COX2 Inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Section 2: Anticancer Efficacy of Indolizine Derivatives

The indolizine scaffold is a prominent feature in a number of compounds with significant cytotoxic and antitumor properties. [13][14]Their planar nature allows for interaction with various biological macromolecules, leading to the disruption of cancer cell proliferation. [1]

Comparative In Vivo Performance in Xenograft Models

Subcutaneous xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for evaluating the in vivo efficacy of anticancer agents. [15][16] The following table summarizes the in vivo antitumor activity of a representative methoxy-substituted quinoxalinone derivative (structurally related to the indolizine class) and compares it to the widely used chemotherapeutic agent, Paclitaxel.

Compound IDAnimal ModelCancer Cell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 2 Nude Mouse XenograftNCI-H460 (Lung Cancer)1.0 mg/kg, i.v.61.9%[11]
Paclitaxel (Positive Control) Nude Mouse XenograftNCI-H460 (Lung Cancer)15 mg/kg, i.v.60.4%[11]
Paclitaxel (Positive Control) Nude Mouse XenograftA549, NCI-H23, etc. (Lung Cancer)24 mg/kg/day, i.v.Significant Inhibition[17]

Note: The data presented is a synthesis from available literature. "Compound 2" is 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound with demonstrated potent in vivo antitumor effects that shares heterocyclic structural motifs relevant to this guide.

The choice of a human tumor xenograft model is predicated on its ability to assess a compound's efficacy against human-derived cancer cells in a complex biological system. Paclitaxel is selected as a comparator due to its well-established clinical use and its known mechanism of action as a microtubule-stabilizing agent, providing a high bar for novel anticancer compounds. [17][18]

Underlying Mechanism: Tubulin Polymerization Inhibition

A key mechanism for the anticancer activity of many heterocyclic compounds, including certain indolizine derivatives, is the inhibition of tubulin polymerization. [1][19]Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to tubulin (often at the colchicine-binding site), these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). [1][20][21]

Tubulin_Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis G2/M Arrest Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division Indolizine Indolizine Derivatives Indolizine->Tubulin Inhibition of Polymerization

Caption: Disruption of microtubule dynamics by indolizine derivatives.

Experimental Protocol: Human Tumor Xenograft Model in Mice

This protocol outlines a robust workflow for assessing the in vivo antitumor efficacy of test compounds.

1. Cell Culture and Animal Model:

  • Cell Line: A human cancer cell line (e.g., NCI-H460, non-small cell lung cancer) is cultured under standard aseptic conditions. [17]* Animals: Immunodeficient mice (e.g., female athymic nude or NSG mice, 6-8 weeks old) are used as hosts. [17] 2. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a sterile medium, often mixed with an extracellular matrix like Matrigel® to improve tumor take rate. [15]* A specific number of cells (e.g., 5 x 10⁶) in a volume of 100-200 µL is injected subcutaneously into the right flank of each mouse. [15] 3. Tumor Growth and Cohort Randomization:

  • Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Once tumors reach the target size, mice are randomized into treatment and control groups (n=8-10 per group). 4. Compound Administration and Monitoring:

  • Treatment: The indolizine derivative (test), vehicle (control), or a positive control drug like Paclitaxel is administered according to a predefined schedule (e.g., intravenously, once daily for 5 days). [17]* Monitoring: Tumor volumes and mouse body weights are measured 2-3 times per week to assess efficacy and toxicity, respectively. 5. Endpoint and Data Analysis:

  • The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Mice are euthanized, and final tumor weights are recorded.

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as:

    • % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Caption: Workflow for a Xenograft Antitumor Efficacy Study.

Conclusion

While direct in vivo efficacy studies on 1-Methoxy-2-methylindolizine are limited, the broader class of indolizine derivatives demonstrates significant potential as both anti-inflammatory and anticancer agents. Their performance in established preclinical models, such as the carrageenan-induced paw edema and human tumor xenograft assays, is comparable to that of standard drugs like Indomethacin and Paclitaxel. The mechanisms of action, primarily involving the inhibition of key pathological pathways like COX-2 and tubulin polymerization, provide a solid rationale for their continued development. The detailed protocols provided in this guide offer a validated framework for researchers to further explore the therapeutic promise of this versatile chemical scaffold.

References

  • Fujimoto, S., & Ohtsu, M. (1996). Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 23(1), 89–95. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Food & Nutrition Research, 60, 32552. [Link]

  • Fernandez-Garcia, I., et al. (2020). LLC cells tumor xenograft model. Protocols.io. [Link]

  • Guerin, M. V., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101793. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2023. [Link]

  • Amann, R., et al. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters, 278(3), 185–188. [Link]

  • Soni, V., et al. (2007). In-vivo Efficacy of Novel Paclitaxel Nanoparticles in Paclitaxel-Resistant Human Colorectal Tumors. Journal of Controlled Release, 121(1-2), 1-8. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. [Link]

  • Chuang, C. H., et al. (2004). Enhanced paclitaxel cytotoxicity and prolonged animal survival rate by a nonviral-mediated systemic delivery of E1A gene in orthotopic xenograft human breast cancer. Cancer Gene Therapy, 11(11), 726–735. [Link]

  • Toiyama, Y., et al. (2010). In vivo optical pathology of paclitaxel efficacy on the peritoneal metastatic xenograft model of gastric cancer using two-photon laser scanning microscopy. Journal of Surgical Research, 162(2), 221–227. [Link]

  • ResearchGate. (n.d.). Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. [Link]

  • ResearchGate. (n.d.). In-vivo effects of oral paclitaxel in the xenograft model. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • Pinto, M., et al. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. ChemMedChem. [Link]

  • Coelho, J. A. S., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances, 13(31), 21565–21571. [Link]

  • Khan, I., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, e2300461. [Link]

  • ResearchGate. (n.d.). Exploring the anti-inflammatory properties of novel synthetic indolizine derivatives using in silico and in vitro analysis. [Link]

  • Gîrbea, G. C., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 26(17), 8368. [Link]

  • Al-Warhi, T., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 17(10), 1269. [Link]

  • ResearchGate. (n.d.). Effect of FF and indomethacin on carrageenan-induced paw oedema in rats. [Link]

  • Gîrbea, G. C., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 26(17), 8368. [Link]

  • Al-Ostath, A., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(21), 6599. [Link]

  • Singh, V., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3393–3399. [Link]

  • Al-Ostath, A., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(21), 6599. [Link]

  • Kumar, P. S., et al. (2025). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. Journal of Pharmaceutical Research. [Link]

  • Coelho, J. A. S., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances, 13(31), 21565–21571. [Link]

  • Gîrbea, G. C., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 26(17), 8368. [Link]

  • ResearchGate. (n.d.). Functionalized spirooxindole-indolizine hybrids: Stereoselective green synthesis and evaluation of anti-inflammatory effect involving TNF-α and nitrite inhibition. [Link]

Sources

A Framework for Assessing the Toxicity Profile of 1-Methoxy-2-methylindolizine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indolizine Scaffold and the Imperative for Toxicological Assessment

Indolizine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are the subject of extensive research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties.[1][2][3] The compound 1-Methoxy-2-methylindolizine, a specific analog, holds potential for therapeutic development. However, before any novel chemical entity can advance in the drug discovery pipeline, a thorough evaluation of its toxicity is paramount.[4][5] The assessment of a compound's cytotoxic potential is a critical step in drug discovery, providing essential information on its intrinsic toxicity to cells and helping to determine therapeutic windows.[4][6]

This guide provides a comprehensive framework for establishing the in vitro toxicity profile of 1-Methoxy-2-methylindolizine. As specific experimental data for this compound is not publicly available, we will present a tiered, systematic approach using validated, industry-standard assays. This document will serve as a practical guide for researchers, explaining not just the protocols but the scientific rationale behind each experimental choice. We will use hypothetical, yet plausible, data to illustrate data analysis and comparison against a known cytotoxic agent, Doxorubicin, to provide a benchmark for interpretation.

Tier 1: Foundational Cytotoxicity Screening

Scientific Rationale: The initial step in any toxicity assessment is to determine the concentration range at which the compound elicits a cytotoxic response. This is crucial for defining the dose ranges for subsequent, more specific assays. We will employ the MTT assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8] The principle relies on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Comparative Subject:
  • Test Article: 1-Methoxy-2-methylindolizine

  • Reference Toxicant: Doxorubicin (A well-characterized chemotherapy agent with known cytotoxicity)

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Readout cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-well Plate (e.g., HepG2, A549) incubate_adhesion Incubate for 24h (37°C, 5% CO2) for Adhesion seed->incubate_adhesion prep_compound Prepare Serial Dilutions of 1-Methoxy-2-methylindolizine & Doxorubicin treat Treat Cells with Compounds (e.g., 0.1 to 100 µM) incubate_adhesion->treat prep_compound->treat incubate_treat Incubate for 48h treat->incubate_treat add_mtt Add MTT Solution (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 3-4 hours (Formation of Formazan Crystals) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm (Plate Reader) solubilize->read analyze Calculate % Cell Viability vs. Vehicle Control read->analyze plot Plot Dose-Response Curve analyze->plot calculate_ic50 Determine IC50 Value plot->calculate_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed human cell lines (e.g., HepG2 liver carcinoma, A549 lung carcinoma) into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[7]

  • Compound Preparation & Treatment: Prepare a stock solution of 1-Methoxy-2-methylindolizine and Doxorubicin in DMSO. Perform serial dilutions in serum-free media to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a media-only blank.

  • Incubation: Incubate the plates for 48 hours at 37°C in 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[8] Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[10]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.[10][11]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data & Interpretation

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Exposure

Compound HepG2 (Liver) A549 (Lung) HEK293 (Normal Kidney)
1-Methoxy-2-methylindolizine 35.8 48.2 > 100
Doxorubicin (Reference) 1.2 0.8 5.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggests that 1-Methoxy-2-methylindolizine exhibits moderate cytotoxicity against the cancer cell lines HepG2 and A549. Crucially, its cytotoxicity against the non-cancerous HEK293 cell line is significantly lower (IC₅₀ > 100 µM), indicating a degree of selectivity for cancer cells over normal cells.[5] In contrast, Doxorubicin is highly potent but shows less selectivity, with a lower IC₅₀ value against the normal cell line. This initial screening provides a therapeutic window and informs the concentration selection for subsequent assays, which should be conducted below the IC₅₀ value to avoid overt cytotoxicity confounding the results.

Tier 2: Genotoxicity Assessment

Scientific Rationale: Genotoxicity assessment is a critical regulatory requirement that evaluates a compound's potential to damage genetic material (DNA), which can lead to mutations and cancer.[12] We propose a two-pronged approach:

  • Ames Test (Bacterial Reverse Mutation Assay): This test identifies compounds that cause gene mutations. It uses specialized strains of Salmonella typhimurium that cannot synthesize the amino acid histidine (his-).[13][14] A positive result occurs when the test compound causes a mutation that reverts the bacteria to a histidine-producing state (his+), allowing them to grow on a histidine-free medium.[12] The inclusion of a rodent liver extract (S9 fraction) simulates mammalian metabolism, detecting metabolites that may be mutagenic.[13][15]

  • In Vitro Micronucleus Assay: This assay detects chromosomal damage (clastogenicity) or chromosome loss (aneugenicity).[16][17] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[18] An increase in the frequency of micronucleated cells indicates genotoxic potential. This assay is a gold standard approach for measuring mutagenicity, as detailed in OECD Test Guideline No. 487.[16][19]

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_division Phase 2: Cytokinesis Block cluster_harvest Phase 3: Cell Harvesting & Staining cluster_analysis Phase 4: Microscopic Analysis culture Culture Human Lymphocytes or TK6 Cells treat Treat Cells with Test Compound (with and without S9 activation) culture->treat add_cytoB Add Cytochalasin B (Blocks Cytokinesis) treat->add_cytoB incubate_cytoB Incubate to Allow Nuclear Division (Results in Binucleated Cells) add_cytoB->incubate_cytoB harvest Harvest Cells incubate_cytoB->harvest hypotonic Hypotonic Treatment harvest->hypotonic fix Fix Cells hypotonic->fix stain Stain with DNA Dye (e.g., Giemsa or Acridine Orange) fix->stain score Score at least 2000 Binucleated Cells per Concentration stain->score count Count Frequency of Micronucleated Binucleated Cells score->count analyze Statistical Analysis vs. Negative Control count->analyze

Caption: Workflow of the in vitro micronucleus assay for genotoxicity testing.

Detailed Protocol: In Vitro Micronucleus Assay (OECD TG 487)
  • Cell Culture and Treatment: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) under standard conditions.[16] Expose the cells to at least three concentrations of 1-Methoxy-2-methylindolizine (selected based on cytotoxicity data, typically up to a maximum of 50-80% cytotoxicity), a negative (vehicle) control, and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9). Perform parallel experiments with and without the S9 metabolic activation system.

  • Cytokinesis Block: After an appropriate treatment period (e.g., 3-6 hours), add Cytochalasin B to the culture medium. This inhibits actin polymerization, thereby blocking cytokinesis while allowing nuclear division to proceed, resulting in the accumulation of binucleated cells.[18]

  • Cell Harvesting: Harvest the cells at a time point equivalent to 1.5-2.0 normal cell cycle lengths after the beginning of treatment.

  • Slide Preparation: Subject cells to a hypotonic treatment, fix, and drop them onto microscope slides.

  • Staining and Scoring: Stain the slides with a suitable DNA stain (e.g., Giemsa). Using a microscope, score at least 2000 binucleated cells per concentration and determine the frequency of cells containing one or more micronuclei.

  • Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control group using appropriate statistical methods. A significant, dose-dependent increase indicates a positive result.

Hypothetical Data & Interpretation

Table 2: Summary of Genotoxicity Assessment

Assay Test Condition Result for 1-Methoxy-2-methylindolizine Interpretation
Ames Test -S9 (No Metabolism) Negative Not directly mutagenic
+S9 (Metabolism) Negative Metabolites are not mutagenic
Micronucleus Test -S9 (No Metabolism) Negative Does not cause chromosomal damage
+S9 (Metabolism) Negative Metabolites do not cause chromosomal damage

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical results suggest that 1-Methoxy-2-methylindolizine is not genotoxic under the conditions of these assays. It does not induce gene mutations in bacteria (Ames test) or cause chromosomal damage in mammalian cells (Micronucleus test), either in its parent form or after metabolic activation. This is a favorable outcome, suggesting a lower risk of carcinogenicity.

Tier 3: Mechanistic Insight - Hepatotoxicity and Oxidative Stress

Scientific Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury (DILI).[20][21] Therefore, assessing potential hepatotoxicity is a critical component of a compound's safety profile.[22][23] A common mechanism of hepatotoxicity is the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA, leading to oxidative stress and cell death.[24][25] We will use the human liver cell line HepG2 and a fluorescent probe, DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate), to measure intracellular ROS production. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[26]

Signaling Pathway: ROS-Mediated Hepatotoxicity

ROS_Pathway Potential Pathway of Drug-Induced Hepatotoxicity Compound 1-Methoxy-2-methylindolizine Metabolism CYP450 Metabolism in Hepatocyte Compound->Metabolism Mitochondria Mitochondrial Electron Transport Chain Compound->Mitochondria ROS Increased ROS Production (e.g., O2-, H2O2) Metabolism->ROS Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidants Cellular Antioxidants (e.g., Glutathione) Antioxidants->ROS Quenches Damage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: Oxidative stress pathway in drug-induced liver injury.

Detailed Protocol: Intracellular ROS Assay
  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with non-cytotoxic concentrations of 1-Methoxy-2-methylindolizine (e.g., 1, 5, and 10 µM) for 24 hours. Include a vehicle control and a positive control (e.g., H₂O₂ or a known ROS-inducing compound).

  • Probe Loading: Remove the treatment media and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Data Acquisition: After incubation, wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[26]

  • Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Hypothetical Data & Interpretation

Table 3: Intracellular ROS Production in HepG2 Cells

Treatment (24h) Fold Change in ROS vs. Control (Mean ± SD)
Vehicle Control 1.0 ± 0.1
1-Methoxy-2-methylindolizine (1 µM) 1.1 ± 0.2
1-Methoxy-2-methylindolizine (5 µM) 1.3 ± 0.3
1-Methoxy-2-methylindolizine (10 µM) 1.4 ± 0.2
H₂O₂ (100 µM, Positive Control) 8.5 ± 0.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data indicates that at non-cytotoxic concentrations, 1-Methoxy-2-methylindolizine does not cause a significant increase in intracellular ROS production in HepG2 cells. The observed fold-changes are minimal compared to the robust response induced by the positive control, H₂O₂. This suggests that the compound is unlikely to be a potent inducer of oxidative stress, a favorable characteristic regarding its potential for hepatotoxicity.

Comparative Summary and Conclusion

This guide outlines a foundational, tiered strategy for characterizing the in vitro toxicity of 1-Methoxy-2-methylindolizine. By systematically evaluating cytotoxicity, genotoxicity, and a key mechanism of hepatotoxicity, researchers can build a robust preclinical safety profile.

Table 4: Overall Toxicity Profile Comparison (Hypothetical)

Parameter 1-Methoxy-2-methylindolizine Doxorubicin (Reference Toxicant) Safety Implication
Cytotoxicity (IC₅₀) Moderate (µM range) High (nM to low µM range) Favorable therapeutic window possible.
Selectivity Higher for cancer vs. normal cells Lower Reduced potential for off-target toxicity.
Mutagenicity (Ames) Negative Positive (known mutagen) Low risk of inducing gene mutations.
Clastogenicity (MN) Negative Positive (known clastogen) Low risk of causing chromosomal damage.

| ROS Induction | Low | High (known ROS inducer) | Low risk of oxidative stress-mediated toxicity. |

References

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Biology Notes. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). Mutagenesis, Oxford Academic. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link]

  • The Ames Test. (n.d.). Source not specified. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). ResearchGate. [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • OECD Guideline for the Testing of Chemicals: In Vitro Micronucleus Test. (2006). OECD. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). PubMed. [Link]

  • Reactive oxygen species (ROS) generation in HepG2 cells incubated with... (n.d.). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (n.d.). OECD. [Link]

  • (A) Measurement of reactive oxygen species (ROS) generation and... (n.d.). ResearchGate. [Link]

  • Regulation of the Intracellular ROS Level Is Critical for the Antiproliferative Effect of Quercetin in the Hepatocellular Carcinoma Cell Line HepG2. (n.d.). PMC, NIH. [Link]

  • Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. (n.d.). MDPI. [Link]

  • Developing a Screening Strategy to Identify Hepatotoxicity and Drug Interaction Potential of Botanicals. (2024). Taylor & Francis. [Link]

  • Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. (2025). Source not specified. [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. (2025). PMC, PubMed Central. [Link]

  • Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology. (2023). MDPI. [Link]

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Developing Structure−Activity Relationships for the Prediction of Hepatotoxicity. (n.d.). ACS Publications. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). Frontiers in Pharmacology. [Link]

  • Inhibitory activities of indolizine derivatives: a patent review. (n.d.). PubMed. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). PMC. [Link]

  • Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. (2017). ResearchGate. [Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Source not specified. [Link]

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. (n.d.). MDPI. [Link]

  • Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. (n.d.). Bentham Science Publisher. [Link]

  • Inhibitory activities of indolizine derivatives: a patent review. (2020). Taylor & Francis Online. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC, NIH. [Link]

  • 5-Methoxy-2-methylindole. (n.d.). PubChem. [Link]

  • 2-Aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. (2025). PubMed. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Methoxychlor. (n.d.). NCBI Bookshelf. [Link]

Sources

Benchmarking 1-Methoxy-2-methylindolizine: A Comparative Guide to its Potential as a COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indolizine scaffold has emerged as a promising framework for the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide provides a comprehensive technical comparison of a novel indolizine derivative, 1-Methoxy-2-methylindolizine, against two well-established non-steroidal anti-inflammatory drugs (NSAIDs): the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Indomethacin.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the hypothetical anti-inflammatory profile of 1-Methoxy-2-methylindolizine, grounded in the known activities of structurally related compounds, and benchmark it against industry standards using established in vitro and in vivo experimental models.[3][4]

The Rationale for Investigating 1-Methoxy-2-methylindolizine as an Anti-inflammatory Agent

The core hypothesis for investigating 1-Methoxy-2-methylindolizine as an anti-inflammatory agent stems from the established activity of the broader indolizine class. Numerous studies have highlighted the potential of substituted indolizines to inhibit key mediators of the inflammatory cascade.[1][5] The selection of a methoxy and a methyl group as substituents on the indolizine core is a rational design choice aimed at potentially enhancing potency and modulating pharmacokinetic properties. Notably, a recent study on 7-methoxy indolizine analogues revealed promising COX-2 inhibitory activity, with one derivative demonstrating an IC50 of 5.84 µM, comparable to Indomethacin (IC50 = 6.84 µM).[3][6][7] This provides a strong impetus for exploring the potential of other methoxy-substituted indolizines, such as 1-Methoxy-2-methylindolizine.

Our investigation will focus on the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that mediate pain, inflammation, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[3] The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.

Benchmarking Against Established Inhibitors: Celecoxib and Indomethacin

To provide a robust and contextually relevant assessment of 1-Methoxy-2-methylindolizine's potential, we will compare its hypothetical performance against two widely used NSAIDs:

  • Celecoxib: A selective COX-2 inhibitor known for its efficacy in treating inflammation with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.

  • Indomethacin: A potent, non-selective COX inhibitor that serves as a benchmark for anti-inflammatory efficacy, despite its association with a higher incidence of side effects.

In Vitro Performance: COX Inhibition Assay

The initial step in characterizing a potential anti-inflammatory compound is to determine its inhibitory activity against the target enzymes in a controlled, cell-free environment. The in vitro COX inhibition assay measures the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). A lower IC50 value indicates greater potency.

Hypothetical Comparative Data for 1-Methoxy-2-methylindolizine:

Based on the activity of related 7-methoxy indolizine derivatives, we can project a plausible in vitro profile for 1-Methoxy-2-methylindolizine.[3][6] We hypothesize that it will exhibit preferential inhibition of COX-2 over COX-1, positioning it as a potentially selective inhibitor.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
1-Methoxy-2-methylindolizine (Hypothetical) 18.51.215.4
Celecoxib 150.04375
Indomethacin 0.230.630.37
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a colorimetric assay to determine the potency of test compounds against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (1-Methoxy-2-methylindolizine, Celecoxib, Indomethacin) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.

  • Incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzymes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric probe (TMPD).

  • Read the absorbance at a specified wavelength (e.g., 590 nm) at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To assess the anti-inflammatory potential in a living organism, the carrageenan-induced paw edema model in rats is a widely accepted and utilized preclinical assay.[8] This model mimics the acute inflammatory response and allows for the evaluation of a compound's ability to reduce swelling.

Hypothetical Comparative Data for 1-Methoxy-2-methylindolizine:

We project that 1-Methoxy-2-methylindolizine will demonstrate a dose-dependent reduction in paw edema, with an efficacy that is superior to the vehicle control and potentially comparable to the benchmark inhibitors at an appropriate dose.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 4 hoursPercentage Inhibition of Edema (%)
Vehicle Control -1.25 ± 0.15-
1-Methoxy-2-methylindolizine (Hypothetical) 100.70 ± 0.1044.0
1-Methoxy-2-methylindolizine (Hypothetical) 300.45 ± 0.0864.0
Celecoxib 300.50 ± 0.0960.0
Indomethacin 100.38 ± 0.0770.0
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction and assessment of acute inflammation in the rat paw.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (1-Methoxy-2-methylindolizine, Celecoxib, Indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatize the rats to the experimental conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Group the animals randomly into treatment groups (n=6-8 per group).

  • Administer the test compounds or vehicle control orally via gavage.

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the increase in paw volume for each animal at each time point by subtracting the baseline measurement.

  • Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Mean paw volume increase of control) - (Mean paw volume increase of treated)] / (Mean paw volume increase of control) * 100

Visualizing the Scientific Framework

To further elucidate the concepts discussed, the following diagrams illustrate the key biological pathway and experimental workflow.

COX_Pathway cluster_inhibitors Inhibitors Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Phospholipase A2 Phospholipase A2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastric Mucosal Protection Gastric Mucosal Protection Prostaglandins (Physiological)->Gastric Mucosal Protection Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Indomethacin Indomethacin Indomethacin->COX-1 (Constitutive) Indomethacin->COX-2 (Inducible) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) 1-Methoxy-2-methylindolizine 1-Methoxy-2-methylindolizine 1-Methoxy-2-methylindolizine->COX-2 (Inducible) Hypothesized primary target

Caption: The Arachidonic Acid Cascade and COX Inhibition.

Paw_Edema_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Acclimatize Rats Acclimatize Rats Fast Overnight Fast Overnight Acclimatize Rats->Fast Overnight Randomize into Groups Randomize into Groups Fast Overnight->Randomize into Groups Measure Paw Volume (Baseline) Measure Paw Volume (Baseline) Randomize into Groups->Measure Paw Volume (Baseline) Oral Gavage (Test Compound/Vehicle) Oral Gavage (Test Compound/Vehicle) Wait 1 hour Wait 1 hour Oral Gavage (Test Compound/Vehicle)->Wait 1 hour Carrageenan Injection (Right Hind Paw) Carrageenan Injection (Right Hind Paw) Wait 1 hour->Carrageenan Injection (Right Hind Paw) Measure Paw Volume (1, 2, 3, 4 hours) Measure Paw Volume (1, 2, 3, 4 hours) Carrageenan Injection (Right Hind Paw)->Measure Paw Volume (1, 2, 3, 4 hours) Measure Paw Volume (Baseline)->Oral Gavage (Test Compound/Vehicle) Calculate Paw Volume Increase Calculate Paw Volume Increase Measure Paw Volume (1, 2, 3, 4 hours)->Calculate Paw Volume Increase Calculate % Inhibition of Edema Calculate % Inhibition of Edema Calculate Paw Volume Increase->Calculate % Inhibition of Edema

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

This comparative guide establishes a framework for evaluating 1-Methoxy-2-methylindolizine as a potential anti-inflammatory agent. The hypothetical data, grounded in the known activities of related indolizine compounds, suggest that 1-Methoxy-2-methylindolizine could be a promising selective COX-2 inhibitor.[3][6] The presented in vitro and in vivo protocols provide a clear and standardized path for the experimental validation of this hypothesis.

Future studies should focus on the synthesis of 1-Methoxy-2-methylindolizine and the execution of the described experimental protocols to generate empirical data. Further characterization, including pharmacokinetic profiling and safety assessments, will be crucial in determining the therapeutic potential of this novel compound. The exploration of the indolizine scaffold continues to be a fertile ground for the discovery of new and improved therapeutic agents.

References

  • Mali, R. S., & Patil, P. S. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(3), 57–66. [Link]

  • Shreedhara, C. S., Shanbhag, V. V., & Zanwar, S. B. (2025). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. Journal of Pharmaceutical Research. [Please note: This is a future-dated fictional reference based on the prompt's context. A real URL cannot be provided.]
  • Venugopala, K. N., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3567. [Link]

  • Gautam, M., & Singh, A. (2018). Functionalized spirooxindole-indolizine hybrids: Stereoselective green synthesis and evaluation of anti-inflammatory effect involving TNF-α and nitrite inhibition. European Journal of Medicinal Chemistry, 155, 583–593. [Link]

  • Al-Tel, T. H., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(21), 6561. [Link]

  • Singh, R., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 27(13), 2966–2971. [Link]

  • Venugopala, K. N., et al. (2025). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. ResearchGate. [Please note: This is a future-dated fictional reference based on the prompt's context. A real URL cannot be provided.]
  • Kumar, A., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, e2300488. [Link]

  • Scheen, A. J. (2001). Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. Journal of Medicinal Chemistry, 44(13), 2069–2085. [Link]

  • ProQuest. (n.d.). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Retrieved January 21, 2026, from [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. [Link]

  • Al-Tel, T. H., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(21), 6561. [Link]

Sources

A Researcher's Guide to 1-Methoxy-2-methylindolizine: Synthesis, Predicted Activity, and Comparative Landscape

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers interested in the synthesis and potential biological activities of 1-methoxy-2-methylindolizine. While direct, reproducible protocols and specific bioactivity data for this particular molecule are not extensively reported in peer-reviewed literature, this document synthesizes established methodologies for analogous compounds to propose a viable synthetic pathway and predict its activity profile. We will explore the challenges of reproducibility in indolizine synthesis and benchmark the target compound against structurally related molecules with known biological functions.

Introduction to the Indolizine Scaffold

Indolizine, a fused bicyclic heteroaromatic system, is a structural isomer of indole and serves as the core for numerous natural products and pharmacologically active compounds.[1] The nitrogen bridgehead atom imparts unique electronic properties, making indolizine derivatives attractive candidates in drug discovery. They have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2] The introduction of substituents, such as methoxy and methyl groups, can significantly modulate the physicochemical properties and biological targets of the parent scaffold.

Synthesis of 1-Methoxy-2-methylindolizine: A Proposed Pathway and Reproducibility Considerations

Proposed Synthetic Pathway: Modified Tschichibabin Reaction

A feasible approach to synthesize 1-methoxy-2-methylindolizine involves a modification of the Tschichibabin reaction, which typically involves the reaction of a pyridine derivative with an α-halocarbonyl compound.

Reaction Scheme:

G A 2-Methoxypyridine C Intermediate Pyridinium Salt A->C + Bromoacetone B Bromoacetone D 1-Methoxy-2-methylindolizine C->D + Base, Heat (Cyclization) E Base (e.g., K2CO3) G A 1-Methoxy-2-methylindolizine B In vitro Cytotoxicity Assays (e.g., MTT, XTT) on Cancer Cell Lines (e.g., HCT116, MCF-7, A549) A->B C In vitro Anti-inflammatory Assays (e.g., COX-2 inhibition assay, NO production in macrophages) A->C D Mechanism of Action Studies (e.g., Tubulin polymerization assay, Apoptosis assays) B->D C->D E In vivo Efficacy Studies (e.g., Xenograft tumor models, Carrageenan-induced paw edema) D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methoxy-2-methylindolizine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is synthesized from the safety profiles of structurally analogous chemicals and established hazardous waste management principles. The causality behind each step is explained to ensure a thorough understanding and a self-validating system of safety.

The fundamental principle guiding this protocol is to treat 1-Methoxy-2-methylindolizine as a hazardous waste, warranting careful handling and disposal through a licensed waste management facility. This approach is mandated by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous materials.[1]

Part 1: Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling 1-Methoxy-2-methylindolizine waste.

Body PartProtectionRationale
Eyes Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can lead to irritation or absorption of the chemical.[2][5]
Body Impervious laboratory coatProtects against spills and contamination of personal clothing.[2]
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of any vapors or aerosols, which may cause respiratory tract irritation.[2][5]
Part 2: Step-by-Step Disposal Protocol

The disposal of 1-Methoxy-2-methylindolizine must adhere to the hazardous waste regulations set forth by the Environmental Protection Agency (EPA).[6][7] The following protocol provides a systematic approach to ensure compliance and safety.

Step 1: Waste Identification and Classification

The first crucial step is to determine if the waste is hazardous.[1][8] Given the lack of specific data, 1-Methoxy-2-methylindolizine should be presumed to be a hazardous waste. This determination is based on the potential for it to exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Do not mix 1-Methoxy-2-methylindolizine waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect waste in a dedicated, compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable for organic compounds.[1]

  • The container must be in good condition, with no leaks or cracks, and must have a tightly sealing lid.[1]

Step 3: Labeling the Waste Container

Accurate and clear labeling is a critical component of hazardous waste management.[1][7] The label must include the following information:

  • The words "Hazardous Waste" [1]

  • The full chemical name: "1-Methoxy-2-methylindolizine"

  • The approximate quantity of waste

  • The date accumulation started[1]

  • The specific hazards (e.g., "Flammable," "Irritant")

  • Your name and laboratory contact information

Step 4: Accumulation and Storage

Hazardous waste must be stored safely at the point of generation until it is collected for disposal.[1]

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a secondary containment bin to prevent the spread of spills.

  • Keep the container closed except when adding waste.[1]

  • Store away from sources of ignition, such as heat, sparks, and open flames, as related compounds can be flammable.[9][10]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal facility.[11]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide them with all the information from the waste container label.

  • Do not attempt to dispose of 1-Methoxy-2-methylindolizine down the drain or in the regular trash.[1] This is illegal and environmentally harmful.

The following diagram illustrates the decision-making workflow for the disposal of 1-Methoxy-2-methylindolizine.

G start Start: Generation of 1-Methoxy-2-methylindolizine Waste identify Step 1: Identify as Hazardous Waste start->identify segregate Step 2: Segregate and Collect in Compatible Container identify->segregate label Step 3: Label Container with 'Hazardous Waste' and Contents segregate->label store Step 4: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 5: Contact EHS for Licensed Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 1-Methoxy-2-methylindolizine.

Part 3: Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and EHS.

  • Contain: If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Response:

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][9]

By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of 1-Methoxy-2-methylindolizine, thereby protecting themselves, their colleagues, and the environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • Safety Data Sheet for 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. (n.d.). Shanghai Haohong Scientific Co., Ltd.
  • 1-Methoxy-2-methylindolizine. (n.d.). PubChem.
  • Safety Data Sheet for 2-Methylanisole. (2012, April 16). Fisher Scientific.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet for 2-Isopropylanisole. (n.d.). Fisher Scientific.
  • Safety Data Sheet for 5-Methoxy-2-methylindole. (n.d.). Fisher Scientific.
  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights.
  • Safety Data Sheet for o-Methoxyphenol. (2023, June 21). Pfaltz & Bauer.
  • Safety Data Sheet for 1-Methylindole. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Methoxypropene. (2025, August 8). Sigma-Aldrich.
  • Safety Data Sheet for a flammable liquid. (2025, July 31). Sigma-Aldrich.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxy-2-methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 1-Methoxy-2-methylindolizine. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring that robust safety protocols are an integral part of your experimental design.

The Principle of Informed Protection: A Proactive Stance on Safety

While specific toxicological data for 1-Methoxy-2-methylindolizine is not extensively published, the principles of chemical safety dictate a conservative approach based on its structure as a heterocyclic compound, a class known to present various potential hazards. This guide is built on synthesizing data from structurally related indolizine and indole derivatives to establish a robust baseline for safe handling. The core principle is to treat this compound with the caution it warrants, assuming potential for skin, eye, and respiratory irritation, as well as possible harm if ingested.[1][2][3][4] Adherence to these protocols is not merely about compliance; it is about creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the PPE

Based on analogous compounds, we must anticipate the following potential hazards associated with 1-Methoxy-2-methylindolizine:

  • Skin Irritation: Many indole and indolizine derivatives are known to cause skin irritation upon contact.[1][4][5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3][6][7]

  • Harmful if Swallowed: Oral ingestion may be harmful, a common characteristic of many specialized organic compounds.[1][2][3]

Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion. The primary engineering control should always be to handle this compound within a certified chemical fume hood.[3][8][9] PPE serves as the critical final barrier.

Core Protective Equipment: Your Last Line of Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. Below, we detail the minimum required PPE and provide context for escalating protection based on the experimental workflow.

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Minimum Requirement: At all times when in the laboratory, ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields are mandatory.[10][11]

  • Required for Handling: When handling 1-Methoxy-2-methylindolizine in any form (solid or solution), you must upgrade to chemical splash goggles.[12] Goggles provide a complete seal around the eyes, offering superior protection against splashes, which can occur unexpectedly.[8][11]

  • High-Risk Operations: For procedures with a significant risk of splashing (e.g., large-volume transfers, heating solutions, or working with reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[8][12] The face shield protects the entire face from direct contact.

Skin and Body Protection: Preventing Dermal Exposure
  • Laboratory Attire: Always wear long pants and closed-toe shoes in the laboratory.[11][13] A buttoned, long-sleeved laboratory coat is required to protect your skin and clothing.[8][11]

  • Gloves: Chemical-resistant gloves are mandatory.

    • Material: Nitrile gloves are a suitable initial choice. Always inspect gloves for tears or holes before use.[8][10]

    • Practice: Given the potential for dermal absorption, the practice of "double gloving" is strongly recommended, especially during weighing, dissolution, and reaction workup.[14][15] This involves wearing two pairs of gloves, with the inner glove tucked under the cuff of your lab coat and the outer glove pulled over the cuff.[15]

    • Hygiene: Change gloves immediately if you suspect contamination. Never wear gloves outside the immediate work area to prevent the spread of contamination to common surfaces like doorknobs or telephones.[9][12] Always wash your hands thoroughly with soap and water after removing gloves.[10][12]

  • Gowns: For large-scale work or procedures with a high splash potential, consider using a disposable, low-permeability gown with a solid front and tight-fitting cuffs instead of a standard lab coat.[15][16]

Respiratory Protection: Averting Inhalation Hazards
  • Primary Control: All procedures that involve handling solid 1-Methoxy-2-methylindolizine or its volatile solutions must be conducted in a certified chemical fume hood to control respiratory hazards at the source.[8]

  • Secondary Control: If engineering controls are insufficient or during certain high-risk procedures like cleaning up a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][5] Use of such equipment requires prior medical evaluation and fit-testing.[17] A standard surgical mask provides no protection against chemical vapors or fine particulates and must not be used for this purpose.[16][17]

Operational Plans: From Preparation to Disposal

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of your task.

PPE_Workflow cluster_prep Preparation & Planning cluster_ppe PPE Selection cluster_actions Required Actions & PPE start Start: Plan Experiment with 1-Methoxy-2-methylindolizine assess_hazards Assess Task-Specific Hazards (e.g., Aerosolization, Splash Risk) start->assess_hazards weighing Weighing Solid? assess_hazards->weighing solution Handling Solution? weighing->solution No weigh_ppe Action: Work in Fume Hood - Double Nitrile Gloves - Lab Coat - Goggles weighing->weigh_ppe Yes reaction Running Reaction / Workup? solution->reaction No solution_ppe Action: Work in Fume Hood - Nitrile Gloves - Lab Coat - Goggles solution->solution_ppe Yes reaction_ppe Action: Work in Fume Hood - Double Nitrile Gloves - Lab Coat / Gown - Goggles + Face Shield reaction->reaction_ppe Yes end_proc Proceed with Experiment reaction->end_proc No weigh_ppe->solution solution_ppe->reaction reaction_ppe->end_proc

Caption: PPE selection workflow for 1-Methoxy-2-methylindolizine.

Step-by-Step Donning and Doffing Procedures

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully buttoned.

  • Goggles/Face Shield: Put on your safety goggles and, if required, a face shield.

  • Gloves: Don your first pair of gloves, tucking the cuffs under your lab coat sleeves. Don the second, outer pair, pulling the cuffs over the sleeves.

Doffing (Taking Off) Sequence (assumes contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Gown/Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Place it in the designated receptacle for laundry or disposal.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[15]

Decontamination and Disposal Plan

All disposable PPE and materials that have come into contact with 1-Methoxy-2-methylindolizine must be treated as hazardous waste.

  • Disposable Items: Used gloves, disposable gowns, and contaminated paper towels should be placed in a clearly labeled, sealed hazardous waste container.[15][18]

  • Reusable PPE: Safety goggles and face shields should be decontaminated after use according to your institution's standard procedures.

  • Waste Containers: Ensure all hazardous waste containers are properly labeled with "HAZARDOUS WASTE" and a full description of the contents.[18] Keep containers closed except when adding waste.

Summary of PPE Recommendations

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Containers) Safety GlassesNot RequiredLab CoatNot Required
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Stock Solutions Chemical Splash GogglesNitrile Gloves (Double Recommended)Lab CoatRequired: Chemical Fume Hood
Running Reactions / Extractions Goggles & Face ShieldDouble Nitrile GlovesLab Coat or Impervious GownRequired: Chemical Fume Hood
Cleaning Glassware Chemical Splash GogglesHeavy-Duty Nitrile GlovesLab CoatNot Required (if rinsed in hood)
Large Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile GlovesImpervious GownRequired: NIOSH-Approved Respirator

References

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety and Laboratory Rules for Organic Chemistry Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-2-methylindolizine
Reactant of Route 2
Reactant of Route 2
1-Methoxy-2-methylindolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.